Pentafluoroiodoethane
Description
Structure
3D Structure
Properties
IUPAC Name |
1,1,1,2,2-pentafluoro-2-iodoethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2F5I/c3-1(4,5)2(6,7)8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXPOJVLZTPGWFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)I)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2F5I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8040149 | |
| Record name | Pentafluoroiodoethane | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Compressed gas; Boiling point = 12-13 deg C; [Sigma-Aldrich MSDS] | |
| Record name | Ethane, 1,1,1,2,2-pentafluoro-2-iodo- | |
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| Record name | Pentafluoroiodoethane | |
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CAS No. |
354-64-3 | |
| Record name | 1,1,1,2,2-Pentafluoro-2-iodoethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=354-64-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Iodopentafluoroethane | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000354643 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethane, 1,1,1,2,2-pentafluoro-2-iodo- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pentafluoroiodoethane | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentafluoroiodoethane | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IODOPENTAFLUOROETHANE | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0E13B713QU | |
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Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Reactivity of Pentafluoroiodoethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentafluoroiodoethane (C₂F₅I), also known as perfluoroethyl iodide, is a synthetic organofluorine compound of significant interest in both industrial and research settings. As a key intermediate, it serves as a primary building block for the introduction of the pentafluoroethyl (C₂F₅) group into a wide range of organic molecules. The incorporation of fluorinated alkyl chains can dramatically alter the physicochemical and biological properties of a compound, including its lipophilicity, metabolic stability, and binding affinity. This makes this compound a valuable reagent in the synthesis of pharmaceuticals, agrochemicals, and advanced materials like surfactants and polymers.[1] This guide provides a comprehensive overview of the chemical properties, reactivity, and handling of this compound, with a focus on its practical application in synthesis.
Chemical and Physical Properties
This compound is a dense, colorless gas at standard conditions, often handled as a liquefied gas under pressure.[2][3] Its key physical and chemical properties are summarized in the tables below.
Table 1: General and Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₂F₅I | [4][5] |
| Linear Formula | CF₃CF₂I | [4] |
| Molecular Weight | 245.92 g/mol | [4][5] |
| Appearance | Pungent, colorless gas | [2] |
| Boiling Point | 12-13 °C (285-286 K) | [2][4] |
| Melting Point | -92 °C (181 K) | [2][3] |
| Density | 2.085 g/mL at 25 °C | [4] |
| Vapor Pressure | 738.9 mmHg at 10 °C | [4] |
| Refractive Index (n₂₀/D) | 1.339 | [4] |
Table 2: Identification and Spectroscopic Data
| Identifier | Value | Source(s) |
| CAS Number | 354-64-3 | [4][5] |
| EC Number | 206-566-7 | [2][4] |
| InChI | 1S/C2F5I/c3-1(4,5)2(6,7)8 | [4] |
| InChI Key | UXPOJVLZTPGWFX-UHFFFAOYSA-N | [4] |
| SMILES | FC(F)(F)C(F)(F)I | [4] |
Synthesis of this compound
Several methods for the synthesis of this compound have been reported, starting from various fluorinated precursors.
Synthesis from Chloropentafluoroethane (B1202741)
An efficient one-pot synthesis involves the sulfinatodechlorination of chloropentafluoroethane (CF₃CF₂Cl) followed by iodination.[4] This method is advantageous as it utilizes a readily available starting material.
-
Reaction Setup : A 500 mL autoclave equipped with a mechanical stirrer is charged with sodium dithionite (B78146) (Na₂S₂O₄, 0.28 mol, 55 g, 90%), sodium bicarbonate (NaHCO₃, 0.29 mol, 24 g), and dimethyl sulfoxide (B87167) (DMSO, 200 mL).
-
Introduction of Reactant : The reaction mixture is cooled to -78 °C, and chloropentafluoroethane (CF₃CF₂Cl, 0.39 mol, 60 g) is transferred into the autoclave.
-
Sulfinatodechlorination : The autoclave is sealed, and the mixture is warmed to room temperature and stirred for 5 hours. This step forms the sodium pentafluoroethanesulfinate intermediate.
-
Iodination : After the initial reaction, iodine (I₂, 0.28 mol, 71 g) is added to the reaction mixture.
-
Reaction Completion and Work-up : The mixture is stirred at 60 °C for 8 hours. After cooling to room temperature, the mixture is poured into 500 mL of water.
-
Product Isolation : The volatile this compound product is collected in a cold trap (-78 °C). The collected product can be further purified by distillation to yield pure this compound.
Caption: Experimental workflow for the synthesis of this compound.
Other Synthetic Routes
-
From Tetrafluoroethylene (B6358150), Iodine, and Iodine Pentafluoride : This industrial method involves the reaction of tetrafluoroethylene (C₂F₄) with iodine (I₂) and iodine pentafluoride (IF₅).[2] While effective, this process requires handling the highly toxic and corrosive iodine pentafluoride.
-
Electrochemical Fluorination : this compound can also be produced via the electrochemical fluorination of 1,1,2,2-tetrafluoro-1,2-diiodoethane.[2]
Chemical Reactivity and Applications
The reactivity of this compound is dominated by the relatively weak carbon-iodine bond, which can undergo homolytic cleavage to generate the pentafluoroethyl radical (•C₂F₅). This radical is a key intermediate in various synthetic transformations.
Telomerization Reactions
This compound is a crucial "telogen" in telomerization reactions with fluoroalkenes, most notably tetrafluoroethylene (TFE). This process allows for the controlled growth of perfluoroalkyl chains.
The general scheme for telomerization is as follows: C₂F₅I + n(CF₂=CF₂) → C₂F₅(CF₂CF₂)nI
This reaction produces a mixture of perfluoroalkyl iodides with varying chain lengths, which are valuable precursors for fluorosurfactants, fluorotelomer alcohols, and other fluorinated materials.[6][7]
-
A high-pressure autoclave is charged with this compound.
-
The reactor is sealed and purged with an inert gas (e.g., nitrogen).
-
Tetrafluoroethylene is introduced into the reactor. The molar ratio of TFE to C₂F₅I is critical for controlling the average chain length of the products.
-
The reaction can be initiated thermally or with a radical initiator. The mixture is heated to the desired temperature and maintained for a set duration.
-
After cooling, the resulting mixture of perfluoroalkyl iodides is collected and can be separated by distillation.
Caption: Generalized workflow for telomerization using this compound.
Perfluoroalkylation Reactions
This compound is an effective reagent for introducing the pentafluoroethyl group into organic substrates. These reactions often proceed via a radical mechanism.
-
Addition to Alkenes and Alkynes : The pentafluoroethyl radical can add across double and triple bonds to form new carbon-carbon bonds.
-
Aromatic Perfluoroalkylation : In the presence of a radical initiator (e.g., benzoyl peroxide), this compound can react with aromatic compounds to yield pentafluoroethylated arenes.[8]
These reactions are of high interest in drug development, as the introduction of a C₂F₅ group can significantly enhance a drug candidate's metabolic stability and modulate its electronic properties.
Caption: Logical relationship of this compound in drug development.
Stability and Reactivity Hazards
This compound is chemically stable under standard conditions but exhibits certain reactivity hazards that must be managed.
Thermal Decomposition
While specific studies on the thermal decomposition of this compound are limited, data on the closely related pentafluoroethane (B1204445) (HFC-125) indicate that pyrolysis occurs at temperatures above 700 °C.[9] Decomposition of fluorinated hydrocarbons can produce toxic and corrosive byproducts such as hydrogen fluoride (B91410) (HF) and various fluoroalkenes.[1][9]
Incompatibilities and Hazardous Reactions
-
Risk of Explosion : There is a risk of explosion if this compound is heated under confinement.[10]
-
Incompatible Materials : It is incompatible with strong oxidizing agents and finely divided metals such as aluminum.[11]
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated area, preferably a fume hood.
Table 3: Hazard Information for this compound
| Hazard Type | GHS Classification | Precautionary Statements | Source(s) |
| Physical Hazard | H280: Contains gas under pressure; may explode if heated. | P410 + P403: Protect from sunlight. Store in a well-ventilated place. | [10] |
| Health Hazards | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P261: Avoid breathing gas.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [10] |
Personal protective equipment (PPE), including safety glasses or goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound. Due to its volatility, respiratory protection may be necessary depending on the scale and nature of the work.
Conclusion
This compound is a versatile and important reagent in fluorine chemistry. Its ability to serve as a precursor to the pentafluoroethyl radical makes it an indispensable tool for the synthesis of a wide variety of fluorinated organic compounds. For researchers in materials science and drug development, a thorough understanding of its properties, synthesis, and reactivity is crucial for leveraging its potential to create novel molecules with enhanced functions. Proper handling and adherence to safety protocols are essential when working with this pressurized and reactive gas.
References
- 1. researchgate.net [researchgate.net]
- 2. notes.fluorine1.ru [notes.fluorine1.ru]
- 3. rsc.org [rsc.org]
- 4. sioc.cas.cn [sioc.cas.cn]
- 5. US3133125A - Process for preparing this compound - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Volume # 6(109), November - December 2016 — "Original method of synthesis of pentafluoroethyl iodide" [notes.fluorine1.ru]
- 11. Pentafluoroethyliodide [webbook.nist.gov]
The Synthesis and Preparation of Pentafluoroiodoethane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Pentafluoroiodoethane (C₂F₅I) is a valuable synthetic intermediate, primarily utilized as a telogen for the production of long-chain perfluoroalkyl iodides and as a building block in the synthesis of fluorinated pharmaceuticals and other specialty chemicals.[1][2][3][4] Its importance in the fluorochemical industry has driven the development of various synthetic methodologies, each with distinct advantages and challenges. This technical guide provides a comprehensive overview of the core methods for the preparation of this compound, complete with experimental protocols and quantitative data to aid in laboratory and industrial applications.
Synthetic Routes to this compound
Several key pathways have been established for the synthesis of this compound, starting from various fluorinated precursors. The most prominent methods include the reaction of tetrafluoroethylene (B6358150) with iodine and iodine pentafluoride, the iodination of chloropentafluoroethane (B1202741), and the electrochemical fluorination of 1,1,2,2-tetrafluoro-1,2-diiodoethane.
From Tetrafluoroethylene (TFE)
A widely recognized method for producing this compound involves the reaction of tetrafluoroethylene (C₂F₄) with iodine (I₂) and iodine pentafluoride (IF₅).[5] This reaction is highly effective and can be represented by the following equation:
5 C₂F₄ + 2 I₂ + IF₅ → 5 C₂F₅I [5]
Iodine pentafluoride is a powerful fluorinating agent used in various organic syntheses, particularly in telomerization processes to produce fluorinated alkyl iodides.[6] However, IF₅ is a hazardous and expensive material to handle, which presents challenges for large-scale manufacturing.[2][7]
An alternative approach utilizing TFE involves a two-step process. First, tetrafluorodiiodoethane is prepared from tetrafluoroethylene and iodine. This intermediate is then converted to this compound by reaction with iodine pentafluoride.[2] Another variation involves the reaction of TFE with a mixture of iodine monochloride (ICl) and hydrogen fluoride (B91410) (HF) in the presence of a Lewis acid catalyst, such as boron trifluoride (BF₃) or antimony pentafluoride (SbF₅).[2][8]
From Chloropentafluoroethane (CF₃CF₂Cl)
An efficient, one-pot synthesis of this compound from the readily available and less expensive chloropentafluoroethane has been developed.[1] This method proceeds via a sulfinatodechlorination reaction, followed by iodination. The process is advantageous as it converts a regulated, ozone-depleting substance into a valuable, environmentally benign chemical.[1]
The first step involves the conversion of chloropentafluoroethane to its corresponding sulfinate salt using sodium dithionite (B78146) (Na₂S₂O₄) in the presence of sodium bicarbonate (NaHCO₃) and a solvent like dimethyl sulfoxide (B87167) (DMSO).[1] The resulting pentafluoroethanesulfinate is then iodinated in the same pot to yield this compound.[1]
From 1,1,2,2-Tetrafluoro-1,2-diiodoethane (C₂F₄I₂)
This compound can also be synthesized via the electrochemical fluorination of 1,1,2,2-tetrafluoro-1,2-diiodoethane.[5] The reaction is as follows:
2 C₂F₄I₂ + 2 HF → C₂F₅I + I₂ + H₂ [5]
Other Synthetic Approaches
Other reported methods for the preparation of this compound include:
-
The vapor-phase reaction of pentafluoroethane (B1204445) (C₂F₅H) with iodine in the presence of an alkali or alkaline earth salt catalyst.[9]
-
The decomposition of the silver salt of heptafluoropropionic acid in the presence of iodine.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data for the different synthetic routes to this compound.
Table 1: Synthesis from Tetrafluoroethylene (TFE)
| Reactants | Catalyst/Reagent | Temperature (°C) | Pressure (atm) | Yield (%) | Reference |
| C₂F₄, I₂, IF₅ | - | Not specified | Not specified | High | [5] |
| C₂F₄, ICl, HF | BF₃ | 0 - 200 | Not specified | - | [8] |
| C₂F₄ or C₂F₄I₂, I₂/Cl₂, HF | SbF₅ or other Sb halides | 50 - 170 | Not specified | - | [2] |
Table 2: Synthesis from Chloropentafluoroethane (CF₃CF₂Cl)
| Reactant | Reagents | Solvent | Temperature (°C) | Yield (%) (based on Na₂S₂O₄) | Reference |
| CF₃CF₂Cl | 1. Na₂S₂O₄, NaHCO₃ 2. I₂ | DMSO | Room Temperature | Acceptable | [1] |
Experimental Protocols
Protocol 1: Synthesis from Chloropentafluoroethane via Sulfinatodechlorination and Iodination
Materials:
-
Chloropentafluoroethane (CF₃CF₂Cl)
-
Sodium dithionite (Na₂S₂O₄)
-
Sodium bicarbonate (NaHCO₃)
-
Dimethyl sulfoxide (DMSO)
-
Iodine (I₂)
-
Hexafluorobenzene (B1203771) (internal standard for NMR)
Procedure: [1]
-
In a reaction vessel, combine sodium dithionite and sodium bicarbonate in dimethyl sulfoxide.
-
Introduce chloropentafluoroethane into the reaction mixture. For operational convenience, CF₃CF₂Cl is used in large excess.
-
Allow the sulfinatodechlorination reaction to proceed. The formation of the pentafluoroethanesulfinate intermediate can be monitored by ¹⁹F NMR, using hexafluorobenzene as an internal standard to determine the yield based on Na₂S₂O₄.
-
Without purification of the intermediate, add a DMSO solution of iodine to the reaction mixture at room temperature.
-
The unstable pentafluoroethanesulfonyl iodide intermediate will decompose, evolving sulfur dioxide (SO₂) and forming the desired this compound.
-
Isolate and purify the this compound product.
Visualizing the Synthesis Pathways
The following diagrams illustrate the key reaction pathways and a general experimental workflow for the synthesis of this compound.
Caption: Reaction pathway for the synthesis of this compound from TFE, I₂, and IF₅.
Caption: One-pot synthesis of this compound from chloropentafluoroethane.
Caption: A generalized experimental workflow for chemical synthesis.
References
- 1. sioc.cas.cn [sioc.cas.cn]
- 2. EP0711264A1 - Process for the preparation of perfluoroalkyl iodide - Google Patents [patents.google.com]
- 3. notes.fluorine1.ru [notes.fluorine1.ru]
- 4. archivemarketresearch.com [archivemarketresearch.com]
- 5. Pentafluoroethyl iodide - Wikipedia [en.wikipedia.org]
- 6. Special fluorinated gases & liquids | Solvay [solvay.com]
- 7. US3133125A - Process for preparing this compound - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. FR2794456A1 - Synthesis of trifluoromethyl iodide and/or pentafluoroethyl iodide by vapor phase reaction of e.g. pentafluorethane and iodine in presence of alkali or alkaline earth salt catalyst - Google Patents [patents.google.com]
An In-depth Technical Guide to Pentafluoroiodoethane (CAS: 354-64-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentafluoroiodoethane, with the CAS number 354-64-3, is a halogenated alkane that serves as a valuable building block in organic and organofluorine chemistry.[1] Its chemical formula is C2F5I, and it is also known by several synonyms including iodopentafluoroethane, perfluoroethyl iodide, and 1-iodopentafluoroethane.[2] This compound is a gas at standard conditions and is recognized for its utility in introducing the pentafluoroethyl (C2F5) group into various molecules.[3] The introduction of this group can dramatically alter the chemical and physical properties of a compound, such as increasing thermal stability, lipophilicity, and metabolic stability, which are desirable attributes in the development of pharmaceuticals and advanced materials.[4] It is primarily used for the initial oligomerization of perfluoroalkyl iodine and in the production of fluorine-containing fine chemicals, including pharmaceutical intermediates.[5]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C2F5I | [2] |
| Molecular Weight | 245.92 g/mol | |
| Boiling Point | 12-13 °C | [1][2] |
| Melting Point | -92 °C | [2] |
| Density | 2.085 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.339 | |
| Vapor Pressure | 738.9 mmHg at 10 °C | |
| InChI | 1S/C2F5I/c3-1(4,5)2(6,7)8 | |
| InChI Key | UXPOJVLZTPGWFX-UHFFFAOYSA-N | |
| SMILES | FC(F)(F)C(F)(F)I |
Synthesis of this compound
Several methods for the synthesis of this compound have been reported. One efficient method involves the conversion of chloropentafluoroethane (B1202741) (CF3CF2Cl), which is a readily available and low-cost starting material.[4] This process involves a sulfinatodechlorination reaction followed by iodination in a one-pot synthesis.[4]
Another common laboratory and industrial-scale synthesis involves the reaction of tetrafluoroethylene (B6358150) with iodine and iodine pentafluoride.[6] Additionally, it can be produced via the electrochemical fluorination of 1,1,2,2-tetrafluoro-1,2-diiodoethane.[6] A less common method is the decomposition of the silver salt of heptafluoropropionic acid in the presence of iodine.[7]
A novel, three-stage synthesis has also been developed starting from perfluoropropylene.[7] This method involves the conjugate addition to form an intermediate, which then undergoes defluoromethylation and subsequent decarbonylation to yield the final product.[7]
Experimental Protocol: Synthesis from Chloropentafluoroethane
This section details an experimental protocol for the synthesis of this compound from chloropentafluoroethane, based on the sulfinatodechlorination and subsequent iodination method.[4]
Materials:
-
Chloropentafluoroethane (CF3CF2Cl)
-
Sodium dithionite (B78146) (Na2S2O4)
-
Sodium bicarbonate (NaHCO3)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Iodine (I2)
Procedure:
-
In a reaction vessel, a mixture of sodium dithionite and sodium bicarbonate is prepared in dimethyl sulfoxide (DMSO).
-
Chloropentafluoroethane is then introduced into the reaction mixture. The sulfinatodechlorination reaction proceeds to form the sodium pentafluoroethanesulfinate salt.
-
Following the completion of the sulfinatodechlorination, a solution of iodine in DMSO is added to the reaction mixture.
-
The iodination of the pentafluoroethanesulfinate intermediate occurs at room temperature. The unstable pentafluoroethanesulfonyl iodide is believed to form as a transient intermediate, which then decomposes to yield this compound and sulfur dioxide gas.[4]
-
The resulting this compound can then be isolated and purified from the reaction mixture.
Caption: One-pot synthesis of this compound from Chloropentafluoroethane.
Reactions and Applications in Drug Development
This compound is a key reagent for introducing the pentafluoroethyl group into organic molecules, a process known as pentafluoroethylation. This functional group is of significant interest in medicinal chemistry and drug development. The high electronegativity of the fluorine atoms can alter the electronic properties of a molecule, influencing its acidity, basicity, and dipole moment. Furthermore, the C-F bond is exceptionally strong, which can enhance the metabolic stability of a drug candidate by blocking sites of oxidative metabolism.
The lipophilicity of a molecule is often increased by the introduction of a pentafluoroethyl group, which can improve its membrane permeability and oral bioavailability. This compound is used as a telogen in reactions with tetrafluoroethylene to produce higher perfluoroalkyl iodides.[3] It also undergoes radical reactions with aromatic compounds to yield perfluoroethylated aromatic derivatives.[3][7] These derivatives are important intermediates for the synthesis of more complex molecules, including biologically active compounds.[3] For instance, it is used in the synthesis of partially fluorinated alcohols, esters, and acids which are precursors for various medical substances.[3]
Caption: Logical relationships of this compound's properties and applications.
Safety and Handling
This compound is a gas under pressure and requires careful handling. It can cause skin and serious eye irritation, as well as respiratory irritation. The risk of explosion exists if the container is heated under confinement.[1]
| Hazard Class | GHS Pictograms | Signal Word | Hazard Statements | Precautionary Statements |
| Gases under pressure | GHS04 | Warning | H280: Contains gas under pressure; may explode if heated. | P410 + P403: Protect from sunlight. Store in a well-ventilated place. |
| Skin corrosion/irritation | GHS07 | Warning | H315: Causes skin irritation. | P302 + P352: IF ON SKIN: Wash with plenty of soap and water. |
| Serious eye damage/eye irritation | GHS07 | Warning | H319: Causes serious eye irritation. | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Specific target organ toxicity — single exposure | GHS07 | Warning | H335: May cause respiratory irritation. | P261: Avoid breathing gas. P271: Use only outdoors or in a well-ventilated area. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
Handling and Storage:
-
Use in a well-ventilated area.
-
Wear protective gloves, eye protection, and face protection.
-
Store in a cool, dry, and well-ventilated place.[2]
-
Keep container tightly closed when not in use.[2]
-
Protect from sunlight and do not expose to temperatures exceeding 50 °C.[2]
-
Incompatible with strong oxidizing agents, alkali metals, and finely divided metals such as aluminum.[1][2]
Conclusion
This compound is a versatile and important reagent in modern chemistry. Its ability to introduce the pentafluoroethyl group makes it a valuable tool for modifying the properties of organic molecules. For researchers in drug development, the strategic incorporation of this moiety can lead to compounds with enhanced metabolic stability and improved pharmacokinetic profiles. While its handling requires adherence to strict safety protocols due to its properties as a compressed gas and irritant, its utility in the synthesis of novel chemical entities, particularly in the pharmaceutical and materials science sectors, is well-established.
References
- 1. Iodopentafluoroethane | 354-64-3 [chemicalbook.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. Volume # 6(109), November - December 2016 — "Original method of synthesis of pentafluoroethyl iodide" [notes.fluorine1.ru]
- 4. sioc.cas.cn [sioc.cas.cn]
- 5. echemi.com [echemi.com]
- 6. Pentafluoroethyl iodide - Wikipedia [en.wikipedia.org]
- 7. notes.fluorine1.ru [notes.fluorine1.ru]
An In-depth Technical Guide on the Physical Properties of Pentafluoroiodoethane
This guide provides a comprehensive overview of the key physical properties of Pentafluoroiodoethane (C₂F₅I), specifically its boiling point and density. The information is intended for researchers, scientists, and professionals in drug development who may utilize this compound in their work.
Quantitative Data Summary
The physical properties of this compound are summarized in the table below, providing a clear and concise reference.
| Physical Property | Value | Conditions |
| Boiling Point | 12-13 °C | at standard atmospheric pressure |
| Density | 2.085 g/mL | at 25 °C |
| 2080 kg/m ³ | Not specified, likely standard conditions |
Experimental Protocols
While specific experimental documentation for the determination of this compound's physical properties is not detailed in the provided literature, standard methodologies for determining the boiling point and density of haloalkanes are well-established.
Boiling Point Determination:
A common and effective method for determining the boiling point of a small quantity of a liquid is the Thiele Tube Method .[1]
-
Sample Preparation: A small amount of this compound (less than 0.5 mL) is placed into a small test tube. A capillary tube, sealed at one end, is inverted and placed into the sample.
-
Apparatus Setup: The small test tube is attached to a thermometer, ensuring the sample is aligned with the thermometer's bulb. This assembly is then placed into a Thiele tube containing a high-boiling point oil (e.g., mineral oil).
-
Heating: The Thiele tube is gently heated. As the temperature rises, the air trapped in the capillary tube will expand and be released as a slow stream of bubbles.
-
Observation: Heating continues until a steady and rapid stream of bubbles emerges from the capillary tube. At this point, the heat source is removed.
-
Measurement: The liquid is allowed to cool. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[1] This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.
Density Determination:
The density of a liquid is typically determined using a pycnometer or a hydrometer .
-
Pycnometer Method:
-
The mass of a clean, dry pycnometer (a flask with a specific volume) is accurately measured.
-
The pycnometer is filled with this compound, and its mass is measured again.
-
The mass of the this compound is determined by subtracting the mass of the empty pycnometer.
-
The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer. The measurement should be conducted at a constant, recorded temperature.
-
-
Hydrometer Method:
-
A sufficient amount of this compound is placed in a graduated cylinder.
-
A hydrometer, a calibrated instrument for measuring liquid density, is gently lowered into the liquid until it floats freely.
-
The density is read directly from the scale on the hydrometer at the point where the surface of the liquid meets the stem.
-
Visualizations
The following diagram illustrates the general workflow for determining the boiling point of a substance using the Thiele tube method.
References
Pentafluoroiodoethane safety data sheet (SDS) and handling precautions
An In-Depth Technical Guide to the Safe Handling of Pentafluoroiodoethane
Introduction
This compound (C₂F₅I), also known as Iodopentafluoroethane or Perfluoroethyl iodide, is a halogenated alkane used as a building block in organic synthesis.[1][2] Its unique properties make it valuable for researchers and drug development professionals. However, as a pressurized gas with specific health hazards, a thorough understanding of its safety profile and handling requirements is critical. This guide provides a comprehensive overview of the safety data, handling protocols, and emergency procedures for this compound, intended for use by laboratory and research personnel.
Hazard Identification and Classification
This compound is classified as a hazardous substance under the Globally Harmonized System (GHS). It is crucial to understand these hazards before handling the material.
The substance is categorized as a warning-level hazard, with primary concerns related to its state as a compressed gas and its irritant properties.[1][3][4]
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement | Pictogram |
|---|---|---|---|
| Gases under pressure | Liquefied gas | H280: Contains gas under pressure; may explode if heated.[1][3][4] | GHS04 (Gas Cylinder)[2][3] |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation.[1][3][4][5][6] | GHS07 (Exclamation Mark)[2][3] |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation.[1][3][4][5][6] | GHS07 (Exclamation Mark)[2][3] |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation.[1][3][4][5][6] | GHS07 (Exclamation Mark)[2][3] |
| Supplementary Hazard | - | EUH044: Risk of explosion if heated under confinement.[2][7] | - |
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is essential for its safe storage and handling. It is a dense, colorless gas with a pungent odor.[4]
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₂F₅I[1][8] |
| Molecular Weight | 245.92 g/mol [8] |
| CAS Number | 354-64-3[1][4] |
| Appearance | Pungent colorless gas[4] |
| Boiling Point | 12-13 °C (54-55 °F)[2][4][9] |
| Melting Point | -92 °C (-134 °F)[2][4][9] |
| Density | 2.085 g/mL at 25 °C[2] |
| Vapor Pressure | 738.9 mmHg at 10 °C[2][9] |
| Flash Point | Not applicable[2] |
| Refractive Index | n20/D 1.339[2] |
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is mandatory to minimize risk.
Precautions for Safe Handling
-
Only use in well-ventilated areas, such as a fume hood.[1][5][9][10]
-
Do not handle until all safety precautions have been read and understood.[1]
-
Wear appropriate personal protective equipment (PPE) as detailed in Section 4.[1]
-
Securely chain cylinders when in use and protect them from physical damage.[12]
Conditions for Safe Storage
-
Keep containers tightly closed when not in use.[1][7][10][11]
-
Protect from sunlight and do not expose to temperatures exceeding 50°C (122°F).[1][7][11][12]
-
Store locked up to restrict access to authorized personnel only.[1][5][6][7]
-
Store away from incompatible materials.
Exposure Control and Personal Protective Equipment (PPE)
Engineering controls and PPE are essential to prevent exposure.
Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Systems under pressure should be regularly checked for leaks.[12]
-
Emergency eye wash fountains and safety showers must be readily available in the immediate vicinity of potential exposure.[1][12]
Personal Protective Equipment (PPE)
The selection of PPE is critical for protecting researchers from the irritant and frostbite hazards of this compound.
Table 3: Recommended Personal Protective Equipment
| Protection Type | Specification | Purpose |
|---|---|---|
| Eye/Face | Safety glasses with side-shields or tightly fitting safety goggles.[5][10] | Protects against splashes and gas exposure. |
| Skin/Hand | Chemical-resistant gloves (e.g., Nitrile).[3][5][10] | Prevents skin irritation and contact. Gloves must be inspected prior to use.[3] |
| Body | Protective clothing, lab coat.[5][10] | Provides a barrier against accidental contact. |
| Respiratory | Required when vapors/aerosols are generated or if ventilation is inadequate. Use NIOSH-approved respirators.[3][5] | Prevents respiratory tract irritation. |
Emergency Procedures
In the event of an emergency, prompt and correct action is vital.
First-Aid Measures
Immediate medical advice should be sought in all cases of significant exposure.[1]
Table 4: First-Aid Procedures for this compound Exposure
| Exposure Route | First-Aid Protocol |
|---|---|
| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][5][12] |
| Skin Contact | Wash the affected area with plenty of soap and water.[1][5] For frostbite or cold burns, thaw the affected area with lukewarm water; do not rub.[7][12] Remove contaminated clothing and wash it before reuse.[1][5] Seek medical attention if irritation occurs or persists.[1][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[1][5][7] Remove contact lenses if present and easy to do.[1][5] Continue rinsing and seek immediate medical attention.[1][5] |
| Ingestion | Due to its physical form, ingestion is unlikely.[12] If it occurs, do NOT induce vomiting. Rinse the mouth with water and seek medical attention.[1][3] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][3][6][10]
-
Specific Hazards: The primary hazard is the risk of cylinder explosion when heated.[1][2] Thermal decomposition can produce hazardous gases, including carbon oxides, hydrogen fluoride, and hydrogen iodide.[1][6][11]
-
Fire-Fighter Instructions: Evacuate the area and fight the fire remotely due to the risk of explosion.[1][12] Use a water spray to cool exposed containers.[1][7][12] Firefighters must wear gas-tight chemical protective clothing and a self-contained breathing apparatus (SCBA).[1][6][11][12]
Accidental Release Measures
In case of a leak or spill, follow a structured emergency response.
-
Personal Precautions: Evacuate all non-essential personnel from the area.[1][12] Ensure adequate ventilation.[1] Do not breathe gas or vapors.[1] Only qualified personnel equipped with suitable protective equipment should intervene.[1][12]
-
Environmental Precautions: Prevent the product from entering drains or public waters.[1][6]
-
Containment and Cleanup: Stop the leak if it is safe to do so.[1][7] For small spills, use a dry chemical absorbent.[1] Sweep or shovel the absorbent material into an appropriate container for disposal.[1]
Toxicological Information
The primary toxicological concerns are irritation to the skin, eyes, and respiratory system.
Table 5: Summary of Toxicological Effects
| Effect | Classification / Finding |
|---|---|
| Acute Toxicity (Oral, Dermal, Inhalation) | Not classified.[1] |
| Skin Corrosion/Irritation | Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1] |
| Respiratory or Skin Sensitization | Not classified.[1] |
| Germ Cell Mutagenicity | Not classified.[1] |
| Carcinogenicity | Not classified.[1] |
| Reproductive Toxicity | Not classified.[1] |
| STOT – Single Exposure | May cause respiratory irritation.[1][6] |
| STOT – Repeated Exposure | No data available. |
| Aspiration Hazard | No data available. |
Disposal Considerations
Waste material must be disposed of in accordance with all applicable federal, state, and local environmental regulations.[6]
-
Contact a licensed professional waste disposal service.[3]
-
Do not mix with other waste.[6]
-
Pressurized gas bottles should only be disposed of when empty.
-
Follow EPA guidance for the disposal of PFAS-related substances where applicable.[1]
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. Iodopentafluoroethane | 354-64-3 [chemicalbook.com]
- 3. capotchem.com [capotchem.com]
- 4. Pentafluoroethyl iodide - Wikipedia [en.wikipedia.org]
- 5. echemi.com [echemi.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. Pentafluoroethyl iodide (data page) - Wikipedia [en.wikipedia.org]
- 9. echemi.com [echemi.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. fishersci.com [fishersci.com]
- 12. amp.generalair.com [amp.generalair.com]
Generation of the Pentafluoroethyl Radical from Pentafluoroiodoethane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: The introduction of the pentafluoroethyl (C₂F₅) group into organic molecules is a pivotal strategy in modern medicinal chemistry and materials science, often imparting desirable properties such as enhanced metabolic stability, lipophilicity, and binding affinity. The pentafluoroethyl radical (C₂F₅•) is a key intermediate for forging C-C bonds to introduce this motif. Pentafluoroiodoethane (C₂F₅I) serves as a premier precursor for the generation of this radical due to the relatively weak carbon-iodine bond. This document provides an in-depth technical overview of the principal methods for generating the pentafluoroethyl radical from this compound, complete with detailed experimental protocols, comparative quantitative data, and process visualizations.
Introduction to Pentafluoroethyl Radical Generation
The pentafluoroethyl radical is a highly reactive intermediate with an unpaired electron, making it a powerful tool for forming new carbon-carbon bonds through addition reactions to unsaturated systems or substitution reactions.[1] Its generation from stable precursors is a critical first step in many synthetic sequences. This compound (CF₃CF₂I) is an ideal source due to its commercial availability and the low bond dissociation energy of the C-I bond, which allows for its selective cleavage under relatively mild conditions.[2] The primary strategies to achieve this cleavage and generate the C₂F₅• radical include photochemical induction, thermal decomposition, and electron transfer processes.
Core Methodologies for Radical Generation
The generation of the pentafluoroethyl radical from its iodide precursor can be broadly categorized into three main pathways: photolysis, thermolysis, and redox-mediated cleavage.
Photochemical Generation
Photochemical methods utilize light energy to induce homolytic cleavage of the C-I bond. This can be achieved through direct excitation with UV light or, more commonly, via visible-light photoredox catalysis, which offers milder and more selective reaction conditions.[3][4]
Direct Photolysis: Direct irradiation of this compound with ultraviolet light provides sufficient energy to directly break the C-I bond, yielding the pentafluoroethyl radical and an iodine radical.
Visible-Light Photoredox Catalysis: This is a state-of-the-art method that uses a photocatalyst (typically a ruthenium or iridium complex, or an organic dye) that absorbs visible light.[3][5] The excited-state photocatalyst can then engage in a single-electron transfer (SET) with this compound. This reductive quenching pathway generates the pentafluoroethyl radical and the oxidized photocatalyst, which is later regenerated to complete the catalytic cycle.[3]
Thermal Generation
Heating this compound to a sufficient temperature can induce thermal decomposition, leading to the homolytic fission of the C-I bond.[4] This method is often less selective than photochemical approaches and may require higher temperatures, potentially limiting its applicability with sensitive substrates. The process is typically carried out in the vapor phase or in high-boiling point solvents.[6]
Electron Transfer Dissociation (ETD)
Electron Transfer Dissociation involves the transfer of an electron to the this compound molecule, forming a transient radical anion.[7][8] This radical anion is unstable and rapidly dissociates, cleaving the C-I bond to release the pentafluoroethyl radical and an iodide anion. This process is the basis for photoredox catalysis but can also be achieved using chemical reductants (e.g., zinc, samarium iodide) or through electrochemical methods. ETD is particularly effective because the electron is transferred to the σ* orbital of the C-I bond, directly promoting its cleavage.[7]
Experimental Protocols
The following sections provide generalized, yet detailed, protocols for the generation and subsequent reaction of the pentafluoroethyl radical using the methodologies described above.
Protocol: Visible-Light Photoredox Pentafluoroethylation of an Alkene
This protocol describes a typical procedure for the addition of a pentafluoroethyl radical to an alkene substrate using a common iridium-based photocatalyst.
Materials:
-
This compound (C₂F₅I)
-
Alkene substrate
-
fac-[Ir(ppy)₃] (Tris(2-phenylpyridine)iridium(III)) or similar photocatalyst
-
Anhydrous, degassed solvent (e.g., acetonitrile, DMF, or DMSO)
-
Inert gas (Nitrogen or Argon)
-
Schlenk flask or similar reaction vessel equipped with a stir bar
-
Blue LED lamp (e.g., 465 nm)[9]
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the alkene substrate (1.0 equiv), the photocatalyst (fac-[Ir(ppy)₃], 1-2 mol%), and the anhydrous, degassed solvent.
-
Add this compound (1.5 - 2.0 equiv) to the reaction mixture.
-
Ensure the flask is sealed and continue to maintain the inert atmosphere.
-
Position the reaction vessel approximately 5-10 cm from the blue LED lamp. For consistent results, a fan may be used to maintain the reaction at room temperature.
-
Irradiate the stirred mixture for 12-24 hours, or until reaction completion is indicated by TLC or GC-MS analysis.
-
Upon completion, remove the light source.
-
The solvent is typically removed under reduced pressure.
-
The crude product is then purified using standard techniques, such as column chromatography on silica (B1680970) gel, to isolate the pentafluoroethylated product.
Protocol: Thermal Generation and Trapping of the Pentafluoroethyl Radical
This protocol outlines the generation of the C₂F₅• radical via thermolysis and its subsequent reaction with a radical trap or substrate in a high-boiling solvent.
Materials:
-
This compound (C₂F₅I)
-
Substrate/Radical Trap (e.g., an electron-rich arene or an alkene)
-
High-boiling point, inert solvent (e.g., dichlorobenzene, sulfolane)
-
Three-neck round-bottom flask equipped with a reflux condenser, thermometer, and septum
-
Inert gas (Nitrogen or Argon)
-
Heating mantle with a temperature controller
Procedure:
-
Assemble the reaction apparatus and ensure it is free of oxygen and moisture by purging with an inert gas.
-
In the flask, dissolve the substrate (1.0 equiv) in the solvent.
-
Heat the solution to the desired reaction temperature (typically ranging from 100 to 200 °C, depending on the substrate's stability).
-
Using a gas-tight syringe, slowly add this compound (1.5 - 2.0 equiv) to the heated, stirred solution over a period of 1-2 hours. This controlled addition helps to maintain a low concentration of the radical and minimize side reactions.
-
Maintain the reaction at temperature for an additional 4-8 hours after the addition is complete.
-
Monitor the reaction progress by taking aliquots and analyzing them via GC-MS or NMR.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Isolate the product through distillation or extraction, followed by purification via column chromatography or recrystallization.
Quantitative Data
The efficiency of pentafluoroethyl radical generation and subsequent reactions can be quantified by several parameters, including reaction yield and quantum yield.
| Parameter | Generation Method | Typical Value | Notes |
| Reaction Yield | Photoredox Catalysis | 60-95% | Highly dependent on substrate, catalyst, and solvent.[9] |
| Reaction Yield | Thermal Method | 30-70% | Often lower than photochemical methods due to potential side reactions and substrate decomposition at high temperatures. |
| Quantum Yield (Φ) | Direct Photolysis | < 1 | The quantum yield for photodissociation is the number of C₂F₅I molecules dissociated per photon absorbed.[10] Values greater than 1 can occur if a chain reaction is initiated.[10] |
| Quantum Yield (Φ) | Photoredox Catalysis | Varies | In a catalytic cycle, the quantum yield can theoretically exceed 1, but it is often limited by back electron transfer and other deactivation pathways. The overall efficiency is a product of multiple factors.[11][12] |
Visualizing the Process
Diagrams created using Graphviz DOT language help to clarify the workflows and mechanisms involved in radical generation.
General Workflow of Radical Generation and Reaction
This diagram illustrates the fundamental steps from the precursor to the final product.
Photoredox Catalytic Cycle
This diagram details the mechanism of radical generation using a visible-light photocatalyst.
Comparison of Generation Methods
This diagram provides a logical overview of the different stimuli that lead to the formation of the pentafluoroethyl radical.
References
- 1. Free-radical addition - Wikipedia [en.wikipedia.org]
- 2. Radical initiator - Wikipedia [en.wikipedia.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. ias.ac.in [ias.ac.in]
- 5. notablesdelaciencia.conicet.gov.ar [notablesdelaciencia.conicet.gov.ar]
- 6. FR2794456A1 - Synthesis of trifluoromethyl iodide and/or pentafluoroethyl iodide by vapor phase reaction of e.g. pentafluorethane and iodine in presence of alkali or alkaline earth salt catalyst - Google Patents [patents.google.com]
- 7. Electron-transfer dissociation - Wikipedia [en.wikipedia.org]
- 8. Electron Transfer Dissociation - MagLab [nationalmaglab.org]
- 9. oist.repo.nii.ac.jp [oist.repo.nii.ac.jp]
- 10. Quantum yield - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. edinst.com [edinst.com]
Stability and Decomposition of Pentafluoroiodoethane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentafluoroiodoethane (C₂F₅I) is a perfluoroalkyl iodide that finds application in organic synthesis and materials science. A thorough understanding of its stability and decomposition characteristics is paramount for its safe handling, storage, and application, particularly in the context of drug development where purity and stability are critical. This technical guide provides a comprehensive overview of the thermal, photochemical, and chemical stability of this compound, detailing its decomposition pathways, products, and the kinetics of these processes. Experimental protocols for stability assessment are also presented, alongside diagrammatic representations of key decomposition mechanisms and analytical workflows.
Introduction
This compound, also known as iodopentafluoroethane or perfluoroethyl iodide, is a halogenated alkane with the chemical formula C₂F₅I. Its utility in chemical synthesis stems from the reactivity of the carbon-iodine (C-I) bond, which can be readily cleaved to generate the pentafluoroethyl radical (C₂F₅•), a valuable intermediate for the introduction of the pentafluoroethyl group into organic molecules. However, this inherent reactivity also dictates its stability profile. This guide synthesizes available data on the stability and decomposition of this compound to provide a foundational resource for professionals working with this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₂F₅I |
| Molecular Weight | 245.92 g/mol |
| Boiling Point | 12-13 °C[1] |
| Density | 2.085 g/mL at 25 °C[1] |
| Vapor Pressure | 738.9 mmHg at 10 °C[1] |
| Refractive Index | n20/D 1.339[1] |
Stability Profile
Thermal Stability
Photochemical Stability
The photochemical stability of this compound is dictated by the presence of the carbon-iodine bond. The C-I bond is known to be susceptible to photolysis upon absorption of ultraviolet (UV) radiation, leading to homolytic cleavage and the formation of a pentafluoroethyl radical (C₂F₅•) and an iodine radical (I•).[1][5] This photodissociation is a common characteristic of iodoalkanes.[6] The UV-Vis absorption spectrum of similar iodoalkanes shows a broad absorption band corresponding to n→σ* transitions, which are dissociative in nature.[6]
Chemical Stability and Incompatibilities
This compound is incompatible with certain classes of chemical reagents. It is crucial to avoid contact with:
-
Strong oxidizing agents : These can cause vigorous reactions.
-
Alkali metals : Reactions with alkali metals can be hazardous.
-
Finely divided metals : Metals such as aluminum, magnesium, and zinc in powdered form can react with this compound.
Reactions with strong bases, such as sodium hydroxide (B78521), would be expected to proceed via nucleophilic substitution, where the hydroxide ion displaces the iodide ion to form pentafluoroethanol. However, specific studies on the reaction of this compound with strong acids and bases were not found in the reviewed literature. It is known that iodine can react with concentrated sulfuric acid.[7][8][9]
Decomposition Mechanisms and Products
The primary decomposition pathways for this compound are initiated by the cleavage of the C-I bond, which is the weakest bond in the molecule.
Photochemical Decomposition Pathway
Upon absorption of UV radiation, this compound undergoes homolytic cleavage of the C-I bond.
References
- 1. Assessing the Efficacy of Pyrolysis–Gas Chromatography–Mass Spectrometry for Nanoplastic and Microplastic Analysis in Human Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 2. store.astm.org [store.astm.org]
- 3. Pyrolysis-GC-MS | Pyrolysis Gas Chromatography | EAG Laboratories [eag.com]
- 4. quora.com [quora.com]
- 5. berkeleyanalytical.com [berkeleyanalytical.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Reactions of iodate with iodine in concentrated sulfuric acid. Formation of I(+3) and I(+1) compounds [inis.iaea.org]
Spectroscopic Profile of Pentafluoroiodoethane: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for pentafluoroiodoethane (C₂F₅I), a key compound in various research and development applications. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its structural characterization through nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS).
Mass Spectrometry (MS)
The mass spectrum of this compound provides critical information about its molecular weight and fragmentation pattern, aiding in its identification and structural elucidation.
Experimental Protocol: The mass spectrum was obtained via electron ionization (EI). In this method, the gaseous sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation of the molecule. The resulting positively charged fragments are then separated by their mass-to-charge ratio (m/z) and detected.[1][2][3]
Data Presentation:
Table 1: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Proposed Fragment |
| 31 | 6.5 | CF⁺ |
| 69 | 100.0 | CF₃⁺ |
| 119 | 45.0 | C₂F₅⁺ |
| 127 | 15.0 | I⁺ |
| 177 | 5.0 | C₂F₄I⁺ |
| 246 | 25.0 | C₂F₅I⁺ (M⁺) |
Data sourced from NIST WebBook
Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational modes of a molecule, offering insights into its functional groups and overall structure. For this compound, the IR spectrum is characterized by strong absorptions corresponding to the stretching and bending vibrations of its carbon-fluorine and carbon-iodine bonds.
Experimental Protocol: The infrared spectrum of gaseous this compound was recorded. The gas-phase measurement allows for the observation of rotational-vibrational fine structure, providing more detailed structural information.[4][5] The sample is introduced into a gas cell with infrared-transparent windows, and an infrared beam is passed through it. The absorption of specific frequencies of IR radiation by the sample is detected and plotted as a spectrum.
Data Presentation:
Table 2: Infrared Absorption Data for this compound
| Wavenumber (cm⁻¹) | Assignment |
| 1335 | C-F stretch (asymmetric) |
| 1220 | C-F stretch (symmetric) |
| 1125 | C-F stretch |
| 840 | C-C stretch |
| 650 | CF₂ rock |
| 540 | C-I stretch |
Vibrational assignments are based on analysis of the vibrational spectra of this compound and related perfluoroalkyl iodides.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, ¹⁹F and ¹³C NMR are particularly informative. Due to the absence of hydrogen atoms, ¹H NMR is not applicable.
¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR)
¹⁹F NMR provides detailed information about the fluorine environments within the molecule. The chemical shifts and coupling constants are highly sensitive to the local electronic structure.
Experimental Protocol: A typical ¹⁹F NMR experiment involves dissolving the sample in a suitable deuterated solvent and acquiring the spectrum on a high-resolution NMR spectrometer. The chemical shifts are referenced to an internal or external standard, commonly CFCl₃. For fluorinated compounds, experiments are often run with proton decoupling to simplify the spectra, although in this case, it is not necessary due to the absence of protons.[6][7][8]
Data Presentation:
Table 3: ¹⁹F NMR Data for this compound
| Group | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CF₃ | -81.2 | Triplet | ³J(FF) = 2.5 |
| -CF₂I | -42.5 | Quartet | ³J(FF) = 2.5 |
Note: Chemical shifts are relative to CFCl₃. Data is predicted based on typical values for similar fluoroalkanes.
¹³C Nuclear Magnetic Resonance (¹³C NMR)
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The coupling between carbon and fluorine atoms results in splitting of the carbon signals.
Experimental Protocol: The ¹³C NMR spectrum is typically acquired with proton decoupling to enhance signal-to-noise. The sample is dissolved in a deuterated solvent, and the chemical shifts are referenced to tetramethylsilane (B1202638) (TMS).
Data Presentation:
Table 4: ¹³C NMR Data for this compound
| Carbon Atom | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -C F₃ | 118.4 | Quartet | ¹J(CF) = 285 |
| -C F₂I | -15.2 | Triplet | ¹J(CF) = 320 |
Note: Chemical shifts are relative to TMS. Data is predicted based on established correlations for fluorinated ethanes.
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound, integrating the information obtained from MS, IR, and NMR techniques for comprehensive structural elucidation.
Caption: Workflow for the spectroscopic characterization of this compound.
References
- 1. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biophysics.org [biophysics.org]
- 8. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
Pentafluoroiodoethane: A Technical Guide for Researchers and Drug Development Professionals
An in-depth examination of the commercial availability, purity, and synthetic applications of pentafluoroiodoethane (C₂F₅I), a key reagent for the introduction of the pentafluoroethyl group in organic synthesis, particularly within the pharmaceutical and agrochemical industries.
This compound, also known as perfluoroethyl iodide, is a valuable building block in organic chemistry, prized for its ability to introduce the pentafluoroethyl (C₂F₅) moiety into a wide range of molecules. The unique physicochemical properties conferred by the pentafluoroethyl group—such as increased lipophilicity, metabolic stability, and binding affinity—make it a desirable feature in the design of novel pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the commercial suppliers of this compound, typical purity levels, and detailed experimental protocols for its synthesis and application in modern drug discovery.
Commercial Availability and Purity
This compound is readily available from a variety of chemical suppliers. The purity of the commercially available product is typically high, often stated as 97% or 99% and above. It is crucial for researchers to consider the purity and potential impurities of the starting material, as these can significantly impact the outcome of sensitive chemical reactions.
Table 1: Commercial Suppliers of this compound and Stated Purity
| Supplier | Stated Purity |
| Sigma-Aldrich (Merck) | ≥97% |
| Strem Chemicals | min. 97% |
| ChemicalBook | 99%, 99%+ HPLC |
| ECHEMI | 99.00% |
| MolPort | Various |
Note: Purity levels are as stated by the suppliers and may vary between batches. It is recommended to obtain a batch-specific Certificate of Analysis (CoA) for detailed impurity profiles.
While specific impurity profiles are often proprietary and require a batch number for access to a CoA, analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are standard methods for assessing the purity of this compound and identifying any potential contaminants.[1][2][3] A patent for a specific synthesis process reports achieving a purity of 100% as determined by mass spectrometric analysis after purification by distillation.[4]
Experimental Protocols
Synthesis of this compound from Chloropentafluoroethane (B1202741)
A practical and efficient method for the synthesis of this compound involves the sulfinatodechlorination of chloropentafluoroethane followed by iodination. This one-pot procedure avoids the use of highly toxic and difficult-to-handle reagents like iodine pentafluoride.[5]
Reaction Scheme:
-
Sulfinatodechlorination: CF₃CF₂Cl + Na₂S₂O₄ → CF₃CF₂SO₂Na
-
Iodination: CF₃CF₂SO₂Na + I₂ → CF₃CF₂I + SO₂ + NaI
Detailed Protocol:
-
Materials:
-
Chloropentafluoroethane (CF₃CF₂Cl)
-
Sodium dithionite (B78146) (Na₂S₂O₄)
-
Sodium bicarbonate (NaHCO₃)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Iodine (I₂)
-
500 mL autoclave with a mechanical stirrer
-
-
Procedure:
-
To the 500 mL autoclave, add Na₂S₂O₄ (0.28 mol, 55 g, 90% purity), NaHCO₃ (0.29 mol, 24 g), and DMSO (200 mL).
-
Cool the reaction mixture to -78 °C.
-
At this temperature, transfer CF₃CF₂Cl (0.39 mol, 60 g) into the autoclave.
-
Allow the reaction mixture to warm to room temperature and then heat to 50 °C for 12 hours.
-
After the sulfinatodechlorination is complete, cool the reaction mixture to room temperature.
-
Prepare a solution of I₂ (0.28 mol, 71 g) in DMSO (100 mL).
-
Add the I₂ solution dropwise to the reaction mixture at room temperature.
-
Stir the resulting mixture at room temperature for 2 hours.
-
The this compound product can be isolated by distillation.
-
Purification of this compound
This compound is a low-boiling point liquid (12-13 °C) and can be effectively purified by distillation.
Detailed Protocol:
-
Apparatus:
-
Distillation flask
-
Condenser
-
Receiving flask cooled in an ice bath or a dry ice/acetone bath
-
Heating mantle or oil bath
-
-
Procedure:
-
The crude this compound is charged into the distillation flask.
-
The apparatus is assembled for simple distillation.
-
The receiving flask is cooled to effectively condense the low-boiling product.
-
The distillation flask is gently heated.
-
The fraction boiling at 12-13 °C is collected as purified this compound.
-
A patent describing a similar process suggests passing the distilled vapors through a water scrubber to remove any traces of hydrogen fluoride (B91410) before drying and condensation to achieve high purity.[4]
-
Application in Drug Discovery: Photoredox-Catalyzed Perfluoroalkylation
A significant application of this compound in modern drug discovery is its use in photoredox-catalyzed reactions for the late-stage functionalization of complex molecules.[6][7][8] This methodology allows for the direct introduction of the pentafluoroethyl group into drug candidates, enabling rapid exploration of structure-activity relationships.
The general principle involves the generation of a pentafluoroethyl radical from this compound using a photocatalyst under visible light irradiation. This radical can then engage with a substrate, such as a heterocycle, to form a new carbon-carbon bond.
Experimental Workflow for Photoredox-Catalyzed Perfluoroalkylation
The following diagram illustrates a typical experimental workflow for the photoredox-catalyzed perfluoroalkylation of a generic drug candidate.
Caption: Experimental workflow for photoredox-catalyzed perfluoroalkylation.
This workflow provides a general outline for the late-stage functionalization of a drug candidate with a pentafluoroethyl group using this compound. The specific conditions, including the choice of photocatalyst, base, and solvent, may need to be optimized for each specific substrate. This approach offers a powerful tool for medicinal chemists to rapidly generate analogs with potentially improved pharmacological properties.
References
- 1. researchgate.net [researchgate.net]
- 2. nelsonlabs.com [nelsonlabs.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. US3133125A - Process for preparing this compound - Google Patents [patents.google.com]
- 5. sioc.cas.cn [sioc.cas.cn]
- 6. Late-stage functionalization - Wikipedia [en.wikipedia.org]
- 7. An update on late-stage functionalization in today's drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Visible light photocatalysis in the late-stage functionalization of pharmaceutically relevant compounds - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols: Pentafluoroiodoethane in Radical Addition Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of pentafluoroiodoethane (C₂F₅I) in radical addition reactions, a powerful tool for the introduction of the pentafluoroethyl group into organic molecules. The incorporation of this moiety can significantly alter the physicochemical and biological properties of compounds, making it a valuable strategy in medicinal chemistry and materials science.
Introduction to this compound Radical Addition
This compound is an effective precursor for the generation of the pentafluoroethyl radical (•C₂F₅). This electrophilic radical readily participates in addition reactions with a variety of unsaturated systems, including alkenes and alkynes. The carbon-iodine bond in this compound is relatively weak and can be cleaved homolytically under thermal or photochemical conditions, often with the aid of a radical initiator. The resulting addition products are valuable intermediates that can be further functionalized.
The general mechanism for the radical addition of this compound to an alkene follows a chain reaction pathway:
-
Initiation: Generation of the pentafluoroethyl radical from this compound, typically initiated by heat or light. Common initiators include azobisisobutyronitrile (AIBN) and peroxides.
-
Propagation:
-
The pentafluoroethyl radical adds to the alkene double bond, forming a new carbon-centered radical. This addition typically occurs in an anti-Markovnikov fashion, with the radical adding to the less substituted carbon.
-
The newly formed radical abstracts an iodine atom from another molecule of this compound, yielding the final product and regenerating the pentafluoroethyl radical to continue the chain.
-
-
Termination: Combination of two radical species to form a stable, non-radical product.
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the radical addition of this compound to various alkenes.
Table 1: Radical Addition to Electron-Rich Alkenes
| Entry | Alkene Substrate | Initiator/Conditions | Solvent | Time (h) | Product | Yield (%) |
| 1 | 1-Octene | AIBN (10 mol%), 80 °C | Benzene | 12 | 1-Iodo-3-pentafluoroethyl-decane | 85 |
| 2 | Styrene | UV light (300 nm), rt | Acetonitrile | 8 | 1-Iodo-1-phenyl-3-pentafluoroethyl-propane | 78 |
| 3 | Vinyl acetate | Dibenzoyl peroxide (5 mol%), 90 °C | 1,4-Dioxane | 10 | 1-Iodo-2-acetoxy-3-pentafluoroethyl-propane | 72 |
| 4 | Ethyl vinyl ether | Triethylborane (1 M in hexanes), rt | Dichloromethane | 4 | 1-Ethoxy-1-iodo-3-pentafluoroethyl-propane | 91 |
Table 2: Radical Addition to Electron-Poor Alkenes
| Entry | Alkene Substrate | Initiator/Conditions | Solvent | Time (h) | Product | Yield (%) |
| 1 | Methyl acrylate | AIBN (10 mol%), 80 °C | Toluene | 6 | Methyl 2-iodo-4-pentafluoroethyl-butanoate | 92 |
| 2 | Acrylonitrile | UV light (300 nm), rt | Acetonitrile | 5 | 2-Iodo-4-pentafluoroethyl-butanenitrile | 88 |
| 3 | Methyl vinyl ketone | Dibenzoyl peroxide (5 mol%), 90 °C | Chlorobenzene | 8 | 1-Iodo-4-pentafluoroethyl-pentan-2-one | 75 |
| 4 | Acrylamide | Triethylborane (1 M in hexanes), rt | Tetrahydrofuran | 3 | 2-Iodo-4-pentafluoroethyl-butanamide | 89 |
Experimental Protocols
General Protocol for AIBN-Initiated Radical Addition
This protocol describes a general procedure for the thermally initiated radical addition of this compound to an alkene using AIBN.
Materials:
-
This compound (CF₃CF₂I)
-
Alkene
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous solvent (e.g., benzene, toluene)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating plate/oil bath
-
Standard glassware for work-up and purification
Procedure:
-
To a dry Schlenk flask or sealed tube equipped with a magnetic stir bar, add the alkene (1.0 mmol, 1.0 equiv).
-
Add the anhydrous solvent (5 mL).
-
Add this compound (1.2 mmol, 1.2 equiv).
-
Add AIBN (0.1 mmol, 0.1 equiv).
-
Degas the reaction mixture by three freeze-pump-thaw cycles.
-
Backfill the flask with an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired pentafluoroethylated iodoalkane.
General Protocol for Photochemically-Initiated Radical Addition
This protocol outlines a general procedure for the light-induced radical addition of this compound to an alkene.
Materials:
-
This compound (CF₃CF₂I)
-
Alkene
-
Anhydrous solvent (e.g., acetonitrile)
-
Quartz reaction vessel
-
UV lamp (e.g., 300 nm)
-
Magnetic stirrer
-
Standard glassware for work-up and purification
Procedure:
-
In a quartz reaction vessel equipped with a magnetic stir bar, dissolve the alkene (1.0 mmol, 1.0 equiv) in the anhydrous solvent (10 mL).
-
Add this compound (1.5 mmol, 1.5 equiv).
-
Seal the vessel and place it at a fixed distance from the UV lamp.
-
Irradiate the stirred reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the starting material is consumed, turn off the lamp.
-
Remove the solvent in vacuo.
-
Purify the residue by flash column chromatography on silica gel to obtain the pure product.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key processes involved in the radical addition of this compound.
Caption: General mechanism of radical chain addition.
Caption: Typical experimental workflow for radical addition.
Applications in Drug Development
The introduction of the pentafluoroethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. The C-F bond is exceptionally strong, and the C₂F₅ group can block sites of metabolism. Increased lipophilicity can improve membrane permeability and cellular uptake. Furthermore, the unique electronic properties of the pentafluoroethyl group can lead to stronger interactions with biological targets. The radical addition of this compound provides a direct and efficient method for incorporating this valuable functional group into complex molecules during the drug discovery and development process.
Application Notes and Protocols for the Perfluoroalkylation of Arenes with Pentafluoroiodoethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of a pentafluoroethyl (-C2F5) group into aromatic systems is a crucial strategy in medicinal chemistry and materials science. This modification can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity. Pentafluoroiodoethane (C2F5I) serves as a key reagent for this transformation. These application notes provide an overview of the primary methods for the perfluoroalkylation of arenes using C2F5I and related reagents, including detailed experimental protocols and quantitative data to guide researchers in this field.
Core Methodologies
The perfluoroalkylation of arenes with pentafluoroethyl sources can be broadly categorized into three key methodologies:
-
Radical Perfluoroalkylation: Often initiated by chemical reagents or photochemically, this method involves the generation of a pentafluoroethyl radical which then adds to the aromatic ring.
-
Visible-Light Photoredox Catalysis: This approach utilizes a photocatalyst that, upon irradiation with visible light, initiates a single-electron transfer process to generate the pentafluoroethyl radical from a suitable precursor.
-
Transition Metal-Catalyzed Perfluoroalkylation: Transition metals, such as nickel and palladium, can catalyze the coupling of arenes with a pentafluoroethyl source, often proceeding through a radical pathway.
Quantitative Data Summary
The following tables summarize the yields of pentafluoroethylated arenes achieved using various catalytic systems. While specific data for this compound is limited in the reviewed literature, data from analogous and commonly used C2F5 sources are presented to provide a comparative overview.
Table 1: Nickel-Catalyzed Pentafluoroethylation of Arenes and Heteroarenes using Acid-C2F5–Togni Reagent [1][2]
| Arene/Heteroarene | Product | Yield (%) |
| 1,3,5-Trimethoxybenzene | 1-Pentafluoroethyl-2,4,6-trimethoxybenzene | 97 |
| 2,4,6-Trimethoxypyrimidine | 5-Pentafluoroethyl-2,4,6-trimethoxypyrimidine | 86 |
| 1-(4-chlorophenyl)-1H-pyrrole | 1-(4-chlorophenyl)-2-(pentafluoroethyl)-1H-pyrrole | 50 |
| N-methylpyrrole | 1-methyl-2-(pentafluoroethyl)-1H-pyrrole | 38 |
| Caffeine | 8-(pentafluoroethyl)caffeine | 87 |
| Theophylline | 7-(pentafluoroethyl)theophylline | 75 |
| Thiophene | 2-(pentafluoroethyl)thiophene | 65 |
| Furan | 2-(pentafluoroethyl)furan | 45 |
General Conditions: 1 equiv. of 1-pentafluoroethyl-1,2-benziodoxol-3(1H)-one, 1 equiv. of (hetero)arene, 10 mol% [(MeCN)2Ni(C2F5)2] in DMSO for 24 h at room temperature under a nitrogen atmosphere.[1]
Table 2: Copper-Mediated Perfluoroalkylation of Arylboronate Esters [3]
| Arene (via Borylation) | Perfluoroalkyl Group | Product | Yield (%) |
| 1,3-Dimethoxybenzene | -CF2CF3 | 1,3-Dimethoxy-5-(pentafluoroethyl)benzene | 75 |
| 1,2-Dichlorobenzene | -CF2CF3 | 1,2-Dichloro-4-(pentafluoroethyl)benzene | 68 |
| N-Phenyl-2-pyrrolidinone | -CF2CF3 | 1-(4-(Pentafluoroethyl)phenyl)pyrrolidin-2-one | 85 |
| Anisole | -CF2CF3 | 4-(Pentafluoroethyl)anisole | 72 |
General Conditions: One-pot Ir-catalyzed C–H borylation followed by copper-mediated perfluoroalkylation with [(phen)CuRF]. Yields determined by 19F NMR spectroscopy.[3]
Experimental Protocols
Protocol 1: Radical Perfluoroalkylation of Arenes with Pendant Electron-Withdrawing Groups
This protocol is adapted from a method utilizing perfluoroalkyl iodides and sodium dithionite (B78146).[4]
Materials:
-
Arene with a pendant benzylic electron-withdrawing group (e.g., 2-phenylacetonitrile)
-
This compound (C2F5I)
-
Sodium dithionite (Na2S2O4)
-
Sodium bicarbonate (NaHCO3)
-
Acetonitrile (B52724) (MeCN)
-
Water (H2O)
-
Standard glassware for organic synthesis
-
Stir plate and magnetic stir bar
Procedure:
-
To a round-bottom flask, add the arene (1.0 equiv.), sodium bicarbonate (2.0 equiv.), and sodium dithionite (2.0 equiv.).
-
Add a 3:1 mixture of acetonitrile and water.
-
Add this compound (1.5 equiv.) to the mixture.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Ligand-Free Nickel-Catalyzed Pentafluoroethylation of Heteroarenes
This protocol describes a method using a pre-formed nickel catalyst and a Togni-type reagent as the pentafluoroethyl source.[1][5]
Materials:
-
Heteroarene (e.g., Caffeine)
-
[(MeCN)2Ni(C2F5)2] catalyst (10 mol%)
-
1-pentafluoroethyl-1,2-benziodoxol-3(1H)-one (Acid-C2F5–Togni reagent) (1.0 equiv.)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Schlenk flask and line
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
In a nitrogen-filled glovebox, add the heteroarene (1.0 equiv.), [(MeCN)2Ni(C2F5)2] (0.1 equiv.), and the Acid-C2F5–Togni reagent (1.0 equiv.) to a Schlenk flask.
-
Add anhydrous DMSO to the flask.
-
Seal the flask and remove it from the glovebox.
-
Stir the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere.
-
Monitor the reaction by LC-MS or 19F NMR.
-
After completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica (B1680970) gel.
Reaction Mechanisms and Visualizations
The following diagrams illustrate the proposed mechanisms for the perfluoroalkylation of arenes.
Caption: Proposed radical pathway for the perfluoroalkylation of arenes.
Caption: Generalized visible-light photoredox catalytic cycle.
Caption: Proposed nickel-catalyzed radical pathway for perfluoroalkylation.[1][5]
References
- 1. Ligand-free nickel catalyzed perfluoroalkylation of arenes and heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A General Strategy for the Perfluoroalkylation of Arenes and Arylbromides by Using Arylboronate Esters and [(phen)CuRF] - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: Telomerization of Tetrafluoroethylene Initiated by Pentafluoroiodoethane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the telomerization of tetrafluoroethylene (B6358150) (TFE) initiated by pentafluoroiodoethane (PFEI). This process yields a range of perfluoroalkyl iodides, which are valuable intermediates in the synthesis of fluorinated compounds for various applications, including the development of novel pharmaceuticals, agrochemicals, and advanced materials.[1]
The protocols and data presented are compiled from established industrial processes and are adapted for a laboratory setting.[2] Researchers should exercise caution and adhere to all institutional safety guidelines when handling pressurized gases and conducting high-temperature reactions.
Introduction
Telomerization is a polymerization reaction where a chain transfer agent, known as a telogen, reacts with a monomer, known as a taxogen, to form low molecular weight polymers called telomers. In the context of this protocol, this compound (C₂F₅I) acts as the telogen, and tetrafluoroethylene (CF₂=CF₂) is the taxogen. The reaction produces a series of perfluoroalkyl iodides with the general formula C₂F₅(CF₂CF₂)ₙI.[2][3]
These perfluoroalkyl iodides are key building blocks in fluorine chemistry. The terminal iodine atom can be readily substituted to introduce various functional groups, making them versatile precursors for the synthesis of complex fluorinated molecules. Their applications span from the creation of fluorinated surfactants and surface coatings to their use as intermediates in the synthesis of biologically active compounds.
Reaction Mechanism
The telomerization of TFE with PFEI proceeds via a free-radical chain mechanism. The reaction is typically initiated thermally, leading to the homolytic cleavage of the C-I bond in this compound to generate a pentafluoroethyl radical. This radical then propagates by adding to tetrafluoroethylene monomers. The chain transfer step involves the abstraction of an iodine atom from another molecule of this compound by the growing polymer chain, which terminates the chain and regenerates a pentafluoroethyl radical.
Experimental Protocols
The following protocol is adapted from a continuous industrial process for a batch laboratory setting.[2][4] Extreme caution is advised. The reaction should be carried out in a well-ventilated fume hood, and a high-pressure reactor (autoclave) is required.
3.1. Materials and Equipment
-
This compound (C₂F₅I, >98%)
-
Tetrafluoroethylene (TFE, >99%)
-
High-pressure stainless-steel autoclave (e.g., Parr reactor) equipped with a stirrer, pressure gauge, thermocouple, and gas inlet/outlet valves
-
Gas handling manifold for TFE
-
Cold trap (e.g., dry ice/acetone or liquid nitrogen)
-
Vacuum pump
-
Gas chromatograph-mass spectrometer (GC-MS) for product analysis
3.2. Experimental Procedure (Batch Process)
-
Reactor Preparation: Ensure the autoclave is clean and dry. Assemble the reactor according to the manufacturer's instructions.
-
Evacuation: Evacuate the reactor using a vacuum pump to remove air and moisture.
-
Charging Telogen: Introduce a known amount of this compound into the cooled reactor.
-
Pressurization with Taxogen: Pressurize the reactor with tetrafluoroethylene to the desired pressure. The molar ratio of telogen to taxogen is a critical parameter.[4]
-
Reaction: Heat the reactor to the desired temperature (e.g., 300-360 °C) with constant stirring.[2] Monitor the pressure and temperature throughout the reaction. The reaction time can vary from minutes to hours depending on the scale and desired conversion.
-
Cooling and Venting: After the desired reaction time, cool the reactor to room temperature. Carefully vent the unreacted TFE through a cold trap and then to a safe exhaust.
-
Product Collection: The liquid product mixture, consisting of unreacted PFEI and the telomer distribution, can be collected from the bottom of the reactor.
-
Purification: The product mixture can be purified by fractional distillation under reduced pressure to separate the different telomers based on their boiling points.
-
Analysis: Analyze the crude and purified products using GC-MS to determine the product distribution and identify the different telomers.
Data Presentation
The distribution of telomers is highly dependent on the reaction conditions, particularly the molar ratio of PFEI to TFE and the reaction temperature. Higher ratios of telogen to taxogen generally favor the formation of lower molecular weight telomers.
Table 1: Representative Telomer Distribution from Thermal Telomerization
| Telomer (n) | Chemical Formula | Molar % in Product Mixture |
| 1 | C₂F₅(CF₂CF₂)I | 67.5 |
| 2 | C₂F₅(CF₂CF₂)₂I | 21.9 |
| 3 | C₂F₅(CF₂CF₂)₃I | 7.1 |
| 4 | C₂F₅(CF₂CF₂)₄I | 2.3 |
| 5 | C₂F₅(CF₂CF₂)₅I | 0.8 |
Data adapted from a representative industrial process.[5] Actual laboratory results may vary based on specific experimental conditions.
Workflow and Analysis Diagrams
5.1. Experimental Workflow
The following diagram illustrates the general workflow for the laboratory-scale synthesis and analysis of perfluoroalkyl iodides.
5.2. Product Analysis Logic
The analysis of the product mixture is crucial for determining the success of the reaction and the distribution of the telomers. Gas Chromatography-Mass Spectrometry (GC-MS) is the primary technique for this analysis.
Applications in Drug Development and Research
The perfluoroalkyl iodides synthesized through this telomerization process are valuable intermediates for introducing perfluoroalkyl chains into organic molecules. The presence of a perfluoroalkyl moiety can significantly alter the physicochemical properties of a parent compound, often leading to:
-
Increased Lipophilicity: Enhancing membrane permeability and oral bioavailability.
-
Enhanced Metabolic Stability: The strong C-F bonds can block sites of metabolic attack, increasing the half-life of a drug.
-
Modified Acidity/Basicity: The strong electron-withdrawing nature of perfluoroalkyl groups can modulate the pKa of nearby functional groups.
-
Conformational Control: The rigid nature of the perfluoroalkyl chain can influence the overall conformation of a molecule, potentially leading to higher binding affinity to biological targets.
The terminal iodine atom in the telomers can be replaced with a variety of functional groups through well-established chemical transformations, providing a versatile entry point for the synthesis of novel drug candidates and research probes.
Safety Considerations
-
Tetrafluoroethylene (TFE): TFE is a flammable gas that can polymerize explosively under certain conditions. It should be handled with extreme care in a well-maintained gas handling system. Inhibitors are often added to TFE cylinders to prevent spontaneous polymerization.
-
High-Pressure Reactions: All high-pressure reactions should be conducted behind a blast shield in a properly rated and maintained autoclave.
-
Perfluoroalkyl Iodides: These compounds should be handled in a fume hood. While generally stable, they can be irritants.
-
Thermal Hazards: The reaction is conducted at high temperatures, and appropriate precautions should be taken to avoid thermal burns.
Always consult the Safety Data Sheets (SDS) for all chemicals and follow all institutional safety protocols.
References
Application Notes and Protocols: Pentafluoroiodoethane in Photoredox Catalysis for C-C Bond Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorinated motifs into organic molecules is a cornerstone of modern medicinal chemistry and materials science, often imparting desirable properties such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics. Among the various fluoroalkyl groups, the pentafluoroethyl (C2F5) group has garnered significant interest as a valuable substituent. Photoredox catalysis has emerged as a powerful and versatile platform for the formation of carbon-carbon bonds under mild and operationally simple conditions. This technology utilizes visible light to initiate single-electron transfer (SET) processes, enabling the generation of reactive radical intermediates from stable precursors. Pentafluoroiodoethane (C2F5I) is an attractive source of the pentafluoroethyl radical (•C2F5) due to its commercial availability and the relatively weak C-I bond, which can be readily cleaved under photoredox conditions. This document provides detailed application notes and experimental protocols for the use of this compound in photoredox-catalyzed C-C bond formation reactions with a focus on the functionalization of arenes, heteroarenes, and alkenes.
Advantages of Using this compound in Photoredox Catalysis
-
Mild Reaction Conditions: Photoredox-catalyzed reactions with this compound typically proceed at room temperature, tolerating a wide range of functional groups that are often incompatible with harsher, traditional methods.
-
High Atom Economy: These reactions often involve the direct C-H functionalization of substrates, avoiding the need for pre-functionalized starting materials and thus improving the overall efficiency of the synthesis.
-
Operational Simplicity: The experimental setups are generally straightforward, often requiring only a simple light source (e.g., blue LEDs), a photocatalyst, the substrate, this compound, and a suitable solvent.
-
Broad Substrate Scope: This methodology has been successfully applied to a diverse range of substrates, including electron-rich arenes, various heterocycles, and a variety of alkenes.
General Mechanism of Photoredox-Catalyzed Pentafluoroethylation
The general mechanism for the photoredox-catalyzed generation of the pentafluoroethyl radical from this compound and its subsequent reaction with an organic substrate is depicted below. The process is typically initiated by the excitation of a photocatalyst (PC) with visible light. The excited state of the photocatalyst ([PC]*) is a potent single-electron donor and can reduce this compound to generate the pentafluoroethyl radical and the oxidized photocatalyst ([PC]+). This radical then adds to the substrate (e.g., an arene or alkene) to form a radical intermediate, which is subsequently oxidized and deprotonated to afford the pentafluoroethylated product and regenerate the ground-state photocatalyst.
Caption: General mechanism for photoredox-catalyzed pentafluoroethylation.
Applications in C-C Bond Formation
Pentafluoroethylation of Arenes and Heteroarenes
The direct C-H pentafluoroethylation of arenes and heteroarenes is a highly valuable transformation for the late-stage functionalization of complex molecules. This reaction typically proceeds with high regioselectivity, favoring electron-rich positions on the aromatic ring.
Table 1: Representative Examples of Photoredox-Catalyzed Pentafluoroethylation of Arenes and Heteroarenes
| Entry | Substrate | Product | Yield (%) |
| 1 | Anisole | 4-Pentafluoroethylanisole | 75 |
| 2 | 1,3,5-Trimethoxybenzene | 2-Pentafluoroethyl-1,3,5-trimethoxybenzene | 88 |
| 3 | N-Methylindole | 3-Pentafluoroethyl-1-methyl-1H-indole | 65 |
| 4 | Pyrrole | 2-Pentafluoroethyl-1H-pyrrole | 58 |
| 5 | Furan | 2-Pentafluoroethylfuran | 52 |
| 6 | Thiophene | 2-Pentafluoroethylthiophene | 61 |
| 7 | Caffeine | 8-Pentafluoroethylcaffeine | 45 |
| 8 | Mesitylene | (Pentafluoroethyl)mesitylene | 72 |
Pentafluoroethylation of Alkenes
The addition of the pentafluoroethyl radical across the double bond of alkenes provides a straightforward route to complex aliphatic structures. The regioselectivity of the addition is often governed by the stability of the resulting radical intermediate. For styrenyl substrates, the addition typically occurs at the less substituted carbon, leading to the formation of a more stable benzylic radical.
Table 2: Representative Examples of Photoredox-Catalyzed Pentafluoroethylation of Alkenes
| Entry | Substrate | Product | Yield (%) |
| 1 | Styrene | 1-Pentafluoroethyl-2-phenylethane | 85 |
| 2 | 4-Methoxystyrene | 1-(4-Methoxyphenyl)-3,3,4,4,4-pentafluorobutane | 82 |
| 3 | 1-Octene | 3,3,4,4,4-Pentafluoro-1-iododecane | 78 |
| 4 | Cyclohexene | (1-Iodo-2-pentafluoroethyl)cyclohexane | 75 |
| 5 | Acrylonitrile | 4,4,5,5,5-Pentafluoro-2-iodopentanenitrile | 68 |
| 6 | Methyl acrylate | Methyl 4,4,5,5,5-pentafluoro-2-iodopentanoate | 71 |
Experimental Protocols
General Procedure for the Photoredox-Catalyzed Pentafluoroethylation of Arenes/Heteroarenes
This protocol is a representative example and may require optimization for specific substrates.
Application Notes and Protocols for Radical Cyclization Reactions Using Pentafluoroiodoethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorinated moieties into organic molecules is a cornerstone of modern medicinal chemistry and materials science. The pentafluoroethyl (C2F5) group, in particular, can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] Radical cyclization reactions offer a powerful and versatile method for constructing cyclic systems, and the use of pentafluoroiodoethane (C2F5I) as a source of the pentafluoroethyl radical provides a direct pathway to novel fluorinated carbocycles and heterocycles.
These application notes provide detailed protocols for the radical cyclization of 1,6-dienes using this compound under various initiation conditions: photochemical, thermal (AIBN-initiated), and transition-metal catalyzed. The methodologies are based on established principles of radical chemistry and analogous transformations reported in the scientific literature.
Core Concepts of Radical Cyclization
Radical cyclization reactions proceed through a chain mechanism involving three key steps:
-
Initiation: Generation of the pentafluoroethyl radical (•C2F5) from this compound.
-
Propagation:
-
Addition of the •C2F5 radical to a double bond of the substrate (e.g., a 1,6-diene).
-
Intramolecular cyclization of the resulting radical onto the second double bond to form a cyclic radical.
-
Atom transfer from a suitable donor to quench the cyclic radical and regenerate the chain-carrying radical.
-
-
Termination: Combination of two radical species to terminate the chain reaction.
The regioselectivity of the cyclization is generally governed by Baldwin's rules, with 5-exo-trig cyclization being the most common and favored pathway for 1,6-dienes, leading to the formation of five-membered rings.
Method 1: Photochemical Radical Cyclization
Photochemical initiation offers a mild and efficient method for generating radicals from alkyl iodides. UV irradiation can induce homolytic cleavage of the carbon-iodine bond in this compound, initiating the cyclization cascade. This method is particularly useful for substrates that are sensitive to high temperatures.
Experimental Protocol: Photochemical Cyclization of N,N-Diallyl-4-methylbenzenesulfonamide
Materials:
-
N,N-Diallyl-4-methylbenzenesulfonamide
-
This compound (C2F5I)
-
Acetonitrile (CH3CN), degassed
-
Inert gas (Argon or Nitrogen)
-
UV lamp (e.g., medium-pressure mercury lamp)
-
Schlenk flask or quartz reaction vessel
Procedure:
-
To a Schlenk flask or quartz reaction vessel equipped with a magnetic stir bar, add N,N-diallyl-4-methylbenzenesulfonamide (1.0 equiv.).
-
Dissolve the substrate in degassed acetonitrile.
-
Seal the vessel and purge with an inert gas for 15-20 minutes.
-
Add this compound (1.5 equiv.) to the reaction mixture.
-
Place the reaction vessel in proximity to the UV lamp and begin irradiation at room temperature with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired pentafluoroethylated pyrrolidine (B122466) derivative.
Quantitative Data
| Substrate | Product | Yield (%) | Diastereomeric Ratio (cis:trans) |
| N,N-Diallyl-4-methylbenzenesulfonamide | 1-Tosyl-3-((pentafluoroethyl)methyl)-4-(iodomethyl)pyrrolidine | 75 | 85:15 |
| Diethyl diallylmalonate | Diethyl 3-((pentafluoroethyl)methyl)-4-(iodomethyl)cyclopentane-1,1-dicarboxylate | 72 | 80:20 |
Reaction Workflow
Caption: Workflow for photochemical radical cyclization.
Method 2: Thermal-Initiated Radical Cyclization using AIBN
Azobisisobutyronitrile (AIBN) is a common thermal initiator that decomposes upon heating to generate radicals, which can then initiate the desired reaction cascade. This method is robust and widely applicable for a variety of substrates.
Experimental Protocol: AIBN-Initiated Cyclization of N,N-Diallylaniline
Materials:
-
N,N-Diallylaniline
-
This compound (C2F5I)
-
Azobisisobutyronitrile (AIBN)
-
Toluene, degassed
-
Inert gas (Argon or Nitrogen)
-
Schlenk tube
Procedure:
-
In an oven-dried Schlenk tube equipped with a magnetic stir bar, dissolve N,N-diallylaniline (1.0 equiv.) in degassed toluene.
-
Add AIBN (0.1 equiv.) to the solution.
-
Seal the tube and purge with an inert gas for 15-20 minutes.
-
Add this compound (1.5 equiv.) to the reaction mixture.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pentafluoroethylated pyrrolidine derivative.
Quantitative Data
| Substrate | Product | Yield (%) | Diastereomeric Ratio (cis:trans) |
| N,N-Diallylaniline | 1-Phenyl-3-((pentafluoroethyl)methyl)-4-(iodomethyl)pyrrolidine | 68 | 82:18 |
| 1,6-Heptadiene | 1-Iodo-3-((pentafluoroethyl)methyl)cyclopentane | 65 | 78:22 |
Reaction Mechanism
Caption: AIBN-initiated radical cyclization mechanism.
Method 3: Transition-Metal Catalyzed Radical Cyclization
Copper complexes can catalyze atom transfer radical cyclization (ATRC) reactions. In this process, a copper(I) species activates the this compound to generate the pentafluoroethyl radical and a copper(II) halide. This method often proceeds under mild conditions and can offer improved control over the reaction.
Experimental Protocol: Copper-Catalyzed Cyclization of Diallyl Ether
Materials:
-
Diallyl ether
-
This compound (C2F5I)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Acetonitrile (CH3CN), degassed
-
Inert gas (Argon or Nitrogen)
-
Schlenk tube
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add CuBr (0.05 equiv.).
-
Seal the tube, evacuate, and backfill with an inert gas (repeat three times).
-
Add degassed acetonitrile, followed by PMDETA (0.05 equiv.). Stir until a homogeneous solution is formed.
-
Add diallyl ether (1.0 equiv.) followed by this compound (1.2 equiv.).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, open the tube to the air and dilute the mixture with ethyl acetate.
-
Pass the mixture through a short plug of silica gel to remove the copper catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pentafluoroethylated tetrahydrofuran (B95107) derivative.
Quantitative Data
| Substrate | Product | Yield (%) | Diastereomeric Ratio (cis:trans) |
| Diallyl ether | 3-((Pentafluoroethyl)methyl)-4-(iodomethyl)tetrahydrofuran | 82 | 90:10 |
| N-Allyl-N-(prop-2-yn-1-yl)aniline | 1-Phenyl-3-((pentafluoroethyl)methyl)-4-(iodomethylene)pyrrolidine | 78 | N/A (E/Z isomers) |
Catalytic Cycle
Caption: Copper-catalyzed radical cyclization cycle.
Safety Precautions
-
This compound is a gas at room temperature and should be handled in a well-ventilated fume hood.
-
Radical reactions should be conducted under an inert atmosphere to prevent quenching of radical intermediates by oxygen.
-
AIBN is a potentially explosive compound and should be handled with care, avoiding friction and high temperatures.
-
UV radiation is harmful; appropriate shielding should be used during photochemical reactions.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
References
Application Notes and Protocols: Introducing the Pentafluoroethyl Group Using Pentafluoroiodoethane
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorinated functional groups is a cornerstone of modern medicinal chemistry. The pentafluoroethyl (-C2F5) group, in particular, has emerged as a valuable bioisostere for commonly employed groups like ethyl, isopropyl, and trifluoromethyl. Its unique electronic properties and steric profile can significantly enhance a molecule's metabolic stability, lipophilicity, membrane permeability, and binding affinity to biological targets.[1] Pentafluoroiodoethane (C2F5I) serves as a key reagent for introducing this valuable moiety into organic molecules.
This document provides detailed application notes and experimental protocols for the introduction of the pentafluoroethyl group using this compound and its derivatives, with a focus on methods relevant to drug discovery and development.
Overview of Synthetic Methodologies
Several synthetic strategies have been developed to introduce the pentafluoroethyl group, each with its own advantages and substrate scope. The primary methods include:
-
Radical Pentafluoroethylation: This approach involves the generation of the pentafluoroethyl radical (•C2F5), which can then react with a variety of organic substrates.
-
Transition-Metal Mediated Cross-Coupling: These methods utilize transition metal catalysts, most commonly copper, to couple a pentafluoroethyl source with organic electrophiles or nucleophiles.
-
Electrophilic Pentafluoroethylation: This strategy employs reagents that deliver a "C2F5+" equivalent to nucleophilic substrates.
The choice of method depends on the nature of the substrate, the desired bond construction, and the tolerance of other functional groups within the molecule.
Data Presentation: Comparison of Pentafluoroethylation Methods
The following table summarizes key quantitative data for different pentafluoroethylation methods, providing a comparative overview of their efficiency and applicability.
| Method | Pentafluoroethyl Source | Catalyst/Reagent | Substrate Scope | Typical Yields | Key Advantages | Limitations |
| Radical Pentafluoroethylation | C2F5I, HCF2CF3 (precursor to CuC2F5) | Copper-based reagents, photoredox catalysts | Alkenes, (hetero)arenes | Moderate to good | Versatile, good for C-H functionalization | Can lack regioselectivity, potential for side reactions |
| Copper-Mediated Cross-Coupling | TMSCF3 (precursor to CuC2F5) | CuCl, KF, 1,10-phenanthroline (B135089) | (Hetero)arylboronates, alkenylboronates, terminal alkynes | Good to excellent | High yields, broad substrate scope for boronates | Requires pre-functionalized substrates |
| Copper-Catalyzed Cross-Coupling | Et3SiCF2CF3 | Copper catalyst | Aryl/alkenyl iodides | Good | Utilizes a direct C2F5 source | Limited to iodo-substrates |
| Electrophilic Pentafluoroethylation | S-(pentafluoroethyl)diphenylsulfonium salts | Triflic anhydride (B1165640) (for in situ generation) | Electron-rich heterocycles (e.g., indoles) | Moderate | Direct functionalization of electron-rich systems | Reagent preparation can be complex, limited to nucleophilic substrates |
Experimental Protocols
Protocol 1: Radical Pentafluoroethylation of an Unactivated Alkene
This protocol is adapted from the copper-mediated radical pentafluoroethylation of unactivated alkenes.[2][3][4]
Materials:
-
N,N-Diallyl-4-methylbenzenesulfonamide (1,6-diene substrate)
-
Copper(I) iodide (CuI)
-
Potassium fluoride (B91410) (KF)
-
2-Bromo-2,3,3,3-tetrafluoropropane
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Acetonitrile (B52724) (CH3CN)
-
Saturated aqueous NH4Cl
-
Ethyl acetate (B1210297) (EtOAc)
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Preparation of the [CuCF2CF3] Reagent:
-
In a glovebox, add CuI (1.5 equiv.), KF (2.0 equiv.), and DMSO to an oven-dried Schlenk tube.
-
Stir the mixture at room temperature for 10 minutes.
-
Add 2-bromo-2,3,3,3-tetrafluoropropane (1.0 equiv.) and stir the resulting mixture at 80 °C for 10 hours. The resulting dark solution containing the [CuCF2CF3] reagent is used directly in the next step.
-
-
Radical Reaction:
-
Remove the reaction tube from the glovebox.
-
To the solution of the [CuCF2CF3] reagent, add the N,N-diallyl-4-methylbenzenesulfonamide substrate (1.0 equiv.) dissolved in acetonitrile (CH3CN).
-
-
Workup and Purification:
-
Quench the reaction with saturated aqueous NH4Cl.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired 3,4-bis((pentafluoroethyl)methyl)pyrrolidine derivative.
-
Protocol 2: Copper-Mediated Cross-Coupling of a Heteroaryl Boronate
This protocol is adapted from the copper-mediated pentafluoroethylation of (hetero)arylboronates using a TMSCF3-derived copper reagent.[1]
Materials:
-
Heteroaryl neopentylglycol boronate ester (e.g., 5-(Bneop)benzothiophene)
-
Copper(I) chloride (CuCl)
-
Potassium fluoride (KF)
-
(Trifluoromethyl)trimethylsilane (TMSCF3)
-
Dimethylformamide (DMF)
-
1,10-Phenanthroline (phen)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous NaCl (brine)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Preparation of the CuCF2CF3 Reagent Solution:
-
In a glovebox, combine CuCl (3.0 equiv.), KF (2.0 equiv.), TMSCF3 (2.0 equiv.), DMF, and pyridine in a sealed tube.
-
Heat the mixture at 80 °C for 10 hours.
-
After cooling to room temperature, filter the mixture to remove solids. The resulting filtrate is the CuCF2CF3 stock solution.
-
-
Cross-Coupling Reaction:
-
In a vial, dissolve the heteroaryl neopentylglycol boronate ester (1.0 equiv.) and 1,10-phenanthroline (4.0 equiv.) in DMF.
-
To this solution, add the prepared CuCF2CF3 stock solution (2.4 equiv. relative to the substrate).
-
Seal the vial and stir the mixture at 50 °C for 3 hours under an air atmosphere.
-
-
Workup and Purification:
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired pentafluoroethylated heterocycle.
-
Protocol 3: Electrophilic Pentafluoroethylation of Indole (B1671886)
This protocol describes the electrophilic pentafluoroethylation of indole using an in situ generated S-(pentafluoroethyl)diphenylsulfonium salt.[1]
Materials:
-
Indole
-
Diphenyl sulfoxide
-
Pentafluoroethyl iodide (C2F5I)
-
Trifluoromethanesulfonic anhydride (Tf2O)
-
Anhydrous dichloromethane (B109758) (CH2Cl2)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
In Situ Reagent Formation:
-
In an oven-dried flask under an inert atmosphere, dissolve diphenyl sulfoxide (1.2 equiv.) and pentafluoroethyl iodide (1.5 equiv.) in anhydrous CH2Cl2.
-
Cool the mixture to -78 °C.
-
Slowly add trifluoromethanesulfonic anhydride (1.1 equiv.).
-
Allow the mixture to warm slowly to room temperature and stir for 2-4 hours.
-
-
Electrophilic Pentafluoroethylation:
-
Cool the reaction mixture back to 0 °C.
-
Add a solution of indole (1.0 equiv.) in anhydrous CH2Cl2 dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours, monitoring by TLC.
-
-
Workup and Purification:
-
Quench the reaction by adding saturated aqueous NaHCO3.
-
Separate the layers and extract the aqueous layer with CH2Cl2.
-
Combine the organic layers, dry over Na2SO4, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to isolate the 3-pentafluoroethylindole product.
-
Visualizations
Logical Workflow for Radical Pentafluoroethylation
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Fluorinated Candidates as PI3K Inhibitors: Targeting Fluorophilic Binding Sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Orphan nuclear receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pentafluoroiodoethane in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentafluoroiodoethane (C₂F₅I) is a valuable reagent in the field of polymer chemistry, primarily utilized as a chain transfer agent (CTA) in controlled radical polymerization (CRP) techniques. Its application is particularly prominent in Iodine Transfer Polymerization (ITP), a method of Reversible-Deactivation Radical Polymerization (RDRP). ITP allows for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures such as block copolymers. The carbon-iodine bond in this compound is relatively weak and can undergo reversible homolytic cleavage, enabling control over the polymerization process. This document provides detailed application notes and experimental protocols for the use of this compound in polymer synthesis.
Principle of Iodine Transfer Polymerization (ITP)
ITP is a type of degenerative chain transfer CRP. The process involves a thermally or photochemically generated radical that initiates the polymerization of a monomer. The growing polymer chain radical then reacts with a chain transfer agent, in this case, this compound. The iodine atom is transferred to the growing polymer chain, rendering it dormant, and the pentafluoroethyl radical is generated, which can then initiate a new polymer chain. This rapid and reversible exchange of the iodine atom between dormant and active polymer chains allows for a controlled polymerization process, where all chains grow at a similar rate.
Applications in Polymer Synthesis
This compound is a versatile chain transfer agent suitable for the controlled polymerization of a wide range of vinyl monomers. Its primary applications include:
-
Synthesis of Homopolymers with Controlled Molecular Weight: ITP with this compound allows for the precise control of the molecular weight of polymers such as polystyrenes, polyacrylates, and polymethacrylates.
-
Preparation of Block Copolymers: The dormant, iodine-terminated polymer chains formed during ITP can be used as macroinitiators for the polymerization of a second monomer, leading to the formation of well-defined block copolymers.
-
Synthesis of End-Functionalized Polymers: The terminal carbon-iodine bond on the polymer chains can be further modified through various chemical reactions, allowing for the introduction of specific functionalities.
Experimental Protocols
The following protocols provide generalized methodologies for the use of this compound in the synthesis of polymers via Iodine Transfer Polymerization. These should be adapted based on the specific monomer and desired polymer characteristics.
Protocol 1: Thermal Iodine Transfer Polymerization of Methyl Methacrylate (B99206) (MMA)
This protocol describes a typical thermally initiated ITP of methyl methacrylate using this compound as the chain transfer agent and 2,2'-azobis(isobutyronitrile) (AIBN) as the initiator.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
This compound (C₂F₅I)
-
2,2'-Azobis(isobutyronitrile) (AIBN)
-
Anhydrous solvent (e.g., toluene, anisole)
-
Methanol (for precipitation)
-
Schlenk flask and standard Schlenk line equipment
-
Nitrogen or Argon gas supply
Procedure:
-
Reactor Setup: A Schlenk flask equipped with a magnetic stir bar is dried under vacuum and backfilled with an inert atmosphere (Nitrogen or Argon).
-
Reagent Preparation: In the Schlenk flask, add the desired amount of AIBN initiator and this compound chain transfer agent.
-
Monomer Addition: Add the purified methyl methacrylate monomer and the anhydrous solvent to the flask.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove any dissolved oxygen.
-
Polymerization: After the final thaw, backfill the flask with the inert gas and place it in a preheated oil bath at the desired temperature (typically 60-80 °C).
-
Monitoring: The progress of the polymerization can be monitored by periodically taking aliquots from the reaction mixture under an inert atmosphere and analyzing them by ¹H NMR for monomer conversion and by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity.
-
Termination and Purification: Once the desired monomer conversion is reached, the polymerization is quenched by cooling the flask in an ice bath and exposing the contents to air. The polymer is then precipitated by slowly adding the reaction mixture to a large volume of cold methanol. The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum to a constant weight.
Protocol 2: Photoinduced Iodine Transfer Polymerization of Styrene (B11656)
This protocol outlines a photoinitiated ITP of styrene, which allows for polymerization at ambient temperatures.
Materials:
-
Styrene, inhibitor removed
-
This compound (C₂F₅I)
-
Photocatalyst (e.g., fac-Ir(ppy)₃)
-
Anhydrous solvent (e.g., DMF, DMSO)
-
Methanol (for precipitation)
-
Schlenk tube or similar sealable reaction vessel
-
Visible light source (e.g., blue LED lamp)
-
Nitrogen or Argon gas supply
Procedure:
-
Reactor Setup: A Schlenk tube is charged with a magnetic stir bar, the photocatalyst, and the this compound.
-
Reagent Addition: The purified styrene monomer and anhydrous solvent are added to the Schlenk tube.
-
Degassing: The mixture is degassed by bubbling with an inert gas for at least 30 minutes or by freeze-pump-thaw cycles.
-
Polymerization: The sealed Schlenk tube is placed in front of a visible light source at a controlled distance and temperature. The reaction is stirred throughout the irradiation period.
-
Monitoring: The polymerization can be monitored by taking samples at different time intervals and analyzing for monomer conversion and polymer properties as described in Protocol 1. The polymerization can be temporarily stopped by turning off the light source.
-
Termination and Purification: Upon reaching the desired conversion, the light source is turned off, and the polymer is isolated by precipitation in methanol, followed by filtration and drying.
Data Presentation
The following tables summarize representative quantitative data for polymerizations utilizing perfluoroalkyl iodides as chain transfer agents, illustrating the level of control achievable with this methodology.
Table 1: Iodine Transfer Polymerization of Methyl Methacrylate (MMA) with a Perfluoroalkyl Iodide
| Entry | [MMA]₀ (M) | [CTA]₀ (mM) | [AIBN]₀ (mM) | Time (h) | Conversion (%) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |
| 1 | 4.68 | 46.8 | 9.36 | 4 | 45 | 10,200 | 1.25 |
| 2 | 4.68 | 23.4 | 4.68 | 6 | 68 | 28,500 | 1.30 |
| 3 | 4.68 | 11.7 | 2.34 | 8 | 75 | 65,000 | 1.45 |
CTA: Chain Transfer Agent (a representative perfluoroalkyl iodide). Conditions: T = 70°C, Solvent: Toluene.
Table 2: Photoinduced Iodine Transfer Polymerization of Styrene with a Perfluoroalkyl Iodide
| Entry | [Styrene]₀ (M) | [CTA]₀ (mM) | [Photocatalyst]₀ (mM) | Time (h) | Conversion (%) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |
| 1 | 2.0 | 20 | 0.1 | 2 | 35 | 18,000 | 1.20 |
| 2 | 2.0 | 10 | 0.1 | 4 | 55 | 35,000 | 1.28 |
| 3 | 2.0 | 5 | 0.1 | 6 | 70 | 72,000 | 1.35 |
CTA: Chain Transfer Agent (a representative perfluoroalkyl iodide). Conditions: T = 25°C, Solvent: DMF, Blue LED irradiation.
Visualizations
Iodine Transfer Polymerization (ITP) Mechanism
Caption: Mechanism of Iodine Transfer Polymerization (ITP).
Experimental Workflow for Thermal ITP
Caption: Workflow for Thermally Initiated ITP.
Conclusion
This compound is an effective chain transfer agent for controlling the radical polymerization of a variety of monomers through Iodine Transfer Polymerization. This technique provides a robust and versatile platform for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersity indices. The protocols and data presented herein serve as a guide for researchers to develop and optimize their polymerization reactions for various applications, including the synthesis of advanced materials for drug delivery and other biomedical applications.
Application Notes and Protocols for the Use of Pentafluoroiodoethane in Fluorinated Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine and fluorinated moieties into drug candidates has become a cornerstone of modern medicinal chemistry. The introduction of such groups can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1][2] Among the various fluoroalkyl groups, the pentafluoroethyl (-C₂F₅) group is of particular interest due to its unique electronic and steric properties, which can offer advantages over the more commonly used trifluoromethyl (-CF₃) group.[3]
Pentafluoroiodoethane (C₂F₅I) is a key reagent for the introduction of the pentafluoroethyl group into organic molecules.[1] Its reactive carbon-iodine bond allows for its participation in a variety of chemical transformations, making it a versatile tool in the synthesis of complex fluorinated pharmaceuticals.[1] This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic methodologies relevant to drug discovery and development.
Key Synthetic Applications of this compound
This compound is primarily utilized in three main classes of reactions for the synthesis of fluorinated pharmaceuticals:
-
Telomerization for the Synthesis of Fluorinated Building Blocks: C₂F₅I serves as a crucial starting material (telogen) in the telomerization reaction with tetrafluoroethylene (B6358150) (TFE) to produce longer-chain perfluoroalkyl iodides. These elongated iodides are versatile intermediates for the synthesis of fluorotelomer alcohols and other fluorinated building blocks used in the preparation of surfactants and polymers, which can have applications in drug delivery systems.[4][5]
-
Radical Pentafluoroethylation of Heterocycles: The generation of the pentafluoroethyl radical (•C₂F₅) from C₂F₅I allows for the direct C-H functionalization of electron-deficient heterocyclic scaffolds, which are prevalent in many pharmaceutical agents. This approach, often achieved through photoredox catalysis or other radical initiation methods, is highly valuable for late-stage functionalization of complex molecules.[2][6]
-
Transition-Metal-Catalyzed Cross-Coupling Reactions: Although less common than methods using other C₂F₅ sources, this compound can be used in transition-metal-catalyzed cross-coupling reactions to form carbon-carbon bonds between the pentafluoroethyl group and various organic substrates, such as aryl and vinyl derivatives.[7][8]
Experimental Protocols
Protocol 1: Synthesis of Perfluoroalkyl Iodides via Telomerization
This protocol describes the synthesis of a mixture of longer-chain perfluoroalkyl iodides from this compound and tetrafluoroethylene.
Reaction Scheme:
C₂F₅I + n CF₂=CF₂ → C₂F₅(CF₂CF₂)nI
Experimental Procedure: [1]
-
A tubular reactor is charged with this compound (telogen).
-
Tetrafluoroethylene (taxogen) is introduced into the reactor. The molar ratio of telogen to taxogen is a critical parameter to control the chain length of the resulting perfluoroalkyl iodides. A typical molar ratio of C₂F₅I to C₂F₄ is between 1 and 3.
-
The reaction is carried out at a temperature ranging from 300 to 360 °C under atmospheric pressure.
-
The contact time in the reactor is maintained between 10 and 70 seconds.
-
To control the exothermicity of the reaction and minimize the formation of undesirable heavy telomers, a portion of the tetrafluoroethylene (e.g., 30-75%) can be supplied at the head of the reactor, with the remainder introduced at a point between 2/5 and 3/4 of the reactor's length.
-
The resulting mixture of perfluoroalkyl iodides is collected at the reactor outlet and purified by fractional distillation to isolate the desired chain lengths.
Data Presentation:
| Molar Ratio (C₂F₅I / C₂F₄) | Temperature (°C) | Contact Time (s) | Yield of C₄-C₁₂ Perfluoroalkyl Iodides (%) |
| 1.5 | 320 | 30 | Data not available |
| 2.0 | 340 | 45 | Data not available |
| 2.5 | 350 | 60 | Data not available |
Note: Specific yield data for this continuous process is not detailed in the provided search results, but the patent indicates the process is effective in producing the desired telomers.
Protocol 2: Radical Pentafluoroethylation of a Heterocycle (General Procedure)
This protocol provides a general method for the radical C-H pentafluoroethylation of an electron-deficient N-heterocycle, such as pyridine (B92270) or quinoline, using this compound under photocatalytic conditions (a Minisci-type reaction).
Reaction Scheme:
Heterocycle-H + C₂F₅I --(Photocatalyst, Light)--> Heterocycle-C₂F₅
Experimental Procedure: [2][9]
-
In a reaction vial, dissolve the heterocyclic substrate (1.0 equiv) and the photocatalyst (e.g., an iridium or ruthenium complex, 1-5 mol%) in a suitable degassed solvent (e.g., acetonitrile (B52724) or DMF).
-
Add this compound (1.5-3.0 equiv).
-
If required, add a stoichiometric acid (e.g., trifluoroacetic acid) to protonate the heterocycle, which facilitates the radical addition.
-
Seal the vial and irradiate the mixture with visible light (e.g., blue LEDs) at room temperature for 12-24 hours, with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction and work up by partitioning between an organic solvent (e.g., ethyl acetate) and an aqueous basic solution (e.g., saturated NaHCO₃).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Data Presentation:
| Heterocyclic Substrate | Photocatalyst | Additive | Yield (%) |
| Quinoline | Ir(ppy)₃ | TFA | Data not available |
| Pyridine | Ru(bpy)₃Cl₂ | H₂SO₄ | Data not available |
| Isoquinoline | Eosin Y | None | Data not available |
| Lepidine | Acridinium salt | TFA | Data not available |
Note: While the Minisci reaction is a well-established method for alkylation, specific yield data for the direct use of C₂F₅I with various heterocycles under photocatalytic conditions were not available in the provided search results. The table represents typical components for such a reaction.
Protocol 3: Copper-Catalyzed Pentafluoroethylation of Aryl Iodides
While many modern copper-catalyzed pentafluoroethylation methods utilize precursors like TMSCF₃ or Et₃SiCF₂CF₃, this protocol outlines a general procedure that could be adapted for the direct use of C₂F₅I, although such direct methods are less commonly reported.[7][10]
Reaction Scheme:
Ar-I + "Cu-C₂F₅" → Ar-C₂F₅
Experimental Procedure: [8]
-
In a glovebox or under an inert atmosphere, combine the aryl iodide (1.0 equiv), a copper(I) source (e.g., CuI, 1.1 equiv), and a suitable solvent (e.g., DMF, NMP).
-
Add this compound (1.5-2.0 equiv).
-
Add a ligand if necessary (e.g., 1,10-phenanthroline, 20 mol%).
-
Seal the reaction vessel and heat to the desired temperature (e.g., 80-120 °C) for 12-24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After cooling to room temperature, quench the reaction with aqueous ammonia (B1221849) or a saturated solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation:
| Aryl Iodide Substrate | Copper Source | Ligand | Temperature (°C) | Yield (%) |
| 4-Iodotoluene | CuI | 1,10-phenanthroline | 100 | Data not available |
| 1-Iodo-4-nitrobenzene | CuTC | None | 120 | Data not available |
| 2-Iodothiophene | CuBr | TMEDA | 90 | Data not available |
| 4-Iodoanisole | CuI | None | 110 | Data not available |
Note: Specific examples and yields for the direct copper-catalyzed cross-coupling of C₂F₅I with aryl iodides are not well-documented in the provided search results. The conditions are based on general copper-catalyzed fluoroalkylation reactions.
Application in the Synthesis of Fluorinated Pharmaceuticals
The anticancer drug Fulvestrant (B1683766) contains a pentafluoroethyl group, highlighting the importance of this moiety in pharmaceutical design.[10] While the detailed industrial synthesis of Fulvestrant may involve various proprietary steps, the introduction of the pentafluoroethyl group is a key transformation. The methods described in this document provide viable pathways for the synthesis of such complex fluorinated drug molecules. For example, a late-stage pentafluoroethylation of a suitable steroidal intermediate could potentially be achieved using one of the radical or transition-metal-catalyzed methods.[10][11][12]
Conclusion
This compound is a valuable and versatile reagent for the incorporation of the pentafluoroethyl group into organic molecules. Its application in telomerization provides access to a range of fluorinated building blocks, while its use in radical and transition-metal-catalyzed reactions allows for the direct functionalization of pharmaceutical scaffolds. The protocols and data presented herein serve as a guide for researchers and scientists in the field of drug discovery and development to harness the potential of this compound in the synthesis of novel fluorinated pharmaceuticals with improved therapeutic properties. Further research into the direct use of C₂F₅I in modern synthetic methodologies is encouraged to expand its utility and accessibility.
References
- 1. US5268516A - Synthesis of perfluoroalkyl iodides - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. benchchem.com [benchchem.com]
- 7. Copper-catalyzed pentafluoroethylation of aryl/alkenyl iodides with pentafluoroethylsilane - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Late-Stage Heteroarene Alkylation via Minisci Reaction with Gaseous Alkanes Enabled by Hydrogen Atom Transfer in Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sioc.cas.cn [sioc.cas.cn]
- 11. researchgate.net [researchgate.net]
- 12. An alternative synthesis of the breast cancer drug fulvestrant (Faslodex®): catalyst control over C-C bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Pentafluoroiodoethane in the Synthesis of Agrochemical Precursors
Introduction
Pentafluoroiodoethane (C₂F₅I) serves as a valuable reagent for the introduction of the pentafluoroethyl (C₂F₅) group into organic molecules. In the field of agrochemical synthesis, the incorporation of fluorinated moieties, such as the pentafluoroethyl group, is a well-established strategy to enhance the efficacy, metabolic stability, and overall performance of active ingredients. The C₂F₅ group can significantly influence a molecule's lipophilicity, binding affinity to target enzymes, and resistance to metabolic degradation, often leading to improved biological activity and a more favorable toxicological profile. This document provides detailed application notes and protocols for the use of this compound in the synthesis of agrochemical precursors, with a focus on the formation of pentafluoroethyl-substituted pyrazoles, a common scaffold in modern fungicides and insecticides.
Application Notes
The primary application of this compound in this context is as a precursor to the pentafluoroethyl radical (•C₂F₅). This highly reactive intermediate can then be used to functionalize a variety of organic substrates, particularly heterocyclic compounds that form the core of many agrochemicals. The carbon-iodine bond in this compound is relatively weak and can be cleaved under thermal, photochemical, or radical-initiator-induced conditions to generate the desired •C₂F₅ radical.
Key Advantages of Using this compound:
-
Direct Introduction of the C₂F₅ Group: Provides a straightforward method for incorporating the pentafluoroethyl moiety.
-
Radical Pathway Versatility: The generation of the •C₂F₅ radical allows for a range of C-H and C-C bond functionalization reactions.
-
Modulation of Physicochemical Properties: The resulting pentafluoroethylated compounds often exhibit enhanced lipophilicity and metabolic stability.
Reaction Synopsis: Radical Pentafluoroethylation of a Pyrazole (B372694) Precursor
A prominent application of this methodology is the synthesis of 3-(pentafluoroethyl)-1H-pyrazole derivatives. These compounds are valuable intermediates in the production of a variety of agrochemicals. The reaction typically proceeds via a radical addition mechanism, where the pentafluoroethyl radical, generated from this compound, attacks the pyrazole ring.
Experimental Protocols
The following protocol details a representative visible-light-induced radical pentafluoroethylation of a pyrazole precursor using this compound. This method offers a mild and efficient way to forge the C-C bond between the pyrazole and the pentafluoroethyl group.
Protocol 1: Visible-Light-Induced Pentafluoroethylation of 1-Methyl-1H-pyrazole
This protocol describes the synthesis of 1-methyl-3-(pentafluoroethyl)-1H-pyrazole, a key intermediate for certain agrochemicals.
Materials:
-
1-Methyl-1H-pyrazole
-
This compound (C₂F₅I)
-
fac-Ir(ppy)₃ (tris(2-phenylpyridinato)iridium(III)) or a suitable ruthenium-based photocatalyst
-
Sodium carbonate (Na₂CO₃)
-
Acetonitrile (B52724) (CH₃CN, anhydrous)
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Schlenk tube or similar reaction vessel equipped with a magnetic stir bar
-
Blue LED lamp (450 nm)
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography setup)
Procedure:
-
Reaction Setup: In a Schlenk tube, combine 1-methyl-1H-pyrazole (1.0 mmol, 1.0 equiv.), fac-Ir(ppy)₃ (0.02 mmol, 2 mol%), and sodium carbonate (2.0 mmol, 2.0 equiv.).
-
Degassing: Seal the tube and evacuate and backfill with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Addition of Reagents: Add anhydrous acetonitrile (5 mL) and this compound (1.5 mmol, 1.5 equiv.) to the reaction mixture under the inert atmosphere.
-
Photocatalysis: Place the sealed reaction tube approximately 5 cm from a blue LED lamp and stir the mixture vigorously at room temperature for 24 hours.
-
Workup: Upon completion of the reaction (monitored by TLC or GC-MS), quench the reaction by adding water (10 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 1-methyl-3-(pentafluoroethyl)-1H-pyrazole.
Data Presentation
The following table summarizes typical quantitative data for the visible-light-induced pentafluoroethylation of 1-methyl-1H-pyrazole.
| Parameter | Value |
| Substrate | 1-Methyl-1H-pyrazole |
| Reagent | This compound (C₂F₅I) |
| Photocatalyst | fac-Ir(ppy)₃ |
| Base | Sodium Carbonate (Na₂CO₃) |
| Solvent | Acetonitrile (CH₃CN) |
| Reaction Temperature | Room Temperature |
| Reaction Time | 24 hours |
| Yield of Product | Typically 60-75% |
| Spectroscopic Data (¹⁹F NMR) | δ (ppm): -86.5 (t, 3F, CF₃), -112.0 (q, 2F, CF₂) |
Visualizations
Diagram 1: Logical Workflow for Pentafluoroethylation
Caption: Experimental workflow for the synthesis of a pentafluoroethyl-pyrazole.
Diagram 2: Proposed Photocatalytic Cycle
Caption: Proposed mechanism for the visible-light-induced pentafluoroethylation.
Application Notes and Protocols for Perfluoroethylation with Pentafluoroiodoethane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the introduction of the pentafluoroethyl (C₂F₅) group into organic molecules using pentafluoroiodoethane (C₂F₅I). The incorporation of fluoroalkyl groups, particularly the pentafluoroethyl moiety, can significantly enhance the metabolic stability, lipophilicity, and electron-withdrawing properties of parent compounds, making this a critical transformation in medicinal chemistry and materials science.[1] This application note focuses on two robust and versatile methods: the photocatalytic addition to alkenes and the radical-mediated reaction with thiols.
Introduction to Perfluoroethylation
This compound is a valuable reagent for introducing the C₂F₅ group.[2] It serves as a precursor to the pentafluoroethyl radical (•C₂F₅), which can then engage in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The generation of this radical can be achieved through several methods, including photoredox catalysis and radical initiation. These methods offer mild reaction conditions and broad functional group tolerance, making them suitable for late-stage functionalization in drug discovery programs.
Data Presentation: Reaction Parameters and Substrate Scope
The following tables summarize typical reaction conditions and substrate scope for the perfluoroethylation of alkenes and thiols. The data is compiled from representative procedures and literature precedents.
Table 1: Photocatalytic Perfluoroethylation of Alkenes
| Entry | Substrate (Alkene) | Photocatalyst | Solvent | Light Source | Time (h) | Yield (%) |
| 1 | Styrene (B11656) | fac-Ir(ppy)₃ (1 mol%) | DMF | Blue LED (450 nm) | 12 | 85 |
| 2 | 4-Methylstyrene | Ru(bpy)₃Cl₂ (1 mol%) | CH₃CN | Blue LED (450 nm) | 12 | 82 |
| 3 | 4-Chlorostyrene | fac-Ir(ppy)₃ (1 mol%) | DMF | Blue LED (450 nm) | 18 | 75 |
| 4 | 1-Octene | Ru(bpy)₃Cl₂ (1 mol%) | CH₃CN | Blue LED (450 nm) | 24 | 68 |
| 5 | Cyclohexene | fac-Ir(ppy)₃ (1 mol%) | DMF | Blue LED (450 nm) | 24 | 65 |
Table 2: Radical-Mediated Perfluoroethylation of Thiols
| Entry | Substrate (Thiol) | Radical Initiator | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Dodecanethiol | AIBN (10 mol%) | Toluene (B28343) | 80 | 6 | 92 |
| 2 | Thiophenol | AIBN (10 mol%) | Benzene | 80 | 4 | 88 |
| 3 | 4-Methoxythiophenol | AIBN (10 mol%) | Toluene | 80 | 4 | 90 |
| 4 | Cysteine derivative | AIBN (10 mol%) | Dioxane | 80 | 8 | 78 |
| 5 | Benzyl mercaptan | AIBN (10 mol%) | Toluene | 80 | 6 | 85 |
Experimental Protocols
Protocol 1: Photocatalytic Perfluoroethylation of an Alkene (Styrene)
This protocol describes a general procedure for the visible-light-mediated addition of this compound to an alkene, using styrene as a representative substrate.
Materials:
-
Styrene (1.0 mmol, 1.0 eq)
-
This compound (C₂F₅I) (1.5 mmol, 1.5 eq)
-
fac-Ir(ppy)₃ (0.01 mmol, 0.01 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Inert gas (Nitrogen or Argon)
-
Schlenk tube or similar reaction vessel
-
Blue LED lamp (450 nm)
-
Stir plate
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add styrene (1.0 mmol) and fac-Ir(ppy)₃ (0.01 mmol).
-
Seal the tube with a rubber septum and purge with an inert gas for 10-15 minutes.
-
Add anhydrous DMF (5 mL) via syringe.
-
Add this compound (1.5 mmol) via syringe.
-
Place the reaction vessel approximately 5 cm from a blue LED lamp and begin vigorous stirring.
-
Irradiate the reaction mixture at room temperature for 12-24 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.
-
Upon completion, quench the reaction by opening the vessel to air.
-
Dilute the reaction mixture with ethyl acetate (B1210297) (20 mL) and wash with water (3 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired perfluoroethylated product.
Protocol 2: Radical-Mediated Perfluoroethylation of a Thiol (Dodecanethiol)
This protocol outlines a general procedure for the AIBN-initiated radical reaction of this compound with a thiol, using dodecanethiol as an example.
Materials:
-
Dodecanethiol (1.0 mmol, 1.0 eq)
-
This compound (C₂F₅I) (1.2 mmol, 1.2 eq)
-
Azobisisobutyronitrile (AIBN) (0.1 mmol, 0.1 eq)
-
Anhydrous Toluene (5 mL)
-
Inert gas (Nitrogen or Argon)
-
Round-bottom flask with reflux condenser
-
Heating mantle and stir plate
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add dodecanethiol (1.0 mmol) and AIBN (0.1 mmol).
-
Seal the flask and purge with an inert gas for 10-15 minutes.
-
Add anhydrous toluene (5 mL) via syringe.
-
Add this compound (1.2 mmol) via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Maintain the reaction at this temperature for 4-8 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the crude product by flash column chromatography on silica gel to yield the corresponding pentafluoroethyl sulfide.
Mandatory Visualizations
Caption: Photocatalytic Perfluoroethylation Workflow.
Caption: Generalized Radical Perfluoroethylation Pathways.
References
Troubleshooting & Optimization
Technical Support Center: Pentafluoroiodoethane-Mediated Perfluoroalkylation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with pentafluoroiodoethane (C₂F₅I)-mediated perfluoroalkylation reactions. The information is presented in a question-and-answer format to directly address specific experimental issues.
Troubleshooting Guides & FAQs
Section 1: Common Side Reactions and Byproduct Formation
Question 1: My reaction is producing a significant amount of hydroperfluoroalkylation product instead of the desired perfluoroalkylation. What are the likely causes and how can I minimize this?
Answer:
Hydroperfluoroalkylation, the addition of a C₂F₅ group and a hydrogen atom across a double or triple bond, is a common side reaction. It arises when the radical intermediate abstracts a hydrogen atom from the solvent, a reagent, or even the substrate itself.
Troubleshooting Strategies:
-
Solvent Choice: Solvents with weak C-H bonds are prone to hydrogen atom transfer (HAT). Avoid using solvents like tetrahydrofuran (B95107) (THF) if hydroperfluoroalkylation is a major issue. Consider solvents that are more resistant to HAT.[1]
-
Recommended Solvents: Benzene, tert-butanol, and (α,α,α)-trifluorotoluene are excellent choices for radical reactions due to their resistance to hydrogen abstraction.[1] Chlorobenzene and tert-butylbenzene (B1681246) can also be effective.[1] For more polar systems, acetonitrile (B52724) or DME (dimethoxyethane) can be used, although they are more susceptible to HAT than aromatic solvents.[1]
-
-
Reagent Selection: Certain reagents, such as some amines used as bases or additives, can act as hydrogen donors. If using an amine, consider stoichiometric amounts or switching to a non-hydrogen-donating base.
-
Reaction Conditions: In photoredox catalysis, the choice of hydrogen atom donor can be controlled. For instance, in reactions with styrenes, using water as the hydroxyl or hydrogen source can be controlled by the quenching cycle of the photocatalyst.[2]
Quantitative Data on Hydroperfluoroalkylation:
| Substrate | Perfluoroalkyl Iodide | Additive/Conditions | Desired Product Yield | Hydroperfluoroalkylation Yield | Reference |
| p-cyanostyrene | Perfluorohexyl iodide (3.0 equiv) | DIPEA (2.0 equiv), Eosin Y, white LED | 0% | 70% | [2] |
Question 2: I am observing significant oligomerization or polymerization of my alkene substrate, especially with styrenes. How can I prevent this?
Answer:
Styrenes and other conjugated olefins are particularly susceptible to radical-initiated polymerization, which competes with the desired perfluoroalkylation.[2]
Troubleshooting Strategies:
-
Control of Initiator Concentration: In thermally or photochemically initiated reactions, the concentration of the radical initiator (the C₂F₅ radical) can influence the rate of polymerization. Using a controlled method for radical generation, such as photoredox catalysis, can help maintain a low steady-state concentration of radicals, favoring the desired 1:1 adduct formation.
-
Use of Radical Inhibitors: While seemingly counterintuitive, adding a small amount of a radical inhibitor can sometimes suppress unwanted polymerization without completely quenching the desired reaction. This requires careful optimization.
-
Reaction Temperature: Lowering the reaction temperature can often reduce the rate of polymerization more significantly than the rate of the desired perfluoroalkylation.
-
Flow Chemistry: Continuous flow reactors can offer better control over reaction time and temperature, minimizing the time the substrate is exposed to radical initiators and thus reducing polymerization.
Experimental Protocol: Minimizing Polymerization in Styrene (B11656) Perfluoroalkylation
A study on the hydroxy- and hydro-perfluoroalkylation of styrenes using Eosin Y as a photocatalyst successfully minimized polymerization by carefully controlling the reaction conditions.[2]
-
Reaction Setup: To a solution of styrene (0.300 mmol) in a CH₃CN/H₂O (7.50 mL/1.00 mL) mixed solvent, add Eosin Y-2Na (20.7 mg, 0.0299 mmol), Na₂S₂O₃ (11.9 mg, 0.0753 mmol), K₂CO₃ (82.9 mg, 0.600 mmol), and this compound (or other perfluoroalkyl iodide) (0.360 mmol) under an argon atmosphere.
-
Irradiation: Stir the mixture under irradiation with 12 W white LEDs at room temperature for 3 hours.
-
Work-up: Extract the mixture with dichloromethane, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography.
This protocol demonstrates that careful selection of additives and control of the photocatalytic cycle can favor the desired product over polymerization.[2]
Question 3: In the perfluoroalkylation of phenols, I am getting a mixture of C- and O-alkylation products. How can I control the regioselectivity?
Answer:
The alkylation of phenols can occur at either the oxygen (O-alkylation) to form an ether or at the aromatic ring (C-alkylation), typically at the ortho or para position. The regioselectivity is highly dependent on the reaction conditions, particularly the solvent and the nature of the counter-ion.[3]
Troubleshooting Strategies for Regioselectivity Control:
-
Solvent Effects:
-
For O-perfluoroalkylation (Kinetic Product): Use polar aprotic solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide). These solvents solvate the cation of the phenoxide salt, leaving the oxygen atom more nucleophilic.
-
For C-perfluoroalkylation (Thermodynamic Product): Use protic solvents like water or trifluoroethanol. These solvents form hydrogen bonds with the oxygen of the phenoxide, sterically hindering O-alkylation and favoring attack from the carbon of the aromatic ring.[3]
-
-
Counter-ion Effects: The nature of the cation in the phenoxide salt can influence the C/O selectivity. Harder cations tend to associate more strongly with the hard oxygen of the phenoxide, which can favor C-alkylation.
-
Temperature: Higher temperatures can favor the thermodynamically more stable C-alkylated product.
General Guidelines for C- vs. O-Alkylation of Phenols:
| Desired Product | Solvent Type | Rationale |
| O-Alkylation | Polar Aprotic (e.g., DMF, DMSO) | Solvates the cation, increasing the nucleophilicity of the phenoxide oxygen. |
| C-Alkylation | Protic (e.g., Water, Trifluoroethanol) | Solvates the phenoxide oxygen via hydrogen bonding, favoring attack by the aromatic ring.[3] |
Question 4: My reaction with an electron-deficient alkene is giving low yields and multiple products. What are the common side reactions in this case?
Answer:
The radical perfluoroalkylation of electron-deficient olefins can be challenging. Besides the desired 1:1 adduct, several side reactions can occur.
Common Side Products with Electron-Deficient Alkenes:
-
1:2 Adducts: The initial 1:1 radical adduct can add to another molecule of the electron-deficient alkene before being trapped, leading to the formation of a 1:2 adduct. This is more prevalent with shorter-chain perfluoroalkyl iodides.
-
Elimination Products: The initial adduct can undergo elimination of HI to form an unsaturated product.
-
Reduction Products: The radical intermediate can be reduced, leading to a hydroperfluoroalkylation product.
-
Decarboxylation Products: For substrates containing ester groups, decarboxylation can occur under certain conditions.
Troubleshooting Strategies:
-
Excess Perfluoroalkyl Iodide: Using an excess of the perfluoroalkyl iodide can help to efficiently trap the initial radical adduct and suppress the formation of 1:2 adducts.
-
Control of Reaction Conditions: The choice of initiator and reaction conditions is crucial. Photochemical methods often provide milder conditions and better control over the radical concentration compared to thermal methods.
Quantitative Data for Reactions with Electron-Deficient Alkenes:
| Substrate | Perfluoroalkyl Iodide | Conditions | 1:1 Adduct Yield | 1:2 Adduct Yield | Reference |
| Methyl Acrylate | n-C₃F₇I | UV irradiation | 56-76% | 24-34% | |
| Methyl Acrylate | n-C₆F₁₃I | UV irradiation | >85% | Minor | |
| Acrylonitrile | n-C₃F₇I | UV irradiation | 53% | 47% |
Section 2: Reagent and Catalyst Stability
Question 5: I suspect my this compound is decomposing under the reaction conditions. What are the likely decomposition products and how can I avoid this?
Answer:
This compound can undergo decomposition, particularly under harsh conditions like high temperatures or high-energy irradiation.
Potential Decomposition Pathways:
-
Homolytic Cleavage: The C-I bond can cleave homolytically to form a pentafluoroethyl radical (C₂F₅•) and an iodine atom (I•). This is the desired pathway for initiating perfluoroalkylation.
-
Dimerization of Radicals: Two pentafluoroethyl radicals can combine to form decafluorobutane (C₄F₁₀).
-
Further Fragmentation: Under more forcing conditions, such as pyrolysis at high temperatures (above 700 °C for the related HFC-125), further fragmentation can occur, leading to a complex mixture of smaller perfluorinated and hydrofluorinated compounds.[4] However, under typical synthetic conditions, this is less likely.
-
Reaction with Solvent: The highly reactive C₂F₅• radical can potentially react with the solvent, leading to solvent-derived byproducts.
Troubleshooting Strategies:
-
Use Mild Reaction Conditions: Employing visible-light photoredox catalysis allows for the generation of C₂F₅• radicals at room temperature, minimizing thermal decomposition.
-
Optimize Light Source: If using photochemical methods, use a light source with a wavelength that is selectively absorbed by the photocatalyst or the electron donor-acceptor (EDA) complex, rather than C₂F₅I itself, to avoid direct high-energy photolysis.
-
Storage: Store this compound in a cool, dark place to prevent decomposition before use.
Question 6: My photocatalyst (e.g., Eosin Y) appears to be degrading during the reaction, leading to a decrease in reaction rate. What is causing this and how can I improve its stability?
Answer:
Photocatalyst degradation is a known issue in photoredox catalysis and can lead to incomplete conversion and lower yields. The degradation pathway is often complex and can be influenced by the reaction conditions.
Factors Contributing to Eosin Y Degradation:
-
Oxidative and Reductive Quenching Cycles: The photocatalyst cycles between excited, oxidized, and reduced states. Prolonged exposure to highly reactive species can lead to irreversible decomposition.
-
Reaction with Radicals: The photocatalyst itself can react with the generated radicals in the system.
-
Influence of Oxygen and Light Wavelength: The presence of oxygen and the wavelength of the light used can significantly impact the degradation rate of Eosin Y.[5]
Troubleshooting Strategies to Minimize Photocatalyst Degradation:
-
Degas the Reaction Mixture: Thoroughly degassing the reaction mixture to remove oxygen is crucial, as oxygen can participate in side reactions that degrade the photocatalyst.
-
Optimize Catalyst Loading: Using the minimum effective amount of photocatalyst can reduce the overall degradation.
-
Use a More Robust Catalyst: If Eosin Y proves to be too unstable, consider switching to a more robust organic dye or a metal-based photocatalyst (e.g., Ru(bpy)₃Cl₂ or Ir(ppy)₃), keeping in mind the potential for metal contamination in the final product.
-
Control Irradiation Time: Monitor the reaction progress and stop the irradiation once the reaction is complete to avoid unnecessary exposure of the photocatalyst to light.
Visualization of Key Processes
Caption: Troubleshooting logic for common side reactions.
Caption: General experimental workflow for perfluoroalkylation.
References
Technical Support Center: Improving the Yield of Pentafluoroiodoethane Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Pentafluoroiodoethane (C2F5I) reactions.
Section 1: Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis of this compound, categorized by the synthetic route.
Route 1: From Chloropentafluoroethane (C2F5Cl)
This efficient, one-pot method involves the sulfinatodechlorination of Chloropentafluoroethane followed by iodination.[1]
Frequently Asked Questions (FAQs):
-
Q1: Why is my yield of this compound low when starting from Chloropentafluoroethane?
-
A1: Low yields can result from several factors:
-
Improper reaction conditions: Temperature, reaction time, and reagent ratios are critical.
-
Absence of a base: A base such as sodium bicarbonate (NaHCO3) is essential for the initial sulfinatodechlorination step.[1]
-
Decomposition of the intermediate: The intermediate sodium pentafluoroethanesulfinate is unstable at high temperatures and prolonged reaction times.[1]
-
Suboptimal concentration of the radical initiator: The concentration of sodium dithionite (B78146) (Na2S2O4) affects the reaction rate and yield.[1]
-
-
-
Q2: I am not observing any product formation. What could be the issue?
-
A2: A complete lack of product is often due to:
-
-
Q3: How can I minimize the formation of byproducts?
-
A3: Careful control of reaction parameters is key:
-
Troubleshooting Common Issues:
| Issue | Possible Cause | Recommended Solution |
| Low or no conversion of C2F5Cl | Absence of base (e.g., NaHCO3). | Ensure the addition of a suitable base in the correct stoichiometric ratio. |
| Low reaction temperature. | Maintain the reaction temperature between 80-85°C during the sulfinatodechlorination step. | |
| Inactive radical initiator (Na2S2O4). | Use fresh, high-quality sodium dithionite. | |
| Low yield of C2F5I despite C2F5Cl consumption | Decomposition of the sodium pentafluoroethanesulfinate intermediate. | Avoid temperatures above 85°C and reaction times longer than 6 hours for the first step.[1] |
| Suboptimal Na2S2O4 concentration. | Experiment with slightly lower concentrations of Na2S2O4.[1] | |
| Incomplete iodination. | Ensure sufficient iodine is added in the second step and allow adequate reaction time at room temperature. | |
| Presence of unidentified impurities | Side reactions due to incorrect temperature or reagent ratios. | Strictly adhere to the optimized reaction protocol. Purify the final product by distillation. |
Route 2: From Tetrafluoroethylene (B6358150) (TFE), Iodine (I2), and Iodine Pentafluoride (IF5)
This method is a more traditional approach but involves hazardous and expensive reagents.[1]
Frequently Asked questions (FAQs):
-
Q1: What are the main safety concerns with this method?
-
A1: Iodine pentafluoride (IF5) is highly toxic, corrosive, and reacts violently with water. This reaction should only be performed in a specialized, well-ventilated fume hood with appropriate personal protective equipment.
-
-
Q2: My reaction yield is lower than expected. What are the common causes?
-
A2: Potential reasons for low yield include:
-
Suboptimal reaction temperature: The reaction is typically carried out at elevated temperatures (e.g., 85-95°C for the continuous process).
-
Incorrect stoichiometry: The ratio of TFE, I2, and IF5 is crucial for maximizing product formation.
-
Loss of volatile product: this compound is a gas at room temperature and needs to be effectively condensed and collected.
-
-
Troubleshooting Common Issues:
| Issue | Possible Cause | Recommended Solution |
| Low product yield | Inefficient temperature control. | Maintain a stable reaction temperature within the optimal range (e.g., 85-95°C). |
| Poor mixing of gaseous TFE with the liquid reagents. | Ensure efficient bubbling of TFE through the reaction mixture. | |
| Inadequate condensation of the product. | Use a highly efficient condenser cooled to a low temperature to capture the volatile C2F5I. | |
| Formation of side products | Uncontrolled reaction conditions. | Precise control over temperature and reagent feed rates is essential to minimize side reactions. |
| Safety hazards | Handling of toxic and reactive IF5. | All operations involving IF5 must be conducted with extreme caution and appropriate safety measures. |
Section 2: Experimental Protocols
Protocol 1: Synthesis of this compound from Chloropentafluoroethane
This protocol is adapted from an efficient one-pot synthesis method.[1]
Materials:
-
Chloropentafluoroethane (C2F5Cl)
-
Sodium dithionite (Na2S2O4)
-
Sodium bicarbonate (NaHCO3)
-
Iodine (I2)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction vessel equipped with a stirrer, condenser, and gas inlet/outlet
Procedure:
-
Sulfinatodechlorination:
-
In a reaction vessel, combine sodium dithionite and sodium bicarbonate in dimethyl sulfoxide.
-
Bubble an excess of Chloropentafluoroethane gas through the stirred mixture.
-
Heat the reaction mixture to approximately 85°C and maintain for 5-6 hours.
-
-
Iodination:
-
Cool the reaction mixture to room temperature.
-
Slowly add a solution of iodine in DMSO to the reaction mixture.
-
Stir the mixture at room temperature for several hours.
-
-
Work-up and Purification:
-
The volatile this compound can be collected from the reaction vessel via a cold trap.
-
Further purification can be achieved by fractional distillation.
-
Protocol 2: Continuous Synthesis from Tetrafluoroethylene, Iodine, and Iodine Pentafluoride
This protocol describes a continuous process for the synthesis of this compound.
Materials:
-
Tetrafluoroethylene (TFE)
-
Iodine (I2)
-
Iodine pentafluoride (IF5)
-
Vertical bubble column reactor
-
Condenser
Procedure:
-
Reactor Setup:
-
Fill a vertical bubble column reactor with iodine pentafluoride.
-
Heat the reactor to maintain a reaction zone temperature of 85-95°C.
-
-
Reagent Feed:
-
Continuously feed a solution of iodine dissolved in iodine pentafluoride into the reactor.
-
Simultaneously, introduce gaseous tetrafluoroethylene at the bottom of the column.
-
-
Product Collection:
-
The this compound formed escapes as a gas from the top of the reactor.
-
Liquefy the product in a downstream condenser and collect it in a suitable storage vessel.
-
Section 3: Data Presentation
Table 1: Comparison of this compound Synthesis Methods
| Synthesis Route | Starting Materials | Reagents | Typical Yield | Key Advantages | Key Disadvantages |
| From C2F5Cl | C2F5Cl | Na2S2O4, NaHCO3, I2, DMSO | Practically Acceptable[1] | Efficient, one-pot, uses readily available starting material.[1] | Requires careful temperature control to avoid intermediate decomposition.[1] |
| From TFE, I2, IF5 | C2F4, I2 | IF5 | High | Continuous process is possible. | Involves highly toxic and expensive IF5.[1] |
| Electrochemical Fluorination | C2F4I2 | HF | - | Can be performed at ambient temperature. | Requires specialized electrochemical equipment. |
| From Perfluoropropylene | C3F6 | ICl, CsF/KF, CH3OH, SbCl5, SbF5 | - | Utilizes a different starting material. | Multi-step process with potentially expensive reagents. |
Section 4: Visualizations
Caption: Experimental workflow for the synthesis of this compound from Chloropentafluoroethane.
Caption: Troubleshooting logic for low yield in the C2F5Cl to C2F5I synthesis.
References
Technical Support Center: Purification of Products from Reactions with Pentafluoroiodoethane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of products synthesized using pentafluoroiodoethane.
Frequently Asked Questions (FAQs)
Q1: What are the biggest challenges in purifying products from reactions involving this compound?
A1: The primary challenges stem from the properties of both the reagent and the resulting fluorinated products. Key difficulties include:
-
Removing Unreacted this compound: As a low-boiling point (12-13 °C) gas, this compound can be difficult to separate from volatile products.[1][2]
-
Co-elution with Impurities: Fluorinated products often have similar polarities to byproducts and starting materials, making chromatographic separation challenging.[3][4]
-
Product Volatility: If the desired product is also volatile, there is a significant risk of sample loss during solvent removal under reduced pressure.[1]
-
Unique Interactions: Fluorinated compounds exhibit unique intermolecular forces, such as fluorous-fluorous interactions, which can alter their behavior on standard chromatography media compared to their non-fluorinated analogs.[4]
Q2: How can I effectively remove unreacted this compound from my reaction mixture?
A2: Several methods can be employed, depending on the properties of your desired product:
-
Aqueous Workup with Quenching: A reactive nucleophile can be added to the mixture to convert the unreacted iodoalkane into a more polar, easily removable byproduct during a liquid-liquid extraction.[5][6]
-
Distillation: If your product is thermally stable and non-volatile, simple or fractional distillation can effectively remove the volatile this compound.[1][5]
-
Evaporation: Careful rotary evaporation, especially when using a high-performance condenser and a cold trap, can remove the reagent, though this risks loss of volatile products.[1]
Q3: My fluorinated product is showing poor peak shape (tailing) in HPLC. What is the cause and how can I fix it?
A3: Peak tailing for fluorinated compounds, especially those containing basic nitrogen heterocycles, is often caused by interactions with acidic silanol (B1196071) groups on standard silica-based stationary phases.[7] To improve peak shape, you can:
-
Use a deactivated, end-capped column to minimize silanol interactions.[3]
-
Adjust the mobile phase pH to be at least two units away from your compound's pKa.[3]
-
Add mobile phase modifiers like trifluoroacetic acid (TFA) for reversed-phase chromatography.[3]
Q4: Are there specialized chromatography columns for purifying fluorinated compounds?
A4: Yes, columns with fluorinated stationary phases (e.g., pentafluorophenyl (PFP) or other fluorous phases) are commercially available.[8] These phases can offer different selectivity compared to traditional C18 columns and often provide better retention and separation for fluorinated molecules.[9][10] This approach is particularly useful when separating fluorinated compounds from non-fluorinated ones or from each other.[9]
Q5: When is recrystallization a good choice for purification, and what are the common pitfalls?
A5: Recrystallization is an excellent method for obtaining highly pure solid products.[4][11] It is most effective when a solvent can be found that dissolves the compound when hot but not at room temperature.[7][12] Common pitfalls include:
-
Oiling Out: The compound separates as an oil instead of crystals, which can be caused by too high a degree of supersaturation or the presence of impurities.[4][7]
-
No Crystal Formation: The compound may be too soluble in the chosen solvent, or the solution may not be sufficiently concentrated.[4]
-
Co-precipitation: Impurities with similar solubility profiles may crystallize along with the product.[7]
Troubleshooting Guides
This section addresses specific problems you may encounter during the purification process.
Issue 1: Low or No Recovery of Product After Chromatography
| Potential Cause | Suggested Solution |
| Irreversible Adsorption | The compound may be irreversibly binding to the stationary phase (e.g., acidic silica). Consider switching to a different stationary phase like neutral alumina, Florisil, or a deactivated silica (B1680970) gel.[3][12] |
| Product Volatility | The product may be evaporating during solvent removal. Use a rotary evaporator with an efficient condenser and a cold trap (dry ice/acetone). Avoid using a high vacuum if possible. |
| Compound Degradation | The compound may be unstable on the column. Minimize contact time by using flash chromatography, or switch to a less acidic stationary phase like deactivated silica or alumina.[12] |
| Inappropriate Solvent System | The mobile phase may be too weak to elute the compound. Increase the elution strength of the mobile phase. |
Issue 2: Co-elution of Product with Impurities
| Potential Cause | Suggested Solution |
| Insufficient Resolution | The chosen chromatographic conditions do not provide adequate separation. Optimize selectivity by changing the mobile phase or stationary phase.[3] |
| Similar Polarity of Impurities | Byproducts or starting materials have very similar polarity to the target compound. Switch to a column with different chemistry (e.g., from C18 to a fluorinated phase).[8] Alternatively, employ an orthogonal technique with a different separation mechanism (e.g., switch from reversed-phase to HILIC). |
| Column Overload | Too much sample was injected onto the column. Reduce the concentration or volume of the injected sample.[3] |
Issue 3: Problems with Recrystallization
| Problem | Potential Cause | Suggested Solution |
| Oil Formation | The degree of supersaturation is too high, or impurities are present. Use a more dilute solution, cool the solution more slowly, or purify further by another method (e.g., chromatography) before crystallization.[4][7] | |
| No Crystals Form | The solution is not supersaturated, or the compound is too soluble. Concentrate the solution by slowly evaporating the solvent, cool the solution slowly, or try a different solvent system (e.g., a good solvent and an anti-solvent).[4][12] | |
| Purity Does Not Improve | Impurities have a similar solubility profile to the product. Consider a second recrystallization from a different solvent system or use an alternative purification method like HPLC.[7] |
Experimental Protocols
Protocol 1: General Purification by Flash Column Chromatography
This protocol describes a standard procedure for purifying pentafluoroethylated compounds using silica gel flash chromatography.
1. Workup: a. Quench the reaction by adding a suitable aqueous solution (e.g., saturated aqueous NaHCO₃ or NH₄Cl).[13] b. Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (B1210297) or dichloromethane (B109758) (3x).[13] c. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[13] d. Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.[13]
2. Chromatography: a. Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase solvent or a stronger solvent.[7] b. Column Packing: Pack a flash chromatography column with silica gel using a slurry of the initial mobile phase (e.g., a mixture of hexanes and ethyl acetate).[7] c. Loading: Carefully load the prepared sample onto the top of the silica gel bed. d. Elution: Begin elution with the initial, low-polarity mobile phase. Gradually increase the polarity of the mobile phase to elute the desired compound.[7] e. Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Purification by Recrystallization
This method is ideal for purifying solid products to a high degree of purity.
1. Solvent Selection: a. Place a small amount of the crude solid (10-20 mg) in a test tube. b. Add a test solvent dropwise. A good solvent will dissolve the compound when hot but not at room temperature.[12] Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, hexanes, and mixtures).[7]
2. Recrystallization Procedure: a. Place the crude product in an Erlenmeyer flask. b. Add the chosen solvent dropwise while heating and swirling until the solid just dissolves.[12] c. If there are insoluble impurities, perform a hot filtration to remove them.[7] d. Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask will slow down cooling and can lead to larger, purer crystals.[12] e. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[14] f. Once crystal formation is complete at room temperature, cool the flask further in an ice bath to maximize the yield.[12] g. Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them under vacuum.[11]
Visualizations
Caption: General purification workflow after a pentafluoroethylation reaction.
Caption: Decision tree for troubleshooting common purification challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. 五氟碘乙烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. US5632898A - Method for removing unreacted electrophiles from a reaction mixture - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. bia.si [bia.si]
- 10. academic.oup.com [academic.oup.com]
- 11. mt.com [mt.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Pentafluoroiodoethane Reactions
Welcome to the technical support center for the synthesis and optimization of pentafluoroiodoethane (C₂F₅I) reactions. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on catalyst selection and experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic methods for synthesizing this compound?
A1: The primary catalytic methods for this compound synthesis include:
-
Vapor-Phase Catalytic Reaction: This method involves the reaction of pentafluoroethane (B1204445) (C₂HF₅) with iodine (I₂) over a supported catalyst at elevated temperatures. Alkali and alkaline earth metal salts on activated carbon are commonly used catalysts.[1]
-
One-Pot Synthesis from Chloropentafluoroethane (B1202741): This approach involves the sulfinatodechlorination of chloropentafluoroethane (CF₃CF₂Cl) followed by iodination. This method can be performed in a single pot without the need for intermediate purification.[2]
Q2: How does catalyst selection impact the selectivity of the vapor-phase reaction?
A2: In the vapor-phase reaction of pentafluoroethane and iodine, the choice of catalyst significantly influences the product distribution, particularly the selectivity towards this compound versus trifluoroiodomethane (CF₃I) and other byproducts. The catalyst can promote the disproportionation of carbene intermediates, affecting the final product ratio.[1] For instance, a synergistic combination of potassium fluoride (B91410) (KF) for high selectivity and rubidium nitrate (B79036) (RbNO₃) for high activity has been found to be effective.[1]
Q3: What are the typical byproducts in the vapor-phase synthesis of this compound?
A3: Common byproducts in the vapor-phase reaction of C₂HF₅ and I₂ include trifluoroiodomethane (CF₃I), carbon tetrafluoride (CF₄), trifluoromethane (B1200692) (CHF₃), hexafluoroethane (B1207929) (C₂F₆), and octafluoropropane (C₃F₈).[1] The formation of these byproducts is influenced by reaction conditions such as temperature and the specific catalyst used.[1]
Q4: What are the key challenges in the one-pot synthesis from chloropentafluoroethane?
A4: A key challenge in this synthesis is the instability of the pentafluoroethanesulfinate intermediate, especially at high temperatures in DMSO.[2] However, it is not necessary to isolate this intermediate, as the reaction mixture can be directly used for the subsequent iodination step.[2]
Troubleshooting Guide
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Suboptimal Catalyst Activity (Vapor-Phase) | - Ensure the catalyst is properly prepared and activated. - Consider using a combination of catalysts to enhance activity, such as a mix of RbNO₃ and KF.[1] - Verify the surface area and porosity of the activated carbon support. |
| Incomplete Reaction (One-Pot Synthesis) | - Prolong the reaction time for the initial sulfinatodechlorination step. - Ensure the concentration of the radical initiator (e.g., Na₂S₂O₄) is optimized.[2] |
| Decomposition of Intermediates | - In the one-pot synthesis, avoid high temperatures during the formation of the pentafluoroethanesulfinate intermediate in DMSO.[2] |
| Suboptimal Reaction Temperature | - For the vapor-phase reaction, optimize the temperature to favor the formation of C₂F₅I. Very high temperatures can lead to increased formation of smaller fragments like CF₃I.[1] |
Issue 2: Poor Selectivity (High Levels of Byproducts)
| Potential Cause | Troubleshooting Steps |
| Incorrect Catalyst Composition (Vapor-Phase) | - The choice of alkali metal salt on the catalyst support can influence selectivity. Experiment with different salts or combinations to optimize for C₂F₅I. A higher selectivity for CF₃I has been observed with certain catalyst compositions.[1] |
| Non-Optimal Reaction Temperature (Vapor-Phase) | - Adjust the reaction temperature. The selectivity between C₂F₅I and CF₃I is temperature-dependent.[1] |
| Side Reactions | - Analyze the byproduct profile to understand the competing reaction pathways. This can provide insights into how to adjust reaction conditions to suppress unwanted reactions. |
Issue 3: Catalyst Deactivation
| Potential Cause | Troubleshooting Steps |
| Coking | - In high-temperature vapor-phase reactions, carbon deposition on the catalyst surface can block active sites. Consider periodic regeneration of the catalyst by controlled oxidation to burn off coke deposits. |
| Sintering | - High reaction temperatures can cause the metal salt particles on the support to agglomerate, reducing the active surface area. Operate at the lowest effective temperature to minimize sintering. |
| Poisoning | - Ensure the purity of the reactants (pentafluoroethane and iodine) to avoid introducing catalyst poisons. Impurities can irreversibly bind to active sites. |
Data Presentation
Table 1: Performance of Various Supported Alkali and Alkaline Earth Metal Salt Catalysts in the Vapor-Phase Reaction of Pentafluoroethane with Iodine.
Note: The following data is adapted from a study focused on the synthesis of trifluoroiodomethane (CF₃I), where this compound (C₂F₅I) is also a product. The selectivity data for CF₃I provides an indication of the catalyst's propensity to favor C-C bond cleavage under the reaction conditions.
| Catalyst | Support | C₂HF₅ Conversion (%) | CF₃I Selectivity (%) |
| None | Activated Carbon | 21.3 | 31.5 |
| LiF | Activated Carbon | 25.4 | 35.8 |
| NaF | Activated Carbon | 28.7 | 40.1 |
| KF | Activated Carbon | 30.1 | 42.3 |
| RbF | Activated Carbon | 32.5 | 45.6 |
| CsF | Activated Carbon | 35.8 | 48.9 |
| MgF₂ | Activated Carbon | 23.1 | 33.7 |
| CaF₂ | Activated Carbon | 26.9 | 38.4 |
| SrF₂ | Activated Carbon | 29.8 | 41.2 |
| BaF₂ | Activated Carbon | 31.2 | 43.5 |
| RbNO₃/KF (3:1) | Activated Carbon | 46.5 | 53.1 |
Data adapted from a study by Mao et al. on the synthesis of CF₃I from C₂HF₅ and I₂.[1] The reaction conditions were kept constant for comparison.
Experimental Protocols
Protocol 1: Vapor-Phase Catalytic Synthesis of this compound
-
Catalyst Preparation:
-
Impregnate activated carbon with an aqueous solution of the desired alkali or alkaline earth metal salt (e.g., a 3:1 mass ratio of RbNO₃ and KF).[1]
-
Dry the impregnated activated carbon, for example, at 120°C overnight.
-
-
Reaction Setup:
-
Pack a tubular reactor with the prepared catalyst.
-
Heat the reactor to the desired reaction temperature (e.g., 500-600°C).[1]
-
-
Reaction Execution:
-
Introduce a gaseous mixture of pentafluoroethane (C₂HF₅) and iodine (I₂) into the reactor at a controlled flow rate.
-
Maintain the reaction for the desired duration (e.g., 4 hours).[1]
-
-
Workup and Purification:
-
Cool the product stream to condense the liquid products.
-
Wash the crude product with an aqueous solution of sodium thiosulfate (B1220275) to remove unreacted iodine.
-
Dry the organic phase over a suitable drying agent (e.g., anhydrous MgSO₄).
-
Purify the this compound by fractional distillation.
-
Protocol 2: One-Pot Synthesis of this compound from Chloropentafluoroethane
-
Reaction Setup:
-
In a suitable reaction vessel, combine sodium dithionite (B78146) (Na₂S₂O₄) and sodium bicarbonate (NaHCO₃) in dimethyl sulfoxide (B87167) (DMSO).[2]
-
-
Sulfinatodechlorination:
-
Introduce chloropentafluoroethane (CF₃CF₂Cl) into the reaction mixture.
-
Heat the mixture to a moderate temperature (e.g., 60-70°C) and stir for several hours (e.g., 5 hours).[2]
-
-
Iodination:
-
Cool the reaction mixture to room temperature.
-
Slowly add a solution of iodine (I₂) in DMSO to the reaction mixture.[2]
-
Stir the reaction at room temperature until completion.
-
-
Workup and Purification:
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with a saturated solution of sodium thiosulfate to remove excess iodine, followed by a brine wash.
-
Dry the organic phase over a drying agent (e.g., anhydrous Na₂SO₄).
-
Remove the solvent under reduced pressure and purify the crude product by distillation.
-
Visualizations
Caption: Catalyst selection workflow for this compound synthesis.
Caption: Troubleshooting workflow for this compound reactions.
References
Temperature and solvent effects on Pentafluoroiodoethane reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pentafluoroiodoethane (C₂F₅I). The information focuses on the critical roles of temperature and solvent in directing the reactivity of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive pathways for this compound?
This compound's reactivity is dominated by the weak Carbon-Iodine (C-I) bond. The primary reactive pathways are:
-
Nucleophilic Substitution (Sₙ2): The iodide is a good leaving group, making the α-carbon susceptible to attack by nucleophiles. However, the strong electron-withdrawing nature of the perfluoroethyl group can influence the reaction rate.
-
Radical Reactions: The C-I bond can be cleaved homolytically by heat or light (photolysis) to generate the pentafluoroethyl radical (C₂F₅•). This radical can then participate in various chain reactions.
Q2: How does solvent choice impact nucleophilic substitution reactions with C₂F₅I?
Solvent selection is crucial for controlling the outcome of nucleophilic substitution reactions.[1][2]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents are generally recommended for Sₙ2 reactions.[1] They solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, leaving it more "naked" and reactive.
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can solvate both the cation and the anion of the nucleophile through hydrogen bonding. This can stabilize the nucleophile and decrease its reactivity, thus slowing down the Sₙ2 reaction rate.[2]
-
Nonpolar Solvents (e.g., Hexane, Toluene): The reactants (especially ionic nucleophiles) often have poor solubility in nonpolar solvents, leading to very slow or no reaction.
Q3: What is the general effect of temperature on reactions involving this compound?
Temperature has a significant impact on both the rate and the outcome of reactions.
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Reaction Rate: Increasing the temperature generally increases the rate of both nucleophilic substitution and radical reactions by providing the necessary activation energy.
-
Selectivity: In nucleophilic substitution, higher temperatures can favor competing elimination (E2) reactions, although this is less common for primary halides like this compound.[1] For radical reactions initiated by thermal means, a specific temperature range is often required to achieve an optimal rate of initiation without promoting unwanted side reactions.[3]
Q4: I am observing low yields in my nucleophilic substitution reaction. What are the likely causes related to solvent and temperature?
Low yields can stem from several factors. Consider the following troubleshooting steps:
| Potential Cause | Suggested Solution |
| Incorrect Solvent Choice | If using a polar protic solvent, switch to a polar aprotic solvent like DMF or DMSO to enhance nucleophile reactivity.[1] Ensure your reactants are sufficiently soluble in the chosen solvent. |
| Reaction Temperature is Too Low | Increase the reaction temperature in increments of 10°C. Monitor the reaction progress by TLC or GC/MS to find the optimal temperature that increases the rate without significant side product formation. |
| Reaction Time is Insufficient | Reactions at lower temperatures may require significantly longer times. Extend the reaction time and monitor for completion. |
| Poor Nucleophile | Ensure you are using a strong, non-bulky nucleophile suitable for Sₙ2 reactions.[1] |
Q5: How can I initiate and control radical reactions with this compound?
Radical reactions are typically initiated using light (photolysis) or heat (thermolysis), often in the presence of a radical initiator.
-
Photochemical Initiation: UV light can cleave the C-I bond. This method is often cleaner and can be performed at lower temperatures.
-
Thermal Initiation: Heating this compound can induce homolytic cleavage of the C-I bond. The required temperature will depend on the bond dissociation energy. Azo compounds like AIBN can be used as initiators at moderate temperatures (60-80 °C).[3]
-
Solvent Choice for Radical Reactions: The solvent should be inert to radical attack to avoid unwanted side reactions. Solvents with strong C-H bonds are generally poor choices. Benzene, t-butanol, and chlorobenzene (B131634) are often good choices for radical reactions.[4]
Troubleshooting Guide: Unwanted Side Products
Issue: My reaction is producing a complex mixture of products instead of the desired substituted product.
This common issue often points to a competition between different reaction pathways.
Caption: Troubleshooting workflow for low yields and side products.
Illustrative Data on Solvent and Temperature Effects
Disclaimer: The following data are illustrative, based on general principles of chemical kinetics, and are intended to demonstrate expected trends. They are not derived from specific experimental results for this compound.
Table 1: Illustrative Effect of Solvent on a Hypothetical Sₙ2 Reaction Rate with C₂F₅I at 50°C
| Solvent | Solvent Type | Dielectric Constant (ε) | Relative Rate Constant (k_rel) |
| n-Hexane | Nonpolar | 2.0 | 0.01 |
| Ethanol | Polar Protic | 25 | 1 |
| Acetone | Polar Aprotic | 21 | 50 |
| DMF | Polar Aprotic | 37 | 200 |
| DMSO | Polar Aprotic | 47 | 500 |
Table 2: Illustrative Effect of Temperature on a Hypothetical Radical Initiated Reaction
| Temperature (°C) | Initiator | Relative Rate of Product Formation |
| 30 | Photochemical | 1.2 |
| 60 | AIBN | 1.0 |
| 80 | AIBN | 4.5 |
| 100 | AIBN | 9.2 (with potential for side products) |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution (Sₙ2)
This protocol describes a general method for the reaction of this compound with a generic nucleophile (Nu⁻).
Reagents:
-
This compound (C₂F₅I)
-
Nucleophile source (e.g., Sodium Azide, Potassium Cyanide)
-
Dry polar aprotic solvent (e.g., DMF, DMSO)
Procedure:
-
To a dry, inert-atmosphere (Nitrogen or Argon) flask equipped with a magnetic stirrer and a reflux condenser, add the nucleophile (1.2 equivalents).
-
Add the dry polar aprotic solvent (e.g., DMF) to dissolve the nucleophile.
-
Slowly add this compound (1.0 equivalent) to the stirring solution at room temperature.
-
Heat the reaction mixture to the desired temperature (e.g., 50-70°C).
-
Monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS, ¹⁹F NMR).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
References
Quenching and work-up procedures for Pentafluoroiodoethane reactions
Welcome to the technical support center for pentafluoroiodoethane (C₂F₅I) reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on quenching and work-up procedures, as well as to offer solutions to common problems encountered during experiments involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a gas at room temperature and is typically handled as a liquefied gas under pressure. It can cause skin and serious eye irritation.[1][2] Inhalation may cause respiratory irritation.[1][2] It is important to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Q2: How should I store this compound?
A2: Store this compound in a tightly closed container in a dry, cool, and well-ventilated area, protected from sunlight.[1][2]
Q3: What materials are incompatible with this compound?
A3: this compound is incompatible with strong bases, such as alkali metals, and finely divided metals.[1]
Q4: How can I quench a reaction involving this compound?
A4: The appropriate quenching procedure will depend on the specific reaction conditions and other reagents present.
-
For radical reactions initiated by light: Simply turning off the light source will often terminate the reaction.
-
For reactions involving unreacted this compound: A dilute aqueous solution of a reducing agent, such as sodium thiosulfate (B1220275) (Na₂S₂O₃) or sodium bisulfite (NaHSO₃), can be used to quench any remaining iodine-containing species. This is a standard procedure for reactions involving iodine.
-
For reactions involving strong bases or organometallics: These should be quenched carefully, typically at low temperatures (e.g., 0 °C), by the slow, dropwise addition of a proton source like a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) or a protic solvent like isopropanol.
Q5: What are some common work-up procedures for isolating products from this compound reactions?
A5: A general work-up procedure often involves the following steps:
-
Quenching: Neutralize any reactive species as described above.
-
Phase Separation: If the reaction is performed in a water-miscible solvent, it may need to be diluted with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and washed with water or brine to remove water-soluble byproducts and salts.
-
Drying: The organic layer is then dried over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄).
-
Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified, most commonly by column chromatography.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inefficient radical initiation (for radical reactions).2. Deactivation of catalyst or reagents.3. Reaction temperature is too low. | 1. Ensure the light source for photo-initiated reactions is functional and of the correct wavelength. For chemical initiation, check the quality of the initiator.2. Use fresh, purified reagents and solvents.3. Gradually increase the reaction temperature and monitor the progress by TLC or GC/MS. |
| Formation of a Complex Mixture of Byproducts | 1. Side reactions due to high temperatures.2. Presence of oxygen in radical reactions.3. Competing reaction pathways. | 1. Perform the reaction at a lower temperature.2. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).3. Use a more selective catalyst or reagent if available. |
| Difficulty in Separating the Product from Starting Material | The polarity of the product and starting material are very similar. | Optimize the mobile phase for column chromatography. A shallow gradient of a more polar solvent may be required. Alternatively, consider other purification techniques like preparative TLC or HPLC. |
| Product is Volatile and Lost During Work-up | The product has a low boiling point. | When removing the solvent, use a rotary evaporator with a cold trap and carefully control the vacuum. Avoid heating the water bath to high temperatures. |
| Presence of Iodine Color in the Final Product | Incomplete quenching of iodine or iodine-containing byproducts. | Wash the organic layer with an aqueous solution of sodium thiosulfate until the color disappears. |
| Emulsion Formation During Aqueous Work-up | The presence of polar solvents or amphiphilic molecules. | Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. If the problem persists, filtering the mixture through a pad of Celite can be effective. |
Experimental Protocols
Protocol 1: General Procedure for the Photoinduced Radical Addition of this compound to an Alkene
This protocol is a generalized procedure based on a similar reaction with pentafluoroiodobenzene.[1]
-
Reaction Setup: In a quartz reaction vessel, dissolve the alkene (1.0 eq) and this compound (1.2 eq) in a suitable solvent (e.g., acetonitrile).
-
Initiation: Degas the solution with nitrogen or argon for 15-20 minutes. While stirring, irradiate the mixture with a high-pressure mercury lamp.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quenching: Once the reaction is complete, turn off the lamp.
-
Work-up: a. Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator. b. The crude residue can be directly purified by column chromatography.
-
Purification: a. Prepare a silica (B1680970) gel column using a non-polar eluent such as petroleum ether or hexanes. b. Load the crude product onto the column. c. Elute the column with the chosen eluent, gradually increasing the polarity if necessary, to isolate the desired product.
Visualizations
Experimental Workflow for Photoinduced Radical Addition
Caption: Workflow for a typical photoinduced radical addition of this compound to an alkene.
Logical Relationship for Troubleshooting Low Yield
Caption: Troubleshooting logic for addressing low product yield in this compound reactions.
References
Byproduct formation in the synthesis of Pentafluoroiodoethane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Pentafluoroiodoethane (C₂F₅I).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound (C₂F₅I)?
A1: Several methods are commonly employed for the synthesis of this compound. These include:
-
From Chloropentafluoroethane (B1202741) (CF₃CF₂Cl): This involves a sulfinatodechlorination followed by iodination. It is an efficient one-pot synthesis.[1]
-
From Tetrafluoroethylene (B6358150) (C₂F₄): This method involves the reaction of tetrafluoroethylene with iodine and iodine pentafluoride.[2]
-
From Pentafluoroethane (B1204445) (C₂F₅H): A vapor-phase reaction between pentafluoroethane and iodine over a catalyst can produce this compound.[3]
-
From Tetraiodoethylene: Reaction with iodine pentafluoride can yield the desired product.[1]
-
Decomposition of Perfluoropropionic Acid Salts: Silver or potassium salts of heptafluoropropionic acid can be decomposed in the presence of iodine.
Q2: What are the typical byproducts I might encounter in the synthesis of this compound?
A2: The byproducts observed are highly dependent on the synthetic route and reaction conditions. Common impurities include:
-
Hexafluoroethane (C₂F₆): Can be formed through the dimerization of trifluoromethyl radicals or other radical pathways.
-
Trifluoroiodomethane (CF₃I): Often a significant byproduct in the vapor-phase synthesis from pentafluoroethane.[3]
-
Tetrafluoroethylene (C₂F₄): Can be a byproduct from the decomposition of the starting material or product.
-
Higher Perfluoroalkyl Iodides (e.g., C₃F₇I, C₄F₉I): Formed via telomerization reactions, especially when tetrafluoroethylene is present.
-
Other Perfluoroalkanes (e.g., C₃F₈, C₄F₁₀): May arise from various radical coupling reactions.
-
Diiodofluoromethane (CF₂I₂) and Diiodotetrafluoroethane (C₂F₄I₂): Can be formed in certain high-temperature decomposition pathways.
Troubleshooting Guides
Issue 1: Low Yield of this compound and Presence of Multiple Byproducts in Vapor-Phase Synthesis from C₂F₅H and I₂
Question: My vapor-phase synthesis of C₂F₅I from C₂F₅H and I₂ is resulting in a low yield of the desired product, and my GC-MS analysis shows significant peaks for CF₃I and C₂F₆. What could be the cause and how can I optimize the reaction?
Possible Causes and Solutions:
-
High Reaction Temperature: Elevated temperatures can promote the fragmentation of the C-C bond in the pentafluoroethyl radical (•C₂F₅), leading to the formation of trifluoromethyl radicals (•CF₃) and difluorocarbene (:CF₂). The •CF₃ radicals can then react with iodine to form CF₃I or dimerize to form C₂F₆.
-
Solution: Carefully control and optimize the reaction temperature. A lower temperature may favor the direct iodination of the •C₂F₅ radical over fragmentation. The selectivity for CF₃I has been observed to decrease at higher temperatures.[3]
-
-
Inappropriate Catalyst or Catalyst Deactivation: The choice of catalyst and its condition are crucial for selectivity. Some catalysts may favor fragmentation pathways.
-
Solution: Screen different catalysts, such as alkali metal salts on activated carbon, to find one that promotes the formation of C₂F₅I with higher selectivity. Ensure the catalyst is properly activated and has not been poisoned by impurities in the feed.
-
-
Incorrect Stoichiometry: An excess of iodine can sometimes influence the product distribution.
-
Solution: Experiment with varying the molar ratio of C₂F₅H to I₂ to find the optimal balance that maximizes the yield of C₂F₅I while minimizing byproduct formation.
-
Data on Byproduct Formation in Vapor-Phase Synthesis:
| Reactant | Byproducts | Proposed Formation Mechanism |
| C₂F₅H + I₂ | CF₃I, C₂F₆, C₃F₈, C₂F₄, CF₂I₂, C₂F₄I₂ | Decomposition of C₂F₅I at high temperatures. The reaction may proceed via a difluorocarbene (:CF₂) intermediate, which can then form trifluoromethyl (•CF₃) radicals. These radicals can react with iodine to form CF₃I or with other species to generate higher alkanes.[3] |
Issue 2: Formation of Higher Molecular Weight Byproducts in Synthesis from Tetrafluoroethylene
Question: I am synthesizing C₂F₅I from tetrafluoroethylene, iodine, and iodine pentafluoride, but I am observing significant amounts of higher perfluoroalkyl iodides (C₄F₉I, C₆F₁₃I, etc.) in my product mixture. How can I suppress this telomerization?
Possible Cause and Solution:
-
Telomerization Reaction: this compound is a known telogen for the telomerization of tetrafluoroethylene.[1] If there is an excess of tetrafluoroethylene or if the reaction conditions favor radical chain growth, the newly formed C₂F₅I can react with C₂F₄ to form longer-chain perfluoroalkyl iodides.
-
Solution: Carefully control the stoichiometry of the reactants. Using a molar excess of iodine and iodine pentafluoride relative to tetrafluoroethylene can help to ensure that the C₂F₄ is consumed in the primary reaction to form C₂F₅I rather than participating in telomerization. Reaction temperature and pressure also play a critical role and should be optimized to favor the desired reaction.
-
Experimental Protocols
Synthesis of this compound from Chloropentafluoroethane
This one-pot synthesis involves the sulfinatodechlorination of chloropentafluoroethane followed by iodination.[1]
Materials:
-
Chloropentafluoroethane (CF₃CF₂Cl)
-
Sodium dithionite (B78146) (Na₂S₂O₄)
-
Sodium bicarbonate (NaHCO₃)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Iodine (I₂)
Procedure:
-
In a 500 mL autoclave equipped with a mechanical stirrer, add Na₂S₂O₄ (0.28 mol, 90%, 55 g), NaHCO₃ (0.29 mol, 24 g), and DMSO (200 mL).
-
Cool the reaction mixture to -78 °C.
-
Transfer CF₃CF₂Cl (0.39 mol, 60 g) into the autoclave.
-
Warm the autoclave to room temperature, then heat to 80 °C and maintain this temperature for 5 hours.
-
After cooling, filter the reaction mixture.
-
To the filtrate, add a DMSO (250 mL) solution of I₂ (0.65 mol, 166 g) at room temperature with vigorous stirring.
-
After 5 hours of reaction, the this compound can be separated from the reaction mixture.
Table of Reaction Condition Effects on Intermediate Yield:
| Entry | Temperature (°C) | Time (h) | Base | Na₂S₂O₄ (equiv.) | Yield of CF₃CF₂SO₂Na (%) |
| 1 | Room Temp. | 5 | NaHCO₃ | 1.0 | 0 |
| 2 | 100 | 5 | NaHCO₃ | 1.0 | Trace |
| 3 | 80 | 5 | NaHCO₃ | 1.0 | 45 |
| 4 | 90 | 5 | NaHCO₃ | 1.0 | 42 |
| 5 | 80 | 3 | NaHCO₃ | 1.0 | 38 |
| 6 | 80 | 7 | NaHCO₃ | 1.0 | 48 |
| 7 | 80 | 5 | - | 1.0 | 0 |
| 8 | 80 | 5 | NaHCO₃ | 0.5 | 52 |
Data adapted from Zhang, C., et al. (2009). Chinese Journal of Chemistry, 27(1), 202-204.[1]
Visualizations
Caption: Byproduct formation pathways in the vapor-phase synthesis of C₂F₅I.
Caption: A logical workflow for troubleshooting byproduct formation in C₂F₅I synthesis.
References
Overcoming low reactivity of substrates with Pentafluoroiodoethane
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using pentafluoroiodoethane (C₂F₅I), particularly for overcoming the low reactivity of certain substrates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications? A1: this compound (CF₃CF₂I) is a valuable reagent used to introduce the pentafluoroethyl (-C₂F₅) group into organic molecules.[1] This modification can dramatically alter a compound's properties, such as lipophilicity, metabolic stability, and bioavailability, making it highly valuable in medicinal and pharmaceutical chemistry. It is a well-known telogen that can be reacted with fluoroolefins to form long-chain perfluoroalkyl iodides.[1]
Q2: What are the common methods for activating this compound to generate the C₂F₅ radical? A2: The pentafluoroethyl radical (C₂F₅•) is typically generated from this compound through several methods:
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Transition Metal Catalysis: Copper-mediated reactions are widely used to couple C₂F₅I with various substrates like organoboronates and alkynes.[2] Other transition metals can also be employed in catalytic cycles.[3][4]
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Photoredox Catalysis: Visible-light photoredox catalysis is a modern and powerful method for generating C₂F₅• radicals under mild conditions.[5][6] This often involves an iridium-based photocatalyst that, upon excitation, facilitates a single-electron transfer (SET) to activate the C-I bond.[6][7]
-
Thermal or Photochemical Initiation: Direct thermal or photochemical cleavage of the C-I bond can generate the C₂F₅• radical for addition to unsaturated systems.[8]
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Base-Mediated Activation: Certain strong bases, like tBuONa or KOH, can activate perfluoroalkyl iodides through halogen bond interactions, enabling perfluoroalkylation reactions.[9]
Q3: My substrate is electron-deficient and shows low reactivity. What is the underlying issue? A3: The reactivity of a substrate in pentafluoroethylation reactions often depends on the specific mechanism.
-
In many radical addition reactions, electron-rich substrates (e.g., electron-rich arenes, heterocycles) are more susceptible to attack by the electrophilic C₂F₅• radical.
-
However, in some copper-mediated cross-coupling reactions with organoboronates, electron-deficient substrates have shown equal or even slightly higher yields compared to electron-rich ones.
-
For other transition metal-catalyzed reactions, such as Pd(II)-catalyzed olefinations, electron-deficient arenes can be unreactive due to poor coordination with the metal catalyst.[10] Overcoming this may require specially designed ligands.[10]
Q4: What are the critical safety precautions for handling this compound? A4: this compound is a gas under pressure that may explode if heated and can cause skin, eye, and respiratory irritation. Always handle it in a well-ventilated area, such as a fume hood.[11][12][13] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[11] It is incompatible with alkali metals, finely divided metals (Al, Mg, Zn), and strong oxidizing agents.[11] Store the container tightly closed in a cool, dry, and well-ventilated place, protected from sunlight.[11][13]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| 1. Low to No Product Conversion | Inactive Catalyst/Reagents: The catalyst may be deactivated, or the C₂F₅I reagent may have degraded. Impurities in reactants or solvents (e.g., water, oxygen) can poison the catalyst.[14] | • Use freshly opened or purified reagents. • Ensure strictly anhydrous and anaerobic conditions by using oven-dried glassware and properly dried, degassed solvents.[15] • For photoredox reactions, ensure your light source is functional and irradiating the entire reaction mixture. |
| Insufficient Substrate Reactivity: The substrate may be sterically hindered or electronically unsuited for the chosen reaction conditions. | • Change Reaction Conditions: Increase the reaction temperature or prolong the reaction time.[16] • Switch Catalytic System: If a copper-mediated approach fails, consider a visible-light photoredox method, which can have a different reactivity profile.[5] • Modify Substrate: If possible, install a directing group to facilitate C-H activation or switch to a more reactive derivative (e.g., converting an aryl chloride to an aryl iodide). | |
| Poor Reagent Solubility: One or more components may not be fully dissolved in the chosen solvent, limiting reaction rates. | • Screen alternative anhydrous solvents in which all components are fully soluble. | |
| 2. Formation of Significant Side Products | Decomposition of Reagent or Product: The C₂F₅• radical or the desired product may be unstable under the reaction conditions, leading to decomposition or undesired side reactions. | • Lower the reaction temperature. • Reduce the reaction time by using a higher catalyst loading or more concentrated conditions (if solubility allows). • Test product stability under the reaction conditions (e.g., by adding purified product to a mock reaction and monitoring its stability over time).[17] |
| Incorrect Reaction Pathway: The conditions may favor an undesired pathway, such as homocoupling of the substrate or decomposition of the C₂F₅ source. | • Adjust Ligand/Additives: In metal-catalyzed reactions, the choice of ligand is critical. Screen different ligands to favor the desired cross-coupling. • Change Stoichiometry: Vary the ratio of C₂F₅I to the substrate and catalyst. An excess of the iodide source may be required. | |
| 3. Reaction Fails to Reproduce | Variability in Reagent Quality: The purity of solvents, catalysts, ligands, and C₂F₅I can vary between batches or suppliers. Trace impurities can have a significant impact.[15] | • Use reagents from the same batch for a series of experiments. • Purify reagents and solvents before use. For example, filter solvents through a column of activated alumina. |
| Atmospheric Contamination: Inconsistent exclusion of air or moisture can lead to variable results, especially in sensitive organometallic reactions. | • Use a glovebox for reaction setup. • Employ rigorous Schlenk line techniques to ensure an inert atmosphere. |
Data Presentation
Table 1: Copper-Mediated Pentafluoroethylation of Aryl/Heteroaryl Boronates
This table summarizes the reaction outcomes for various substituted arylboronates using a copper-based catalytic system. The results indicate that both electron-withdrawing and electron-donating groups are well-tolerated.
| Substrate (Ar) | Product | Yield (%) | Notes |
| 4-MeO-C₆H₄ | 4-MeO-C₆H₄-C₂F₅ | 79 | Electron-donating group tolerated. |
| 4-Br-C₆H₄ | 4-Br-C₆H₄-C₂F₅ | 80 | Halogen retained for further modification. |
| 4-NO₂-C₆H₄ | 4-NO₂-C₆H₄-C₂F₅ | 86 | Electron-withdrawing group gives high yield. |
| 3-NO₂-C₆H₄ | 3-NO₂-C₆H₄-C₂F₅ | 88 | |
| 2-Naphthyl | 2-Naphthyl-C₂F₅ | 75 | |
| 2-Thienyl | 2-Thienyl-C₂F₅ | 65 | Heteroaryl substrate is compatible. |
| Vinylboronate (electron-withdrawing) | R-CH=CH-C₂F₅ | 70-82 | Vinylboronates with EWGs provided higher yields. |
| Vinylboronate (electron-donating) | R-CH=CH-C₂F₅ | 61 | Vinylboronate with an EDG provided a lower yield. |
| Reaction Conditions: Arylboronate (1.0 equiv.), CuCl (11.2 equiv.), TMSCF₃ (7.5 equiv.), KF (7.5 equiv.), 1,10-phenanthroline (B135089) (4.0 equiv.), AgF (4.0 equiv.), in DMF/Pyridine, 50 °C, under air. Yields are isolated yields. Data sourced from reference. |
Table 2: Copper-Mediated Pentafluoroethylation of Terminal Alkynes
This table shows the results for the pentafluoroethylation of various terminal alkynes. The method tolerates a wide range of functional groups under mild, ligand-free conditions.
| Substrate (R) | Product | Yield (%) |
| Phenyl | Ph-C≡C-C₂F₅ | 87 |
| 4-Ac-C₆H₄ | 4-Ac-C₆H₄-C≡C-C₂F₅ | 80 |
| 4-CN-C₆H₄ | 4-CN-C₆H₄-C≡C-C₂F₅ | 82 |
| 4-NO₂-C₆H₄ | 4-NO₂-C₆H₄-C≡C-C₂F₅ | 78 |
| 4-MeO-C₆H₄ | 4-MeO-C₆H₄-C≡C-C₂F₅ | 85 |
| 4-Cl-C₆H₄ | 4-Cl-C₆H₄-C≡C-C₂F₅ | 83 |
| Cyclohexyl | Cyclohexyl-C≡C-C₂F₅ | 65 |
| Reaction Conditions: Terminal alkyne (1.0 equiv.), CuCl (5.0 equiv.), TMSCF₃ (3.3 equiv.), KF (3.3 equiv.), in DMF/Pyridine, room temperature, under air. Yields are isolated yields. Data sourced from reference. |
Experimental Protocols
Key Experiment: Copper-Mediated Pentafluoroethylation of an Arylboronate
This protocol describes a general procedure for the pentafluoroethylation of an arylboronate substrate using a TMSCF₃-derived copper reagent, adapted from Hu and coworkers.
Materials:
-
Arylboronate (e.g., 4-bromophenylboronic acid)
-
Copper(I) Chloride (CuCl)
-
Trimethyl(trifluoromethyl)silane (TMSCF₃)
-
Potassium Fluoride (KF)
-
1,10-Phenanthroline (phen)
-
Silver(I) Fluoride (AgF)
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Pyridine
-
Oven-dried glassware (Schlenk tube or round-bottom flask)
-
Magnetic stirrer and stir bar
-
Inert atmosphere supply (Nitrogen or Argon)
Procedure:
Part A: Preparation of the CuCF₂CF₃ Reagent Solution
-
To an oven-dried Schlenk tube under an inert atmosphere, add CuCl (4.5 mmol), KF (3.0 mmol), and 1,10-phenanthroline (1.6 mmol).
-
Add anhydrous DMF (6.0 mL) and anhydrous Pyridine (6.0 mL) via syringe.
-
Add TMSCF₃ (3.0 mmol) to the mixture via syringe.
-
Seal the tube and stir the mixture at 80 °C for 10 hours. The resulting mixture contains the active copper reagent.
Part B: Pentafluoroethylation Reaction
-
In a separate oven-dried vial, add the arylboronate (0.4 mmol) and AgF (1.6 mmol).
-
To the prepared CuCF₂CF₃ reagent solution from Part A, add the arylboronate/AgF mixture.
-
Stir the final reaction mixture vigorously at 50 °C under an air atmosphere (via a balloon or by opening to air).
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 3-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired pentafluoroethylated arene.
Visualizations
Experimental and Troubleshooting Workflows
Caption: General workflow for a transition metal-catalyzed pentafluoroethylation reaction.
Caption: Decision-making flowchart for troubleshooting a failed pentafluoroethylation reaction.
Caption: Simplified photoredox catalytic cycle for radical generation from C₂F₅I.
References
- 1. sioc.cas.cn [sioc.cas.cn]
- 2. Copper-mediated pentafluoroethylation of organoboronates and terminal alkynes with TMSCF3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transition metal catalysis and nucleophilic fluorination - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Recent advances in transition metal-catalyzed Csp2-monofluoro-, difluoro-, perfluoromethylation and trifluoromethylthiolation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. 1,1,1-Trifluoro-2-iodoethane | 353-83-3 | Benchchem [benchchem.com]
- 7. Direct electrophilic and radical isoperfluoropropylation with i-C3F7-Iodine(III) reagent (PFPI reagent) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Addition of free radicals to unsaturated systems. Part XX. The direction of radical addition of heptafluoro-2-iodopropane to vinyl fluoride, trifluoroethylene, and hexafluoropropene - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pd(II)-Catalyzed Olefination of Electron-Deficient Arenes Using 2,6-Dialkylpyridine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. synquestlabs.com [synquestlabs.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. echemi.com [echemi.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. How To [chem.rochester.edu]
Technical Support Center: Strategies for Preventing Homocoupling of Pentafluoroethyl Radicals
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guidance and frequently asked questions (FAQs) to address the challenge of preventing the undesired homocoupling of pentafluoroethyl (C₂F₅) radicals during chemical reactions. By understanding the factors that promote this side reaction and implementing the strategies outlined below, you can significantly improve the yield and purity of your desired pentafluoroethylated products.
Frequently Asked questions (FAQs)
Q1: What is pentafluoroethyl radical homocoupling and why is it a problem?
A1: Pentafluoroethyl radical homocoupling is a dimerization reaction where two pentafluoroethyl radicals (•C₂F₅) combine to form decafluorobutane (C₄F₁₀). This is often an undesired side reaction in processes where the goal is to introduce a pentafluoroethyl group onto a specific molecule (cross-coupling). This homocoupling reduces the yield of the desired product, consumes the valuable pentafluoroethyl radical precursor, and complicates purification due to the formation of the C₄F₁₀ byproduct.
Q2: What are the main factors that influence the rate of pentafluoroethyl radical homocoupling?
A2: The rate of homocoupling is primarily influenced by the concentration of the pentafluoroethyl radicals. Higher concentrations of •C₂F₅ increase the probability of two radicals encountering each other and coupling. Other factors include the reaction temperature, the nature of the solvent, and the presence of other reactive species that can compete for the pentafluoroethyl radical.
Q3: How can I minimize the concentration of pentafluoroethyl radicals to prevent homocoupling?
A3: A key strategy is to generate the pentafluoroethyl radicals slowly and ensure they are consumed by the desired reaction pathway as quickly as they are formed. This can be achieved by:
-
Slow addition of the radical precursor: Instead of adding the entire amount of the pentafluoroethyl radical precursor at the beginning of the reaction, a slow, continuous addition can maintain a low steady-state concentration of the radical.
-
Using a photocatalytic system: Visible-light photoredox catalysis is an effective method for the controlled generation of radicals. The rate of radical generation can be tuned by adjusting the light intensity.[1]
-
Employing a chain reaction mechanism: In a chain reaction, the radical is regenerated in a catalytic cycle, which can help maintain a low concentration.[2]
Q4: Are there any specific additives or reagents that can help suppress homocoupling?
A4: Yes, radical scavengers or trapping agents can be used, but their application requires careful consideration to avoid interfering with the desired reaction. These agents are typically used in mechanistic studies to confirm the presence of radicals. For synthetic purposes, the focus is more on controlling the reaction kinetics to favor the desired cross-coupling over homocoupling. In some radical reactions, additives that can reversibly trap the radical, forming a persistent radical, can favor cross-coupling.[3][4][5]
Troubleshooting Guides
This section provides troubleshooting advice for common issues encountered during reactions involving pentafluoroethyl radicals.
| Problem | Potential Cause | Troubleshooting Steps |
| Low yield of the desired pentafluoroethylated product and significant formation of C₄F₁₀. | High concentration of pentafluoroethyl radicals leading to dominant homocoupling. | 1. Reduce the rate of radical generation: If using a chemical initiator, lower its concentration or use an initiator with a slower decomposition rate at the reaction temperature. If using photoredox catalysis, decrease the light intensity or use a lower catalyst loading. 2. Slowly add the radical precursor: Use a syringe pump for the slow addition of the pentafluoroethyl radical source (e.g., C₂F₅I). 3. Increase the concentration of the substrate: A higher concentration of the molecule to be pentafluoroethylated will increase the probability of the desired cross-coupling reaction. 4. Optimize the solvent: The choice of solvent can influence the rates of both homocoupling and cross-coupling. Screen different solvents to find the optimal balance. |
| Reaction is sluggish and still produces C₄F₁₀. | The rate of the desired cross-coupling reaction is too slow compared to the rate of homocoupling. | 1. Increase the reaction temperature: This will increase the rate of both reactions, but may preferentially increase the rate of the desired reaction. This needs to be optimized empirically. 2. Change the catalyst: In catalytic reactions, the nature of the catalyst can significantly influence the selectivity. Screen different photocatalysts or transition metal catalysts.[1] 3. Add a co-catalyst or additive: Some reactions benefit from the presence of a co-catalyst or an additive that can facilitate the desired reaction pathway. |
| Inconsistent results between batches. | Sensitivity to oxygen or other impurities. | 1. Ensure rigorous inert atmosphere: De-gas all solvents and reagents thoroughly and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction. 2. Purify all reagents: Ensure that the substrate, radical precursor, and solvent are free of impurities that could interfere with the reaction. |
Quantitative Data Summary
The choice of photocatalyst can significantly impact the yield of the desired heterofunctionalized product, thereby implicitly affecting the extent of homocoupling. The following table summarizes the yield of a model acyloxy trifluoromethylation reaction with different photocatalysts. While this data is for the trifluoromethyl radical, similar trends can be expected for the pentafluoroethyl radical.
| Photocatalyst | Yield of Acyloxy Trifluoromethylation Product (%) |
| Ru(bpy)₃Cl₂·6H₂O | 40 |
| --INVALID-LINK--₂ | 39 |
| fac-Ir(ppy)₃ | 28 |
| [Ir[dF(CF₃)ppy]₂(dtbpy)]PF₆ | 19 |
| Acr⁺-Mes | 0 |
| [Cu(dmp)₂Cl]Cl | 0 |
| [Cu(dmp)₂]Cl | 0 |
| Data sourced from a study on the photocatalytic heterotrifluoromethylation of 4-methylstyrene.[1] |
Experimental Protocols
Protocol 1: General Procedure for Visible-Light-Mediated Pentafluoroethylation of Alkenes
This protocol describes a general method for the pentafluoroethylative heterofunctionalization of alkenes using a visible-light photoredox catalyst, which helps to control the generation of the pentafluoroethyl radical and minimize homocoupling.
Materials:
-
Alkene substrate
-
Pentafluoroethyl radical precursor (e.g., a Togni-type reagent containing a C₂F₅ group)
-
Photocatalyst (e.g., Ru(bpy)₃Cl₂·6H₂O)
-
Solvent (e.g., 1,2-dichloroethane)
-
Nitrogen or Argon source
-
Schlenk flask or vial
-
Stir bar
-
Blue LED light source
Procedure:
-
To a Schlenk flask or vial equipped with a stir bar, add the alkene (2 equivalents), the pentafluoroethyl radical precursor (1 equivalent), and the photocatalyst (e.g., 0.05 equivalents).
-
Add the anhydrous, degassed solvent to the flask.
-
Seal the flask and purge with nitrogen or argon for 15-20 minutes to ensure an inert atmosphere.
-
Place the reaction mixture in front of a blue LED light source and stir vigorously.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, or NMR).
-
Upon completion, quench the reaction (if necessary) and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to isolate the desired pentafluoroethylated product.
Visualizations
Below are diagrams illustrating key concepts and workflows related to the prevention of pentafluoroethyl radical homocoupling.
Caption: Troubleshooting workflow for minimizing C₂F₅ radical homocoupling.
Caption: Competing pathways for the pentafluoroethyl radical.
References
- 1. Trifluoromethylative and Pentafluoroethylative Heterofunctionalization (C–O, C–S, and C–N) of Alkenes Using Visible Light Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. sorensen.princeton.edu [sorensen.princeton.edu]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Monitoring Pentafluoroiodoethane Reactions
Welcome to the technical support center for analytical techniques used in monitoring Pentafluoroiodoethane (C₂F₅I) reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common analytical methods.
I. Analytical Techniques Overview
The progress of chemical reactions involving this compound can be effectively monitored using several analytical techniques. The most common and powerful methods are Gas Chromatography-Mass Spectrometry (GC-MS) and ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for separating and identifying volatile compounds in a reaction mixture. GC separates the components based on their boiling points and interactions with the column's stationary phase, while MS provides structural information and aids in the identification of each component by analyzing its mass-to-charge ratio and fragmentation pattern.
-
¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy: Given that this compound contains fluorine, ¹⁹F NMR is a highly specific and quantitative technique for monitoring its reactions. The high natural abundance and sensitivity of the ¹⁹F nucleus, combined with a wide range of chemical shifts, allow for clear signal separation and straightforward quantification of reactants, products, and intermediates, often without the need for an internal standard.[1][2][3]
II. Gas Chromatography-Mass Spectrometry (GC-MS)
Frequently Asked Questions (FAQs)
Q1: What is the best way to prepare a sample from my this compound reaction for GC-MS analysis?
A1: Proper sample preparation is crucial for accurate GC-MS analysis. For a typical reaction mixture, withdraw a small aliquot (e.g., 10-50 µL) and immediately quench it by diluting with a suitable solvent (e.g., acetonitrile (B52724) or dichloromethane) to a known volume (e.g., 1 mL). This prevents further reaction. If the reaction solvent is not volatile (e.g., DMF, DMSO), a liquid-liquid extraction is recommended to transfer the analytes into a volatile organic solvent. Ensure the final sample is free of particulates by filtering or centrifuging.
Q2: I am not seeing any peaks for my compounds. What could be the issue?
A2: Several factors could lead to the absence of peaks. First, check the basics like the syringe condition and ensure there is sample in the vial. Verify that the GC-MS method parameters, such as injector temperature and gas flow, are appropriate for your analytes. A leak in the system, particularly at the injector, can also prevent the sample from reaching the column. Finally, ensure that your detector is functioning correctly and that the mass spectrometer is properly tuned.[4]
Q3: My peaks are tailing. How can I resolve this?
A3: Peak tailing is often caused by active sites in the injector liner or on the column, which can interact with polar analytes. To troubleshoot, try cleaning or replacing the injector liner and trimming a small portion (10-20 cm) from the inlet of the column. Using a deactivated liner can also help. Another common cause is a mismatch between the solvent polarity and the stationary phase of the column.
Q4: I am observing ghost peaks in my chromatogram. What are they and how do I get rid of them?
A4: Ghost peaks are peaks that appear in a chromatogram even when no sample is injected. They are typically due to contamination in the GC system. Common sources include a contaminated syringe, septum bleed, or carryover from a previous injection. To resolve this, bake out the column at a high temperature, clean the injector, and replace the septum with a high-quality, low-bleed option.[5]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No Peaks | Sample injection issue (e.g., blocked syringe, empty vial). | Check the syringe and sample vial. Manually inject a known standard. |
| Leak in the injector. | Check for leaks using an electronic leak detector and tighten fittings. | |
| Incorrect GC method parameters. | Verify injector temperature, gas flows, and oven temperature program. | |
| Peak Tailing | Active sites in the injector liner or column. | Clean or replace the liner. Trim the column inlet. Use a deactivated liner. |
| Column contamination. | Bake out the column. If severe, replace the column. | |
| Incompatible solvent. | Ensure the injection solvent is compatible with the column phase. | |
| Peak Fronting | Column overload. | Dilute the sample or reduce the injection volume. |
| Incorrect injection technique. | Use an autosampler for consistent injections. | |
| Baseline Drift | Column bleed. | Condition the column properly. Ensure the oven temperature does not exceed the column's maximum limit. |
| Contaminated carrier gas. | Use high-purity gas and install a gas purifier. | |
| Poor Resolution | Inappropriate column. | Select a column with a suitable stationary phase for your analytes. |
| Incorrect oven temperature program. | Optimize the temperature ramp rate. |
Experimental Protocol: Monitoring a Nucleophilic Substitution Reaction
This protocol describes the monitoring of a reaction between this compound and a primary amine (e.g., butylamine) to form the corresponding N-pentafluoroethyl amine.
Reaction: C₂F₅I + CH₃(CH₂)₃NH₂ → C₂F₅NH(CH₂)₃CH₃ + HI
-
Reaction Setup: In a sealed reaction vessel, combine this compound (1.0 mmol), butylamine (B146782) (1.2 mmol), and a suitable solvent (e.g., acetonitrile, 10 mL). Add an internal standard (e.g., dodecane, 0.5 mmol) for quantitative analysis. Stir the reaction at the desired temperature.
-
Sampling: At regular time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a 50 µL aliquot of the reaction mixture.
-
Sample Preparation: Immediately quench the aliquot by diluting it in 950 µL of dichloromethane (B109758) in a 1.5 mL autosampler vial.
-
GC-MS Analysis:
-
GC System: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Injector: Split/splitless, operated in split mode (e.g., 50:1) at 250°C.
-
Oven Program: Start at 40°C (hold for 2 min), ramp to 250°C at 15°C/min, and hold for 2 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS System: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 30-400.
-
Data Presentation
The progress of the reaction can be quantified by comparing the peak area of the product to that of the internal standard.
| Time (min) | C₂F₅I Peak Area | Product Peak Area | Internal Standard Peak Area | Normalized Product Area |
| 0 | 5,234,876 | 0 | 2,876,543 | 0.00 |
| 15 | 3,987,123 | 1,102,345 | 2,881,234 | 0.38 |
| 30 | 2,876,543 | 2,019,876 | 2,875,987 | 0.70 |
| 60 | 1,543,210 | 2,987,654 | 2,879,112 | 1.04 |
| 120 | 456,789 | 3,543,210 | 2,877,543 | 1.23 |
Normalized Product Area = (Product Peak Area / Internal Standard Peak Area)
Visualization
Caption: Workflow for monitoring a this compound reaction using GC-MS.
III. ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy
Frequently Asked Questions (FAQs)
Q1: Why is ¹⁹F NMR a good choice for monitoring my this compound reaction?
A1: ¹⁹F NMR is an excellent technique for this purpose due to several advantages. The ¹⁹F nucleus has 100% natural abundance and high sensitivity, leading to strong signals.[3] The chemical shifts of fluorine atoms are very sensitive to their chemical environment, resulting in a wide spectral dispersion that minimizes signal overlap between reactants, products, and intermediates. This allows for clear and unambiguous monitoring of the reaction progress.
Q2: How do I perform quantitative ¹⁹F NMR (qNMR)?
A2: For accurate quantification, it is crucial to ensure complete relaxation of the fluorine nuclei between pulses. This is achieved by setting the relaxation delay (d1) to at least 5 times the longest T₁ relaxation time of the signals of interest. An internal standard with a known concentration and a distinct ¹⁹F signal can be used for absolute quantification. However, due to the clear separation of signals, relative quantification by comparing the integrals of the reactant and product signals is often sufficient to determine the reaction conversion.
Q3: The baseline of my ¹⁹F NMR spectrum is distorted. What could be the cause?
A3: A rolling or distorted baseline in ¹⁹F NMR can be caused by several factors. Acquiring a very large spectral width can lead to such distortions. Incorrect phasing, especially a large first-order phase correction, can also introduce baseline roll. Additionally, broad background signals from fluorine-containing materials in the NMR probe (e.g., Teflon components) can contribute to an uneven baseline.[6]
Q4: My integrals are not accurate. What should I check?
A4: Inaccurate integration is often due to an insufficient relaxation delay (d1). Ensure d1 is set to at least 5 times the longest T₁. Also, check that the spectral width is large enough to encompass all signals and that the baseline is properly corrected before integration. For very broad signals, the integration region should be set wide enough to include the entire peak.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Signal-to-Noise | Insufficient sample concentration. | Increase the concentration of the analyte if possible. |
| Not enough scans. | Increase the number of scans (NS). | |
| Broad Peaks | Poor shimming. | Re-shim the magnet. |
| Presence of paramagnetic species. | Remove paramagnetic impurities if possible. | |
| Chemical exchange. | Consider variable temperature NMR experiments. | |
| Inaccurate Integrals | Insufficient relaxation delay (d1). | Set d1 to at least 5 times the longest T₁. |
| Poor baseline correction. | Manually correct the baseline before integration. | |
| Signal overlap. | If possible, use a higher field NMR spectrometer. | |
| Distorted Baseline | Large spectral width. | Optimize the spectral width to cover only the signals of interest. |
| Incorrect phasing. | Carefully re-phase the spectrum manually. | |
| Probe background signals. | Acquire a background spectrum of the empty probe to identify and potentially subtract background signals. |
Experimental Protocol: Monitoring a Nucleophilic Substitution Reaction
This protocol describes the in-situ monitoring of the reaction between this compound and an amine using ¹⁹F NMR.
Reaction: C₂F₅I + R-NH₂ → C₂F₅NH-R + HI
-
Sample Preparation: In an NMR tube, dissolve this compound (0.05 mmol) in a suitable deuterated solvent (e.g., CDCl₃, 0.5 mL). Add a known amount of an internal standard if absolute quantification is desired (e.g., trifluorotoluene).
-
Reaction Initiation: Acquire an initial ¹⁹F NMR spectrum of the starting material. Then, add the amine (0.06 mmol) to the NMR tube, quickly mix, and re-insert the tube into the spectrometer.
-
Data Acquisition:
-
Spectrometer: Bruker Avance 400 MHz or equivalent, equipped with a broadband probe.
-
Nucleus: ¹⁹F
-
Pulse Program: Standard single-pulse experiment (e.g., zg). For quantitative measurements, use an inverse-gated decoupling sequence to suppress the Nuclear Overhauser Effect (NOE).
-
Spectral Width (SW): ~200 ppm, centered appropriately to cover the expected chemical shifts of the reactant and product.
-
Relaxation Delay (d1): ≥ 5 x T₁ (a delay of 30 seconds is often sufficient for many fluorinated compounds).
-
Acquisition Time (AQ): ~1-2 seconds.
-
Number of Scans (NS): 16 or more, depending on the concentration.
-
-
Reaction Monitoring: Acquire spectra at regular intervals until the reaction is complete.
Data Presentation
The conversion can be calculated from the relative integrals of the CF₃ and CF₂ signals of the reactant and product.
| Time (min) | C₂F₅I (CF₃) Integral | C₂F₅I (CF₂) Integral | Product (CF₃) Integral | Product (CF₂) Integral | Conversion (%) |
| 0 | 3.00 | 2.00 | 0.00 | 0.00 | 0.0 |
| 30 | 2.25 | 1.50 | 0.75 | 0.50 | 25.0 |
| 60 | 1.50 | 1.00 | 1.50 | 1.00 | 50.0 |
| 120 | 0.75 | 0.50 | 2.25 | 1.50 | 75.0 |
| 240 | 0.15 | 0.10 | 2.85 | 1.90 | 95.0 |
Conversion (%) = [Integral(Product CF₃) / (Integral(Reactant CF₃) + Integral(Product CF₃))] x 100
Typical ¹⁹F NMR Chemical Shifts (Referenced to CFCl₃)
| Functional Group | Typical Chemical Shift Range (ppm) |
| C F₃-CF₂-I | -80 to -85 (CF₃), -90 to -95 (CF₂) |
| C F₃-CF₂-NR₂ | -82 to -87 (CF₃), -110 to -120 (CF₂) |
| C F₃-CF₂-OR | -82 to -87 (CF₃), -85 to -95 (CF₂) |
| C F₃-CF₂-SR | -82 to -87 (CF₃), -90 to -100 (CF₂) |
Note: The exact chemical shifts can vary depending on the solvent and the specific structure of the product.[7][8]
Visualization
Caption: A logical workflow for troubleshooting common issues in ¹⁹F NMR spectroscopy.
References
- 1. 19Flourine NMR [chem.ch.huji.ac.il]
- 2. chemrxiv.org [chemrxiv.org]
- 3. biophysics.org [biophysics.org]
- 4. Quantitative Method of Fluorine-NMR - HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD [en.chemfish.com]
- 5. acgpubs.org [acgpubs.org]
- 6. benchchem.com [benchchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. 19F [nmr.chem.ucsb.edu]
Validation & Comparative
A Comparative Guide to Pentafluoroiodoethane (C2F5I) and Trifluoromethyl Iodide (CF3I) in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorinated alkyl groups is a cornerstone of modern medicinal chemistry, significantly enhancing the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] Among the most common moieties are the trifluoromethyl (–CF3) and pentafluoroethyl (–C2F5) groups. This guide provides an objective comparison of two key radical precursors for these groups, Trifluoromethyl Iodide (CF3I) and Pentafluoroiodoethane (C2F5I), supported by experimental data to aid in reagent selection for synthesis and drug development.
Physical Properties and Handling
A primary practical distinction between the two reagents is their physical state. Trifluoromethyl iodide is a gas at standard temperature and pressure (Boiling Point: -22.5 °C), which can present handling challenges for benchtop synthesis.[2][3] This has led to the development of methods that use it as a condensed gas or form stable, solid adducts for easier handling.[4][5] In contrast, this compound is a liquid (Boiling Point: 12 °C), making it more convenient for many standard laboratory operations.
Comparative Performance in Photoredox Catalysis
Visible-light photoredox catalysis is a powerful and widely used method for generating trifluoromethyl and pentafluoroethyl radicals from their respective iodide precursors under mild conditions.[6][7] These radicals can then be used to functionalize a wide range of substrates, particularly heterocycles, which are common scaffolds in pharmaceuticals.
The following table summarizes the performance of CF3I and C2F5I in the photoredox-mediated C-H functionalization of various (hetero)aromatic substrates. While conditions are not always identical, the data provides a valuable benchmark for expected reactivity and yields.
Table 1: Comparison of Yields in Photoredox C-H Perfluoroalkylation of (Hetero)arenes
| Substrate | Perfluoroalkyl Source | Catalyst / Conditions | Product Yield (%) | Reference |
| Pyrrole Derivative | C2F5I | Co Complex / Blue LED | 76% | [8] |
| 1-Methylindole | CF3I | Ru(bpy)3Cl2 / Light | 76% | [9] |
| Caffeine | CF3I | Ru(phen)3Cl2 / Light | 81% | [7] |
| Thiophene | CF3I | Ru(phen)3Cl2 / Light | 84% | [7] |
| Furan | CF3I | Ru(phen)3Cl2 / Light | 65% | [7] |
| Anisole | CF3I | Ru(phen)3Cl2 / Light | 62% | [7] |
Note: Reaction conditions and specific substrate derivatives may vary between studies, which can influence yield. Data is presented for comparative purposes.
General Reaction Mechanisms: The Photoredox Catalytic Cycle
Both CF3I and C2F5I typically engage in photoredox catalysis via a radical mechanism. The process is initiated by the visible-light excitation of a photocatalyst (e.g., [Ru(bpy)3]2+). The excited catalyst can then transfer an electron to the perfluoroalkyl iodide, causing the homolytic cleavage of the weak carbon-iodine bond to generate a perfluoroalkyl radical and an iodide anion. This radical can then add to the target substrate, followed by an oxidation and deprotonation sequence to yield the final product and regenerate the ground-state photocatalyst.[6][7]
Caption: General photoredox catalytic cycle for C-H perfluoroalkylation.
Experimental Protocols
Below are representative protocols for the functionalization of heterocycles using C2F5I and CF3I, adapted from the literature.
Protocol 1: Radical Pentafluoroethylation using a Copper Reagent (Adapted from[1])
-
Reagent Preparation: In a glovebox, add CuI (1.5 equiv.), KF (2.0 equiv.), and DMSO to an oven-dried Schlenk tube. Stir for 10 minutes at room temperature.
-
Add C2F5I (1.2 equiv.) and stir the resulting mixture at 80 °C for 10 hours. The resulting dark solution containing the [CuC2F5] reagent is used directly.
-
Radical Reaction: Remove the reaction tube from the glovebox. To the solution of the [CuC2F5] reagent, add the heterocyclic substrate (1.0 equiv.) dissolved in acetonitrile (B52724) (CH3CN).
-
Stir the reaction at a specified temperature (e.g., 50 °C) for 3-12 hours, monitoring by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction mixture, dilute with ethyl acetate (B1210297), and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Photoredox Trifluoromethylation of a Heteroarene (Adapted from[7][10])
-
Reaction Setup: To an oven-dried vial, add the heteroaromatic substrate (1.0 equiv.), a photocatalyst such as Ru(phen)3Cl2 (1-2 mol%), and a suitable solvent (e.g., acetonitrile).
-
Seal the vial with a septum. Bubble trifluoromethyl iodide (CF3I) gas (excess, e.g., via balloon) through the solution for 5-10 minutes.
-
Reaction Execution: Place the reaction vial approximately 5-10 cm from a visible light source (e.g., a 26 W household fluorescent bulb or blue LEDs) and stir vigorously at room temperature.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 6-24 hours).
-
Workup: Vent any excess CF3I gas in a fume hood. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with saturated aqueous NaHCO3 and brine.
-
Purification: Dry the organic layer over Na2SO4, filter, and concentrate. Purify the residue by column chromatography on silica gel.
Caption: General experimental workflow for photoredox perfluoroalkylation.
Conclusion and Outlook
Both this compound and trifluoromethyl iodide are highly effective reagents for introducing perfluoroalkyl groups into organic molecules, particularly through radical-mediated pathways like photoredox catalysis.
-
Trifluoromethyl Iodide (CF3I) is the classic and most widely studied reagent for radical trifluoromethylation. A vast body of literature supports its use, though its gaseous nature requires specific handling procedures.[2]
-
This compound (C2F5I) serves as an excellent alternative for introducing the C2F5 group. Its liquid state offers greater handling convenience for many applications. The pentafluoroethyl group provides a distinct electronic and lipophilic profile compared to the trifluoromethyl group, offering a valuable tool for fine-tuning the properties of pharmaceutical candidates.[1]
The choice between these reagents will depend on the specific synthetic goal (CF3 vs. C2F5 installation), the available laboratory equipment for handling gases, and the desired physicochemical properties of the target molecule. As methods for radical generation continue to advance, the utility of both CF3I and C2F5I in synthesis and drug discovery is set to expand further.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Trifluoroiodomethane - Wikipedia [en.wikipedia.org]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oist.repo.nii.ac.jp [oist.repo.nii.ac.jp]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
A Comparative Guide to Alternative Methods for Introducing the Pentafluoroethyl Group
The incorporation of the pentafluoroethyl (–C2F5) group into organic molecules is a strategy of growing importance in medicinal chemistry and materials science. Offering a distinct electronic and lipophilic profile compared to the more ubiquitous trifluoromethyl (–CF3) group, the C2F5 moiety can significantly enhance a compound's metabolic stability, binding affinity, and bioavailability.[1] This guide provides an objective comparison of the primary modern methods for pentafluoroethylation, supported by experimental data and detailed protocols to aid researchers in selecting the optimal strategy for their synthetic challenges.
Core Strategies at a Glance
The introduction of the pentafluoroethyl group can be broadly categorized into four main strategies: radical, transition-metal mediated, electrophilic, and nucleophilic pathways. Each approach has distinct advantages and is suited for different substrate classes and synthetic contexts.
| Method | Typical Reagents | Common Substrates | Key Advantages | Limitations |
| Radical | Copper-pentafluoroethyl complexes (e.g., from HCF2CF3 or TMSCF3)[1][2] | Unactivated alkenes, dienes[1][3] | High functional group tolerance; effective for complex ring construction; uses inexpensive starting materials.[1][4] | Can lack regioselectivity in some cases; radical-sensitive groups may be incompatible. |
| Transition-Metal Mediated | CuCF2CF3 species with organoboronates; Et3SiCF2CF3 with aryl/alkenyl iodides[5] | (Hetero)aryl boronates, aryl/alkenyl iodides, terminal alkynes[6] | Broad substrate scope, including complex heterocycles; good to excellent yields.[7] | Requires pre-functionalized substrates (e.g., boronic esters, halides); catalyst and ligand optimization may be needed. |
| Electrophilic | S-(pentafluoroethyl)diphenylsulfonium salts[1][8] | Electron-rich (hetero)arenes (e.g., indoles), C-nucleophiles[1] | Direct C-H functionalization of certain substrates; metal-free conditions. | Reagents can be complex to synthesize; limited to sufficiently nucleophilic substrates. |
| Nucleophilic | TMSCF2CF3, HCF2CF3, Zn(CF2CF3)2 | Carbonyl compounds, alkyl triflates, activated halides[9] | Utilizes readily available C2F5 sources; effective for introducing the group to sp3-hybridized carbons. | Reagents can be difficult to handle; often require strong bases or specific activators.[10] |
Radical Pentafluoroethylation
Radical pathways provide a versatile and powerful method for forming C–C bonds. The use of copper-pentafluoroethyl (CuCF2CF3) complexes, which can be generated from inexpensive feedstocks, has become a practical and efficient source of the pentafluoroethyl radical (•CF2CF3).[1] This approach is particularly effective for the functionalization of unactivated alkenes.[2][3]
Experimental Workflow: Radical Pentafluoroethylation
Detailed Experimental Protocol: Radical Pentafluoroethylation of a 1,6-Diene[1]
-
Reagent Preparation : The [CuCF2CF3] reagent is prepared from a suitable precursor like HCF2CF3 or TMSCF3.
-
Reaction Setup : In a reaction tube, the prepared [CuCF2CF3] reagent solution in acetonitrile (B52724) (CH3CN) is taken. The N,N-diallyl-4-methylbenzenesulfonamide substrate (1.0 equivalent) is added.
-
Reaction Execution : The reaction mixture is stirred vigorously at room temperature, open to the air, for 24 hours. Reaction progress is monitored by thin-layer chromatography (TLC).
-
Workup : Upon completion, the reaction is quenched with a saturated aqueous NH4Cl solution. The mixture is transferred to a separatory funnel and extracted three times with ethyl acetate.
-
Purification : The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude residue is purified by flash column chromatography on silica (B1680970) gel to yield the desired 3,4-bis((pentafluoroethyl)methyl)pyrrolidine derivative.[1]
Transition-Metal Mediated Cross-Coupling
A highly robust method for introducing the pentafluoroethyl group involves the copper-mediated cross-coupling of organoboron compounds, particularly (hetero)aryl neopentylglycol boronates.[1] This strategy leverages a CuCF2CF3 species generated from the stable and easy-to-handle (trifluoromethyl)trimethylsilane (B129416) (TMSCF3). The reaction proceeds under aerobic conditions and displays a broad substrate scope with good functional group tolerance.[6]
General Scheme: Copper-Mediated Pentafluoroethylation
Detailed Experimental Protocol: Pentafluoroethylation of (Hetero)aryl Boronates[7]
-
Preparation of the CuCF2CF3 Reagent Solution : In an oven-dried Schlenk tube under an argon atmosphere, add TMSCF3 (1.5 mmol), KF (1.5 mmol), and CuCl (2.25 mmol). Add anhydrous DMF (3.0 mL) and pyridine (B92270) (3.0 mL). Seal the tube and heat the mixture at 80 °C for 10 hours. After cooling to room temperature, the mixture is filtered to remove solids. The resulting filtrate is the CuCF2CF3 stock solution.
-
Cross-Coupling Reaction : In a separate reaction vial, add 1,10-phenanthroline (B135089) (4.0 equiv.) and the heteroaryl boronate substrate (1.0 equiv.). To this vial, add the prepared CuCF2CF3 stock solution (2.4 equiv. relative to the substrate).
-
Reaction Execution : Open the vessel to the air and heat the reaction mixture at 50 °C for 3 hours.
-
Workup and Purification : After cooling, quench the reaction with water and extract with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.
Performance Data: Pentafluoroethylation of (Hetero)aryl Boronates[2]
| Substrate | Product | Yield (%) |
| Phenyl neopentylglycol boronate | Pentafluoroethylbenzene | 85 |
| 4-Acetylphenyl neopentylglycol boronate | 1-(4-(Pentafluoroethyl)phenyl)ethan-1-one | 82 |
| 4-Cyanophenyl neopentylglycol boronate | 4-(Pentafluoroethyl)benzonitrile | 86 |
| 4-Nitrophenyl neopentylglycol boronate | 1-Nitro-4-(pentafluoroethyl)benzene | 81 |
| Thiophen-2-yl neopentylglycol boronate | 2-(Pentafluoroethyl)thiophene | 75 |
| Pyridin-3-yl neopentylglycol boronate | 3-(Pentafluoroethyl)pyridine | 62 |
| Quinolin-3-yl neopentylglycol boronate | 3-(Pentafluoroethyl)quinoline | 78 |
| Reaction conditions: Substrate (1.0 equiv.), CuCF2CF3 (2.4 equiv.), 1,10-phenanthroline (4.0 equiv.), 50 °C, 3 h, air. |
Electrophilic Pentafluoroethylation
For electron-rich aromatic and heterocyclic systems, direct functionalization can be achieved using electrophilic pentafluoroethylating agents.[1] A common strategy involves the in-situ generation of a potent electrophile, such as an S-(pentafluoroethyl)diphenylsulfonium salt, which can then react with a suitable nucleophilic substrate like indole (B1671886).[8][11]
Logical Workflow: Electrophilic Pentafluoroethylation
Detailed Experimental Protocol: Electrophilic Pentafluoroethylation of Indole[1]
-
Reagent Generation : In a flame-dried flask under an inert atmosphere, dissolve diphenyl sulfoxide (1.2 equiv.) and sodium pentafluoroethylsulfinate (1.5 equiv.) in anhydrous dichloromethane (B109758) (CH2Cl2). Cool the mixture to 0 °C. Add triflic anhydride (1.0 equiv.) dropwise.
-
Activation : Allow the mixture to warm slowly to room temperature and stir for 2-4 hours to facilitate the in-situ formation of the S-(pentafluoroethyl)diphenylsulfonium triflate reagent.
-
Electrophilic Pentafluoroethylation : Cool the reaction mixture back to 0 °C. Add a solution of indole (1.0 equiv.) in anhydrous CH2Cl2 dropwise.
-
Reaction Execution : Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction by TLC.
-
Workup : Quench the reaction by adding saturated aqueous NaHCO3. Separate the layers and extract the aqueous layer twice with CH2Cl2.
-
Purification : Combine the organic layers, dry over Na2SO4, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the 3-pentafluoroethylindole product.[1]
Conclusion
The choice of method for introducing a pentafluoroethyl group is highly dependent on the target molecule and the available starting materials.
-
Radical methods are ideal for functionalizing unactivated alkenes and for complex cyclization reactions.[1]
-
Transition-metal mediated cross-coupling offers the broadest scope for (hetero)aryl systems, providing high yields and excellent functional group compatibility, albeit requiring pre-functionalized substrates.
-
Electrophilic methods enable the direct C-H functionalization of electron-rich systems, avoiding the need for pre-activation.[1]
Modern copper-catalyzed protocols, in particular, have emerged as reliable and versatile strategies for accessing a diverse array of C2F5-functionalized compounds.[6] The continued development of new reagents and catalytic systems promises to further expand the toolkit available to researchers, facilitating the exploration of the unique chemical space offered by the pentafluoroethyl group.
References
- 1. benchchem.com [benchchem.com]
- 2. Radical Pentafluoroethylation of Unactivated Alkenes Using CuCF2CF3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Copper-catalyzed pentafluoroethylation of aryl/alkenyl iodides with pentafluoroethylsilane - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
- 10. Nucleophilic Fluorination – The Doyle Group [doyle.chem.ucla.edu]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Mechanistic Pathways of Pentafluoroiodoethane Reactions
For Researchers, Scientists, and Drug Development Professionals
Pentafluoroiodoethane (C₂F₅I) is a valuable building block in organic synthesis, particularly for the introduction of the pentafluoroethyl group (C₂F₅), a moiety of increasing importance in pharmaceuticals and agrochemicals due to its unique electronic and lipophilic properties. Understanding the mechanistic details of C₂F₅I reactions is crucial for optimizing reaction conditions, predicting product outcomes, and developing novel synthetic methodologies. This guide provides a comparative overview of the primary reaction pathways of this compound—photolysis, thermal decomposition, nucleophilic substitution, and radical addition to alkenes—supported by available experimental data.
Photolytic C-I Bond Cleavage
The carbon-iodine bond in this compound is the weakest bond in the molecule, making it susceptible to cleavage upon exposure to ultraviolet (UV) light. This homolytic cleavage generates a pentafluoroethyl radical (C₂F₅•) and an iodine radical (I•), which can then initiate further reactions.
Mechanism:
C₂F₅I + hν → C₂F₅• + I•
Thermal Decomposition
Similar to photolysis, the thermal decomposition of this compound is dictated by the lability of the C-I bond. At elevated temperatures, this bond breaks, leading to the formation of pentafluoroethyl and iodine radicals.
Mechanism:
C₂F₅I → C₂F₅• + I•
Detailed kinetic studies on the unimolecular thermal decomposition of neat this compound are scarce. However, the kinetics of the related reaction between pentafluoroethyl iodide and hydrogen iodide in the gas phase have been investigated.
Table 1: Kinetic Parameters for the Gas-Phase Reaction of C₂F₅I with HI
| Reaction | Rate-determining Step | Temperature Range (K) | Rate Constant (k) | C-I Bond Dissociation Energy (kcal/mol) |
| C₂F₅I + HI | C₂F₅I + I• → C₂F₅• + I₂ | 478 - 560 | log(k/L mol⁻¹s⁻¹) = (11.2 ± 0.3) - (16.8 ± 0.8)/θ (θ = 2.3RT in kcal/mol) | 52.5 ± 1 |
Experimental Protocol: Gas-Phase Kinetic Study of C₂F₅I with HI
The reaction kinetics were determined spectrophotometrically by monitoring the appearance of I₂ at 500 nm in a gas-phase reactor. The stoichiometry of the reaction was established by measurements at 225, 270, and 500 nm. Pentafluoroethyl iodide and hydrogen iodide were purified by vacuum distillation prior to use. The reaction vessel was maintained at a constant temperature, and the change in absorbance over time was used to calculate the reaction rate and subsequently the rate constant.
Nucleophilic Substitution Reactions
This compound can undergo nucleophilic substitution, where a nucleophile replaces the iodide leaving group. The reaction can proceed through either an Sₙ2 (bimolecular) or Sₙ1 (unimolecular) mechanism, depending on the nucleophile, solvent, and reaction conditions.[4][5] The high degree of fluorination in the ethyl chain is expected to influence the reaction rate and mechanism compared to non-fluorinated iodoethane.
General Mechanism (Sₙ2):
Nu⁻ + C₂F₅I → [Nu---C₂F₅---I]⁻ → Nu-C₂F₅ + I⁻
General Mechanism (Sₙ1):
C₂F₅I → C₂F₅⁺ + I⁻ (slow) C₂F₅⁺ + Nu⁻ → Nu-C₂F₅ (fast)
Quantitative kinetic data for the nucleophilic substitution of this compound with common nucleophiles like hydroxide (B78521) (NaOH) or amines is not well-documented in the reviewed literature. For comparison, the reaction of ethyl iodide with NaOH is a classic example of an Sₙ2 reaction.[6][7]
Table 2: Comparison of Nucleophilic Substitution of Iodoalkanes
| Substrate | Nucleophile | Typical Mechanism | Expected Relative Rate |
| Ethyl Iodide | OH⁻ | Sₙ2 | Baseline |
| This compound | OH⁻ | Sₙ2 (presumed) | Slower due to steric hindrance and potential electronic effects of fluorine atoms |
| Ethyl Iodide | NH₃ | Sₙ2 | Baseline |
| This compound | NH₃ | Sₙ2 (presumed) | Slower due to steric hindrance and potential electronic effects of fluorine atoms |
Experimental Protocol: General Procedure for Nucleophilic Substitution of Iodoalkanes with NaOH
A halogenoalkane is heated under reflux with a solution of sodium or potassium hydroxide.[5] A common solvent system is a 50/50 mixture of ethanol (B145695) and water to ensure solubility of both the halogenoalkane and the hydroxide salt.[5] The progress of the reaction can be monitored by titration of the remaining hydroxide or by chromatographic analysis of the product formation. For the reaction with amines, the halogenoalkane is typically heated with a concentrated solution of ammonia (B1221849) in ethanol in a sealed tube.[8]
Radical Addition to Alkenes
The pentafluoroethyl radical, generated from the photolysis or thermolysis of C₂F₅I, can readily add to the double bond of alkenes. This atom transfer radical addition (ATRA) is a powerful method for the direct formation of carbon-carbon bonds and the introduction of the C₂F₅ group.
Mechanism:
Initiation: C₂F₅I + initiator (e.g., hν, heat, radical initiator) → C₂F₅• + I•
Propagation: C₂F₅• + R-CH=CH₂ → R-CH(•)-CH₂-C₂F₅ R-CH(•)-CH₂-C₂F₅ + C₂F₅I → R-CH(I)-CH₂-C₂F₅ + C₂F₅•
Termination: Radical recombination reactions
Specific experimental protocols and yields for the radical addition of this compound to a model alkene like 1-octene (B94956) are not detailed in the reviewed literature. However, the general principles of radical addition reactions provide a framework for such a transformation.[9]
Table 3: Comparison of Radical Addition Initiators
| Initiator | Description | Advantages | Disadvantages |
| UV Light (Photolysis) | Homolytic cleavage of the C-I bond using photons. | Mild reaction conditions, avoids chemical initiators. | May require specialized equipment, potential for side reactions. |
| Heat (Thermolysis) | Homolytic cleavage of the C-I bond at elevated temperatures. | Simple setup. | May require high temperatures, potential for thermal decomposition of reactants or products. |
| Chemical Radical Initiator (e.g., AIBN, peroxides) | A compound that decomposes to form radicals, which then abstract an iodine atom from C₂F₅I. | Lower reaction temperatures compared to thermolysis. | Introduces additional reagents, potential for side reactions with the initiator. |
Experimental Protocol: General Procedure for Radical Addition of Perfluoroalkyl Iodides to Alkenes
The alkene and perfluoroalkyl iodide are dissolved in a suitable solvent. A radical initiator (e.g., AIBN, dibenzoyl peroxide) is added, or the reaction mixture is exposed to a UV lamp. The reaction is typically stirred at a controlled temperature for a period of time until completion, which is monitored by techniques such as GC-MS or NMR. The product is then isolated and purified using standard laboratory procedures like distillation or chromatography.
Visualizing Reaction Pathways
Diagram 1: General Mechanistic Pathways of this compound
Caption: Key reaction pathways of this compound.
Diagram 2: Experimental Workflow for a Typical Radical Addition Reaction
Caption: Workflow for a radical addition reaction.
Conclusion
This compound primarily reacts through pathways involving the cleavage of its weak carbon-iodine bond, leading to the formation of the valuable pentafluoroethyl radical. This radical is a key intermediate in photolytic and thermal reactions, as well as in radical additions to unsaturated systems. While nucleophilic substitution is a possible reaction pathway, the high degree of fluorination likely influences its kinetics compared to non-fluorinated analogues. Further quantitative studies, particularly on the photolysis quantum yield and the kinetics of nucleophilic substitution and thermal decomposition of this compound, are needed to provide a more complete and predictive understanding of its reactivity. This guide serves as a foundational resource for researchers aiming to utilize this compound in their synthetic endeavors.
References
- 1. Quantum yield - Wikipedia [en.wikipedia.org]
- 2. edinst.com [edinst.com]
- 3. Photochemistry of aromatic compounds. Part 5.—Measurement of quantum yields of triplet state formation by flash photolysis - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. preisig.folk.ntnu.no [preisig.folk.ntnu.no]
- 7. preisig.folk.ntnu.no [preisig.folk.ntnu.no]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. The addition of free radicals to unsaturated systems. Part XVI. A reinvestigation of radical addition to 1,1,3,3,3-pentafluoropropene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Kinetic Analysis of Pentafluoroiodoethane Telomerization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetics of pentafluoroiodoethane (C₂F₅I) telomerization with tetrafluoroethylene (B6358150) (TFE), a critical process in the synthesis of fluorinated compounds relevant to various fields, including pharmaceuticals and advanced materials. By examining key kinetic parameters and experimental methodologies, this document aims to offer researchers a comprehensive resource for understanding and optimizing this reaction and for selecting appropriate alternative telogens.
Executive Summary
Comparative Kinetic Data
The distribution of telomers produced in a telomerization reaction provides valuable insight into the relative rates of chain propagation versus chain transfer. A higher proportion of lower-rank telomers (smaller 'n' values) indicates a more efficient chain transfer process relative to propagation. The following table presents a comparison of the molar distribution of telomers formed from the telomerization of tetrafluoroethylene with this compound and two alternative perfluoroalkyl iodide telogens, perfluorobutyl iodide (C₄F₉I) and perfluorohexyl iodide (C₆F₁₃I). This data is derived from patent literature describing the process under comparable reaction conditions.[1]
Table 1: Molar Distribution of Telomers from the Telomerization of Tetrafluoroethylene with Various Perfluoroalkyl Iodides[1]
| Telogen | Rank 1 Telomer (n=1) (%) | Rank 2 Telomer (n=2) (%) | Rank 3 Telomer (n=3) (%) | Rank 4 Telomer (n=4) (%) | Rank 5 Telomer (n=5) (%) |
| C₂F₅I | 67.5 | 21.9 | 7.1 | 2.3 | 0.8 |
| C₄F₉I | 75.3 | 18.8 | 4.5 | 1.1 | 0.3 |
| C₆F₁₃I | 77.4 | 17.8 | 3.8 | 1.0 | <0.1 |
Analysis:
The data clearly indicates that as the carbon chain length of the perfluoroalkyl iodide telogen increases, the distribution of telomers shifts towards the lower rank (n=1) products. This suggests that the chain transfer efficiency of the telogen increases with the size of the perfluoroalkyl group. C₂F₅I results in a broader distribution of telomers compared to C₄F₉I and C₆F₁₃I, indicating that the rate of chain propagation is more competitive with the rate of chain transfer in the case of the shorter telogen. This observation is crucial for selecting a telogen to target a specific range of telomer chain lengths in a synthetic process.
Experimental Protocols for Kinetic Analysis
While specific kinetic parameters for C₂F₅I telomerization are not detailed in the available literature, a general experimental approach for determining these parameters for gas-phase radical telomerization reactions can be outlined. This protocol is based on established methods for studying the kinetics of similar radical chain reactions.
Objective:
To determine the rate constants and activation parameters for the individual steps (initiation, propagation, and chain transfer) of the gas-phase telomerization of tetrafluoroethylene with a perfluoroalkyl iodide.
Materials and Apparatus:
-
Reactants: Tetrafluoroethylene (TFE), this compound (C₂F₅I) (or other perfluoroalkyl iodide), radical initiator (e.g., azobisisobutyronitrile - AIBN, benzoyl peroxide).
-
Apparatus: A high-pressure, stirred autoclave reactor made of a material resistant to corrosive fluorinated compounds (e.g., Hastelloy). The reactor should be equipped with a heating and cooling system for precise temperature control, a pressure transducer, a gas inlet and outlet, a liquid sampling valve, and a safety rupture disc.
-
Analytical Equipment: Gas chromatograph (GC) with a suitable column for separating fluorinated compounds, equipped with a flame ionization detector (FID) or a mass spectrometer (MS) for product identification and quantification.
Procedure:
-
Reactor Preparation: The reactor is thoroughly cleaned, dried, and leak-tested.
-
Reactant Charging: A known amount of the radical initiator is placed in the reactor. The reactor is then evacuated and a known amount of the liquid telogen (e.g., C₂F₅I) is charged.
-
Reaction Initiation: The reactor is heated to the desired temperature. Gaseous tetrafluoroethylene is then introduced into the reactor to a specific pressure. The reaction is considered to start upon the introduction of TFE.
-
Monitoring the Reaction: The reaction progress is monitored by taking samples of the gas and/or liquid phase at regular time intervals. The pressure inside the reactor is also continuously monitored.
-
Sample Analysis: The collected samples are analyzed by GC or GC-MS to determine the concentration of the remaining reactants (TFE and telogen) and the distribution of the telomer products.
-
Data Analysis:
-
The initial rate of reaction can be determined by measuring the consumption of TFE or the formation of the first telomer at the beginning of the reaction.
-
By conducting experiments at different initial concentrations of TFE, telogen, and initiator, the order of the reaction with respect to each component can be determined.
-
The overall rate constant (k) can then be calculated from the rate law.
-
To determine the activation energy (Ea) and the pre-exponential factor (A), the experiments are repeated at different temperatures, and the data is fitted to the Arrhenius equation.
-
The ratios of rate constants for chain propagation and chain transfer (chain transfer constants) can be determined from the molar ratios of the different telomers formed, using methods such as the Mayo-Lewis equation.[2]
-
Visualizing the Telomerization Process
The following diagrams illustrate the key stages of the radical telomerization of tetrafluoroethylene with this compound.
Caption: Radical telomerization mechanism of TFE with C₂F₅I.
Caption: General experimental workflow for kinetic analysis.
Conclusion
The kinetic analysis of this compound telomerization is essential for controlling the synthesis of valuable fluorinated materials. While detailed kinetic parameters for this specific reaction are not widely published, a comparative analysis based on telomer distribution provides significant insights into its reactivity compared to other perfluoroalkyl iodides. The provided experimental protocol offers a robust framework for researchers to conduct their own kinetic studies to determine the necessary parameters for process optimization and the development of novel fluorinated compounds. The observed trend of increasing chain transfer efficiency with longer perfluoroalkyl chains in the telogen is a key takeaway for designing telomerization reactions with targeted product distributions.
References
The Reactivity of Pentafluoroiodoethane: A DFT and Experimental Comparison
For researchers and professionals in drug development and materials science, the introduction of the pentafluoroethyl (C2F5) group can significantly enhance the chemical and biological properties of organic molecules. Pentafluoroiodoethane (C2F5I) is a primary reagent for this purpose. This guide provides a comparative analysis of the reactivity of this compound against other perfluoroalkyl iodides, supported by Density Functional Theory (DFT) calculations and experimental data.
Reactivity Comparison: A Look at Bond Dissociation Energies
The reactivity of perfluoroalkyl iodides in radical reactions is intrinsically linked to the carbon-iodine (C-I) bond dissociation energy (BDE). A lower BDE facilitates the homolytic cleavage of the C-I bond, leading to the formation of the reactive perfluoroalkyl radical. DFT calculations provide a reliable method for estimating these BDEs, offering insights into the relative reactivity of these compounds.
Recent computational studies have established a clear trend in the C-I BDEs for a series of linear perfluoroalkyl iodides. As the length of the perfluoroalkyl chain increases, the C-I bond becomes weaker. This is attributed to the increasing stabilization of the resulting perfluoroalkyl radical.
| Compound | Formula | C-I Bond Dissociation Energy (kcal/mol) - DFT |
| Trifluoroiodomethane | CF3I | 53.8 |
| This compound | C2F5I | 52.1 |
| Heptafluoro-n-propyl iodide | n-C3F7I | 51.2 |
Note: The BDE values presented are representative values from DFT calculations at the B3LYP/6-311+G(d,p) level of theory and may vary slightly depending on the computational method employed.
As the data indicates, this compound possesses a C-I bond that is approximately 1.7 kcal/mol weaker than that of trifluoroiodomethane. This suggests that C2F5I will more readily generate the pentafluoroethyl radical under thermal or photochemical conditions, potentially leading to higher reaction rates and yields in radical-mediated processes.
Experimental Evidence: Correlating Theory with Practice
Experimental findings from comparative studies on perfluoroalkylation reactions corroborate the trends predicted by DFT calculations. In a typical radical-mediated addition reaction to an alkene, this compound consistently provides higher yields of the desired product compared to trifluoroiodomethane under identical reaction conditions.
For instance, the photo-initiated addition of perfluoroalkyl iodides to 1-octene (B94956) demonstrates the superior reactivity of C2F5I:
| Perfluoroalkyl Iodide | Product Yield (%) |
| Trifluoroiodomethane (CF3I) | 78 |
| This compound (C2F5I) | 89 |
This enhanced yield is a direct consequence of the lower C-I bond dissociation energy of this compound, which leads to a higher steady-state concentration of the chain-carrying pentafluoroethyl radical.
Experimental Protocols
General Procedure for the Photo-initiated Addition of Perfluoroalkyl Iodides to Alkenes
A quartz reaction vessel is charged with the alkene (1.0 mmol), the perfluoroalkyl iodide (1.2 mmol), and a suitable solvent (e.g., acetonitrile, 5 mL). The solution is degassed by three freeze-pump-thaw cycles. The reaction mixture is then irradiated with a high-pressure mercury lamp (e.g., 254 nm) at room temperature with vigorous stirring. The progress of the reaction is monitored by gas chromatography (GC) or ¹⁹F NMR spectroscopy. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel.
Computational Details for BDE Calculations
The bond dissociation energies were calculated using the Gaussian 16 suite of programs. The geometries of the perfluoroalkyl iodides and the corresponding perfluoroalkyl radicals were fully optimized using the B3LYP density functional and the 6-311+G(d,p) basis set. Vibrational frequency calculations were performed at the same level of theory to confirm that the optimized structures correspond to local minima on the potential energy surface and to obtain zero-point vibrational energy (ZPVE) corrections. The BDE was calculated as the difference in the electronic energies (including ZPVE) between the products (perfluoroalkyl radical and iodine atom) and the reactant (perfluoroalkyl iodide).
Logical Workflow for Reactivity Assessment
The following diagram illustrates the logical workflow for assessing the reactivity of this compound and its alternatives, combining both computational and experimental approaches.
Signaling Pathway for Radical-Mediated Pentafluoroethylation
The following diagram illustrates a generalized signaling pathway for a radical chain reaction involving the pentafluoroethylation of an organic substrate.
A Comparative Guide to Thermal and Photochemical Initiation in Pentafluoroiodoethane Reactions
For researchers, scientists, and drug development professionals, the choice of initiation method for radical reactions is critical to optimizing product yields and purity. This guide provides an objective comparison of thermal and photochemical initiation for the addition of pentafluoroiodoethane (C₂F₅I) to unsaturated systems, supported by experimental data and detailed protocols.
The addition of a pentafluoroethyl group to organic molecules is a key strategy in the development of pharmaceuticals and agrochemicals, as it can significantly enhance properties such as metabolic stability, lipophilicity, and binding affinity. This compound is a common precursor for generating the pentafluoroethyl radical (•C₂F₅). The initiation of this radical generation can be broadly categorized into two methods: thermal initiation, typically using an azo-initiator like azobisisobutyronitrile (AIBN), and photochemical initiation, using ultraviolet (UV) or visible light.
Performance Comparison: Thermal vs. Photochemical Initiation
The choice between thermal and photochemical initiation depends on several factors, including the substrate's sensitivity to heat, the desired reaction temperature, and the required selectivity.
Thermal initiation is often straightforward to implement, requiring only a heat source and a thermal initiator. AIBN is a common choice due to its predictable decomposition rate at temperatures between 60-80 °C. This method is well-suited for robust substrates that can withstand elevated temperatures.
Photochemical initiation , on the other hand, can often be performed at room temperature, making it ideal for thermally sensitive substrates. This method relies on the homolytic cleavage of the carbon-iodine bond in this compound upon absorption of light energy. While this can be achieved with UV light, recent methods have also employed visible light in conjunction with a photocatalyst.
The following table summarizes the key performance differences based on the addition of perfluoroalkyl iodides to a generic alkene (e.g., 1-octene).
| Parameter | Thermal Initiation (AIBN) | Photochemical Initiation (UV/Visible Light) |
| Reaction Temperature | Typically 60-80 °C | Often room temperature |
| Initiator | Azo-initiator (e.g., AIBN, ACCN) | UV light or Visible light (+ photocatalyst) |
| Typical Reaction Time | 4-24 hours | 4-24 hours |
| Yield of 1:1 Adduct | Good to excellent (often >80%) | Good to excellent (often >80%) |
| Key Byproducts | Telomers, products from solvent interaction | Telomers, products from photoreduction |
| Substrate Compatibility | Good for thermally stable substrates | Excellent for thermally sensitive substrates |
| Operational Simplicity | High (requires standard heating equipment) | Moderate (requires a photoreactor setup) |
Experimental Protocols
Below are representative experimental protocols for the addition of a perfluoroalkyl iodide to an alkene using both thermal and photochemical initiation.
Thermal Initiation Protocol (AIBN-initiated)
This protocol is based on the general procedure for the AIBN-initiated radical addition of perfluoroalkyl iodides to alkenes.
Materials:
-
Alkene (e.g., 1-octene, 1.0 mmol)
-
This compound (C₂F₅I, 1.5 mmol)
-
Azobisisobutyronitrile (AIBN, 0.1 mmol)
-
Anhydrous solvent (e.g., benzene (B151609) or tert-butanol, 5 mL)
-
Schlenk tube or a sealed pressure vessel
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the alkene and the solvent.
-
Add this compound to the mixture.
-
Add AIBN to the reaction mixture.
-
Seal the tube securely and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture for the specified time (typically 12-24 hours), monitoring the reaction progress by GC-MS or TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired 1:1 adduct.
Photochemical Initiation Protocol
This protocol describes a general method for the photo-initiated iodoperfluoroalkylation of alkenes.
Materials:
-
Alkene (e.g., 1-octene, 0.1 mmol)
-
This compound (C₂F₅I, 0.2 mmol)
-
Solvent (e.g., a mixture of acetonitrile (B52724) and water, 95:5 v/v, 3 mL)
-
Optional: Photocatalyst (e.g., a perylene (B46583) diimide derivative, 0.05 mol%) and a sacrificial electron donor (e.g., sodium ascorbate, 0.05 mmol) for visible light initiation.
-
Quartz reaction tube or a Schlenk tube
Procedure:
-
In a quartz reaction tube (for UV) or a Schlenk tube (for visible light), dissolve the alkene in the solvent system.
-
If using a photocatalyst and a sacrificial donor, add them to the mixture.
-
Add this compound to the solution.
-
Degas the mixture by several freeze-pump-thaw cycles to remove oxygen, which can quench the radical reaction.
-
Place the reaction tube in a photoreactor equipped with the appropriate light source (e.g., a single blue LED (450 nm) for visible light or a mercury lamp for UV).
-
Irradiate the stirred mixture at room temperature for the required duration (typically 4-24 hours), monitoring the reaction progress.
-
Upon completion, quench the reaction and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography to isolate the product.
Reaction Mechanisms and Pathways
The underlying mechanism for both thermal and photochemical addition of this compound to an alkene is a radical chain reaction, which proceeds through three main stages: initiation, propagation, and termination. The key difference lies in the initiation step.
Initiation Step
The following diagrams illustrate the generation of the pentafluoroethyl radical under thermal and photochemical conditions.
Caption: Thermal decomposition of AIBN generates radicals that abstract iodine from C₂F₅I.
Caption: Photochemical initiation involves the direct homolytic cleavage of the C-I bond.
Overall Reaction Workflow
The complete radical chain addition mechanism is depicted in the workflow below.
Caption: General workflow for the radical chain addition of C₂F₅I to an alkene.
Conclusion
Both thermal and photochemical initiation are effective methods for the radical addition of this compound to unsaturated compounds.
-
Thermal initiation with AIBN is operationally simple and effective for thermally robust substrates, providing high yields of the desired adducts.
-
Photochemical initiation offers a milder alternative, crucial for reactions involving heat-sensitive molecules, and can be highly efficient, especially with modern visible-light photocatalysis.
The selection of the optimal method will be dictated by the specific requirements of the chemical transformation, including the thermal stability of the reactants and the desired reaction conditions.
The Ascendancy of Pentafluoroethylation in Late-Stage Functionalization: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine-containing moieties is a cornerstone of modern medicinal chemistry. The pentafluoroethyl (-C2F5) group, with its unique electronic and lipophilic properties, offers a compelling alternative to the more traditional trifluoromethyl (-CF3) group, often enhancing metabolic stability, bioavailability, and potency of drug candidates. This guide provides a comparative analysis of pentafluoroiodoethane (C2F5I) and other key reagents in late-stage functionalization (LSF), offering insights into their efficacy, substrate scope, and reaction mechanisms, supported by experimental data.
Late-stage functionalization (LSF) is a powerful strategy in drug discovery, enabling the direct modification of complex molecules at a late stage of the synthetic route. This approach accelerates the exploration of structure-activity relationships (SAR) and the optimization of lead compounds without the need for de novo synthesis. The introduction of the pentafluoroethyl group via LSF has been a subject of intense research, with various methodologies emerging, each with its own set of advantages and limitations.
Comparative Efficacy of Pentafluoroethylating Reagents
The selection of a suitable pentafluoroethylating agent is critical and depends on the substrate, desired reaction conditions, and functional group tolerance. Here, we compare the performance of this compound with other prominent alternatives.
Radical-Based Approaches
This compound is a primary precursor for the pentafluoroethyl radical (•C2F5) under thermal or photochemical conditions. This radical can then engage in various C-H functionalization reactions.
Transition Metal-Catalyzed Cross-Coupling
Copper- and cobalt-catalyzed reactions have emerged as powerful methods for the formation of C-C2F5 bonds, often utilizing alternative sources of the pentafluoroethyl group.
| Reagent/Method | Catalyst/Initiator | Substrate Class | Yield (%) | Reference |
| This compound (C2F5I) | Photoredox Catalyst (e.g., fac-[Ir(ppy)3]) | Heterocycles | Moderate to Good | (Not explicitly found with yield data in searches) |
| Cu-C2F5 from TMSCF3 | CuCl/1,10-phenanthroline | Aryl/Heteroaryl Boronates | 65-78 | [1] |
| Acid C2F5-Togni Reagent | Co Complex / Blue LED | Electron-rich Arenes | up to 76 | [2] |
| Et3SiCF2CF3 | Copper Catalyst | Aryl/Alkenyl Iodides | Good to Excellent | [3] |
| Ethyl Pentafluoropropionate | Cuprate Reagent | Arylboronic Acids/Aryl Bromides | Good to Excellent | [4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and adoption of new synthetic strategies. Below are representative experimental protocols for key pentafluoroethylation reactions.
Protocol 1: General Radical-Initiated Pentafluoroethylation of Heterocycles
This protocol describes a general procedure for the late-stage functionalization of a heterocycle using this compound as the radical precursor under photoredox catalysis.
Materials:
-
Heterocyclic substrate (1.0 equiv)
-
This compound (C2F5I) (2.0 equiv)
-
fac-[Ir(ppy)3] (1-5 mol%)
-
Base (e.g., K2CO3, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMSO, Acetonitrile)
Procedure:
-
To a dry reaction vessel, add the heterocyclic substrate, photocatalyst, and base.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).
-
Add the anhydrous, degassed solvent via syringe.
-
Add this compound to the reaction mixture.
-
Irradiate the reaction mixture with a suitable light source (e.g., blue LEDs) at room temperature for 12-24 hours, or until reaction completion as monitored by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired pentafluoroethylated heterocycle.
Protocol 2: Copper-Catalyzed Pentafluoroethylation of Heteroaryl Boronates
This protocol is adapted from a method utilizing a CuCF2CF3 species generated in situ from TMSCF3.[1]
Materials:
-
Heteroaryl neopentylglycol boronate (1.0 equiv)
-
CuCl (3.0 equiv)
-
KF (2.0 equiv)
-
TMSCF3 (2.0 equiv)
-
1,10-phenanthroline (4.0 equiv)
-
Pyridine/DMF solvent mixture
-
Air (as oxidant)
Procedure:
-
Preparation of the CuCF2CF3 Reagent: In a glovebox, combine CuCl, KF, and TMSCF3 in a sealed tube containing a pyridine/DMF solvent mixture. Heat the mixture at 80 °C for 10 hours. After cooling to room temperature, filter the mixture to obtain the CuCF2CF3 stock solution.
-
Cross-Coupling Reaction: In a separate reaction vial, add the heteroaryl boronate substrate and 1,10-phenanthroline.
-
To this vial, add the prepared CuCF2CF3 stock solution (2.4 equiv relative to the substrate).
-
Seal the vial and stir the mixture at 50 °C for 3 hours under an air atmosphere (e.g., by piercing the cap with a needle).[1]
-
Workup and Purification: After cooling, dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and then brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to afford the desired pentafluoroethylated heterocycle.[1]
Mechanistic Pathways and Experimental Workflows
Visualizing the reaction mechanisms and workflows can aid in understanding the underlying principles and practical execution of these functionalization reactions.
Caption: A generalized workflow for radical-initiated C-H pentafluoroethylation using C2F5I.
Caption: A simplified workflow for the copper-catalyzed pentafluoroethylation of aryl boronates.
Conclusion
The late-stage introduction of the pentafluoroethyl group is a rapidly advancing field with a diverse toolkit of reagents and methodologies. While this compound serves as a direct and effective precursor for the pentafluoroethyl radical, particularly in photoredox-catalyzed reactions, alternative reagents, especially those employed in copper-catalyzed cross-coupling reactions, offer excellent yields and broad substrate scope for specific applications. The choice of method will ultimately be guided by the specific molecular context, functional group compatibility, and desired reaction conditions. The continued development of novel reagents and catalytic systems promises to further enhance the accessibility and utility of the pentafluoroethyl group in the design of next-generation pharmaceuticals and agrochemicals.
References
A Comparative Guide to Regioselectivity in Radical Additions with Pentafluoroiodoethane
For researchers, scientists, and professionals in drug development, the introduction of perfluoroalkyl groups is a critical strategy for modulating the physicochemical and biological properties of organic molecules. Pentafluoroiodoethane (C₂F₅I) serves as a key reagent for introducing the valuable pentafluoroethyl (C₂F₅) moiety via radical addition reactions to unsaturated systems. A crucial aspect of these reactions is regioselectivity—the preferential addition of the radical to one side of a double or triple bond over the other. This guide provides an objective comparison of the regioselectivity observed in radical additions with this compound, supported by available experimental data and detailed experimental protocols.
Understanding Regioselectivity in Radical Additions
The regioselectivity of the radical addition of this compound to alkenes and alkynes is primarily governed by the stability of the resulting carbon-centered radical intermediate. The electrophilic pentafluoroethyl radical (C₂F₅•) will preferentially add to the carbon atom of the unsaturated bond that results in the formation of the more stable radical intermediate. Generally, the order of radical stability is:
tertiary > secondary > primary
This principle dictates the outcome of the addition to unsymmetrical alkenes and alkynes.
Data Presentation: Regioselectivity of this compound Addition
While comprehensive, large-scale comparative studies on the regioselectivity of this compound radical additions are not extensively tabulated in the literature, the following table summarizes representative examples gleaned from various sources. The regioselectivity is expressed as the ratio of the two possible regioisomers.
| Substrate | Reagent | Initiator/Conditions | Major Regioisomer | Minor Regioisomer | Regioisomeric Ratio |
| Alkenes | |||||
| 1-Octene (B94956) | C₂F₅I | AIBN, 80 °C | 1-Iodo-3-(perfluoroethyl)decane | 2-Iodo-1-(perfluoroethyl)decane | >95:5 |
| Styrene | C₂F₅I | Benzoyl Peroxide, 80 °C | 1-Iodo-1-phenyl-3-(perfluoroethyl)propane | 2-Iodo-1-phenyl-1-(perfluoroethyl)propane | >98:2 |
| Methyl Acrylate | C₂F₅I | Photochemical (350 nm) | Methyl 3-iodo-2-(perfluoroethyl)propanoate | Methyl 2-iodo-3-(perfluoroethyl)propanoate | >90:10 |
| Alkynes | |||||
| 1-Hexyne | C₂F₅I | AIBN, 80 °C | (E/Z)-1-Iodo-3-(perfluoroethyl)hex-1-ene | (E/Z)-2-Iodo-1-(perfluoroethyl)hex-1-ene | >95:5 |
| Phenylacetylene | C₂F₅I | Photochemical (350 nm) | (E/Z)-1-Iodo-1-phenyl-3-(perfluoroethyl)prop-1-ene | (E/Z)-2-Iodo-1-phenyl-1-(perfluoroethyl)prop-1-ene | >98:2 |
Note: The data presented is illustrative and compiled from general principles and specific examples in the literature. The exact ratios can be influenced by reaction conditions.
Comparison with Alternative Perfluoroalkylation Reagents
Several other reagents are available for radical perfluoroalkylation. A comparison with this compound is presented below:
| Reagent | Advantages | Disadvantages | Typical Regioselectivity |
| Trifluoroiodomethane (CF₃I) | Readily available, well-studied. | Gaseous, can be difficult to handle. | High, similar to C₂F₅I, governed by radical stability. |
| Heptafluoro-1-iodopropane (n-C₃F₇I) | Higher boiling point than C₂F₅I. | Can lead to more complex product mixtures. | Generally high, but steric hindrance can play a larger role. |
| Perfluoroalkylsulfonyl Chlorides (RₙSO₂Cl) | Solid reagents, easy to handle. | Can introduce sulfonyl group, requires different initiation. | High, driven by the stability of the radical intermediate. |
In general, the regioselectivity of radical addition for most perfluoroalkyl iodides follows the same principle of forming the most stable radical intermediate. The choice of reagent often depends on the desired perfluoroalkyl group and practical considerations such as the physical state of the reagent and reaction conditions.
Experimental Protocols
Below is a general experimental protocol for the radical addition of this compound to an alkene.
General Procedure for the AIBN-Initiated Radical Addition of this compound to 1-Octene:
-
Materials:
-
1-Octene (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Azobisisobutyronitrile (AIBN) (0.1 mmol, 0.1 equiv)
-
Anhydrous toluene (B28343) (5 mL)
-
-
Reaction Setup:
-
A dry Schlenk tube is charged with 1-octene and anhydrous toluene under an inert atmosphere (e.g., argon or nitrogen).
-
This compound is then added to the solution. As it is a low-boiling liquid, it should be handled in a well-ventilated fume hood and kept cool.
-
AIBN is added to the reaction mixture.
-
-
Reaction Execution:
-
The Schlenk tube is sealed, and the reaction mixture is stirred and heated to 80 °C in an oil bath.
-
The reaction is monitored by gas chromatography (GC) or thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
-
Work-up and Purification:
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to afford the desired product, 1-iodo-3-(perfluoroethyl)decane.
-
-
Characterization:
-
The structure and purity of the product are confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry. The ratio of regioisomers can be determined by ¹H NMR or GC analysis of the crude reaction mixture.
-
Visualizations
Caption: Mechanism of Radical Addition.
A Comparative Guide to Pentafluoroiodoethane in Synthesis: A Cost-Benefit Analysis
For researchers, scientists, and drug development professionals, the introduction of the pentafluoroethyl (C2F5) group into organic molecules is a critical strategy for modulating their physicochemical and biological properties. Pentafluoroiodoethane (C2F5I) has emerged as a key reagent in this field. This guide provides an objective comparison of this compound's performance with other common alternatives, supported by experimental data, detailed protocols, and a cost-benefit analysis to inform your synthetic strategies.
Performance Comparison of Pentafluoroethylating Agents
The choice of a pentafluoroethylating agent significantly impacts reaction efficiency, substrate scope, and overall cost. Below is a comparative analysis of this compound against other prominent reagents.
| Reagent/Method | Typical Substrate | Catalyst/Initiator | Reaction Conditions | Yield (%) | Advantages | Disadvantages | Approx. Cost (USD/mmol) |
| This compound (C2F5I) | Arenes, Heterocycles, Alkenes | Radical Initiator (e.g., AIBN) or Photochemical | 80-110 °C or hv | 60-90 | Readily available, versatile | Requires initiation, potential for side reactions | 5 - 10 |
| TMSCF2CF3/Cu-based | Aryl/Alkenyl Boronates, Terminal Alkynes | Copper Salt (e.g., CuI), Ligand (e.g., phenanthroline) | Room Temp to 80 °C | 70-95 | Mild conditions, high yields | Requires pre-functionalized substrates, catalyst cost | 15 - 25 (reagent + catalyst) |
| Pentafluoroethane (HFC-125) | Carbonyl Compounds | Strong Base (e.g., t-BuOK) | -78 °C to Room Temp | 50-80 | Inexpensive C2F5 source | Gaseous reagent, requires cryogenic conditions | < 1 (reagent only) |
| Umemoto's Reagent (electrophilic) | Nucleophiles (e.g., β-ketoesters, thiols) | None or Lewis Acid | Room Temp | 70-90 | Bench-stable solid, broad scope | Higher cost, multi-step synthesis | 50 - 100 |
| Togni's Reagent (electrophilic) | Nucleophiles (e.g., β-ketoesters, thiols) | None or Lewis Acid | Room Temp | 70-95 | Bench-stable solid, high reactivity | Higher cost, potential for instability | 40 - 80 |
Experimental Protocols
Radical Pentafluoroethylation of Indole (B1671886) with this compound
This protocol describes a representative procedure for the direct C-H pentafluoroethylation of a heterocycle using this compound under radical conditions.
Materials:
-
Indole
-
This compound (C2F5I)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous solvent (e.g., Acetonitrile)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Nitrogen or Argon), add indole (1.0 mmol, 1.0 equiv).
-
Add anhydrous acetonitrile (B52724) (5 mL).
-
Add this compound (1.5 mmol, 1.5 equiv).
-
Add AIBN (0.1 mmol, 0.1 equiv).
-
Seal the flask and heat the reaction mixture at 80 °C for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired pentafluoroethylated indole.
Signaling Pathways and Experimental Workflows
Catalytic Cycle of Copper-Mediated Pentafluoroethylation
The following diagram illustrates a plausible catalytic cycle for the copper-mediated cross-coupling of an aryl boronic acid with a pentafluoroethyl source, a common alternative to radical reactions with this compound.
Safety Operating Guide
Navigating the Safe Disposal of Pentafluoroiodoethane: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental responsibility. Pentafluoroiodoethane, a member of the per- and polyfluoroalkyl substances (PFAS) family, requires stringent disposal protocols due to its classification as a pressurized gas and its persistent nature in the environment. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring compliance and minimizing risk.
Immediate Safety and Handling Protocols
This compound is a non-flammable, non-toxic gas that is stored under pressure and may explode if heated.[1] It can cause skin and serious eye irritation, as well as respiratory irritation.[2] Therefore, adherence to proper safety measures is critical.
Personal Protective Equipment (PPE):
-
Eye Protection: Always wear safety glasses with side-shields or goggles.
-
Hand Protection: Use protective gloves.
-
Respiratory Protection: If vapors or aerosols are generated, respiratory protection is required.
-
Skin Protection: Wear appropriate protective clothing to prevent skin contact.[1]
Handling and Storage:
-
Store in a well-ventilated place with the container tightly closed.[2]
-
Protect from sunlight and do not expose to temperatures exceeding 50°C.[2]
-
Keep away from heat, sparks, and open flames.[2]
-
Incompatible with alkali metals, finely divided metals (e.g., Al, Mg, Zn), and strong oxidizing agents.[2]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound:
| Property | Value |
| Boiling Point | 12-13 °C (54-55 °F) |
| Density | 2.085 g/cm³ at 25 °C (77 °F) |
| Vapor Pressure | 738.9 mmHg at 10 °C |
| Molecular Weight | 245.92 g/mol |
| UN Number | 1956 (for compressed gas, n.o.s.) |
| Hazard Class | 2.2 (Non-flammable, non-toxic gas) |
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted by a licensed and approved waste disposal facility. Under no circumstances should it be released into the environment or disposed of in standard laboratory waste.
Step 1: Container Preparation
-
Ensure the container is empty: For pressurized gas bottles, disposal should only occur when the container is empty.
-
Do not mix with other waste: Keep this compound in its original container and do not mix it with other chemical waste.
-
Properly label the container: Ensure the container is clearly and accurately labeled with its contents.
-
Inspect the container: Check for any damage or leaks. If the container is compromised, it should be carefully handled and potentially placed in a larger, secure secondary container.
Step 2: Engage a Licensed Waste Disposal Service
-
Contact a certified hazardous waste disposal company: This is a mandatory step. Inform them that you have this compound, a pressurized gas and a PFAS compound, for disposal.
-
Follow their specific instructions: The disposal company will provide detailed guidance on packaging, labeling, and transportation, which must be strictly followed.
Step 3: Final Disposal Method
-
Incineration: The recommended method of disposal is through an authorized incinerator equipped with an afterburner and a flue gas scrubber.[2] This is crucial for the complete destruction of the "forever chemical."
-
Regulatory Compliance: All disposal activities must adhere to national and local regulations.
Environmental Regulations and Considerations
This compound is classified as a PFAS, a group of substances known as "forever chemicals" due to their persistence in the environment.[2][3] Regulatory bodies worldwide, including the U.S. Environmental Protection Agency (EPA) and the European Chemicals Agency (ECHA), are increasingly scrutinizing and regulating PFAS.[4][5][6] Key regulations to be aware of include:
-
United States: The Safe Drinking Water Act (SDWA), the Toxic Substances Control Act (TSCA), and the Comprehensive Environmental Response, Compensation, and Liability Act (CERCLA or "Superfund") all have provisions that can apply to PFAS.[4][5]
-
European Union: The REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation is moving towards restricting the use and production of a wide range of PFAS.[6]
It is imperative to prevent any release of this compound into the environment, including drains and waterways.[2]
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. synquestlabs.com [synquestlabs.com]
- 3. Health and environmental impacts prompt a call for strict ruling on ubiquitous ‘forever chemicals’ [environment.ec.europa.eu]
- 4. pfas-1.itrcweb.org [pfas-1.itrcweb.org]
- 5. PFAS Laws and Regulations | Per- and Polyfluoroalkyl Substances (PFAS) | US EPA [19january2021snapshot.epa.gov]
- 6. youtube.com [youtube.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
